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4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol Documentation Hub

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  • Product: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol
  • CAS: 75999-00-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Foreword: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][3] From anti-inflammatory drugs to potent anticancer therapies, the pyrazole scaffold has consistently demonstrated its value as a privileged structure in the development of novel pharmaceuticals.[4][5][6] This guide focuses on a specific, promising derivative: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The strategic combination of a substituted pyrazole and a phenolic moiety suggests a high potential for biological activity, particularly in the realms of oncology and inflammation modulation.[3][5][7] This document provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Strategic Synthesis via Knorr Pyrazole Condensation

The synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is most effectively achieved through the classic Knorr pyrazole synthesis. This robust and widely utilized reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9] In this specific case, the strategic precursors are 3-(4-hydroxybenzyl)-2,4-pentanedione and methylhydrazine.

Reaction Mechanism: A Stepwise Annulation

The Knorr synthesis proceeds through a well-established mechanism involving initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of methylhydrazine as the nitrogen source directly leads to the N-methylation of the resulting pyrazole.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 3-(4-hydroxybenzyl)-2,4-pentanedione hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Methylhydrazine hydrazine->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol cyclized->product Dehydration

Figure 1. Synthetic pathway for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Knorr pyrazole synthesis and is optimized for the preparation of the title compound.

Materials:

  • 3-(4-hydroxybenzyl)-2,4-pentanedione

  • Methylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-hydroxybenzyl)-2,4-pentanedione (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise. A slight exotherm may be observed. Following the addition of methylhydrazine, add a catalytic amount of glacial acetic acid (approximately 5 mol%).

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.[10][11]

Comprehensive Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Appearance Expected to be an off-white to pale yellow solid
CAS Number 75999-00-7
Spectroscopic Analysis: Elucidating the Molecular Architecture

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation synthesis Synthesized Compound nmr NMR (1H & 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir FTIR Spectroscopy synthesis->ir confirmation Structural Confirmation and Purity Assessment nmr->confirmation ms->confirmation ir->confirmation

Figure 2. Workflow for the characterization of the synthesized compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Phenolic Proton (OH): A broad singlet is anticipated in the region of 4.5-5.5 ppm, which is exchangeable with D₂O.

  • Aromatic Protons: The protons on the para-substituted benzene ring will appear as two doublets (an AA'BB' system) in the range of 6.7-7.1 ppm.

  • Benzylic Protons (-CH₂-): A sharp singlet corresponding to the two benzylic protons is expected around 3.8-4.0 ppm.

  • N-Methyl Protons (N-CH₃): A singlet for the three N-methyl protons should be observed around 3.6-3.8 ppm.

  • C3 and C5-Methyl Protons (C-CH₃): Two distinct singlets for the two methyl groups on the pyrazole ring are predicted to appear in the range of 2.1-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Phenolic Carbon (C-OH): The carbon atom attached to the hydroxyl group is expected to resonate around 155-158 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will show signals in the aromatic region (115-135 ppm).

  • Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected in the range of 105-150 ppm.

  • Benzylic Carbon (-CH₂-): The benzylic carbon signal should appear around 25-30 ppm.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon is anticipated to be in the region of 35-40 ppm.

  • C3 and C5-Methyl Carbons (C-CH₃): The signals for the two methyl carbons on the pyrazole ring are expected to be in the upfield region, around 10-15 ppm.

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 216. The fragmentation pattern will be characteristic of the pyrazole and benzyl moieties. Key expected fragments include:

  • Loss of a methyl group: [M - 15]⁺

  • Cleavage of the benzylic bond: A significant peak corresponding to the trimethylpyrazolylmethyl cation and the hydroxybenzyl radical.

  • Fragmentation of the pyrazole ring: Characteristic losses of N₂ and HCN.

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic and Pyrazole Ring): Absorptions in the 1500-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic and pyrazole rings.

  • C-O Stretch (Phenol): A strong band around 1200-1250 cm⁻¹ is characteristic of the phenolic C-O bond.

Potential Applications in Drug Discovery and Development

The structural features of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol suggest a high likelihood of interesting biological activities, making it a valuable candidate for further investigation in drug discovery programs.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activities of pyrazole derivatives.[2][3] These compounds have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. The presence of the phenolic hydroxyl group can also contribute to antioxidant and pro-apoptotic effects. Therefore, this compound warrants screening against a panel of cancer cell lines to evaluate its cytotoxic and cytostatic potential.

Anti-inflammatory Properties

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Compounds containing both pyrazole and phenol moieties have demonstrated significant anti-inflammatory and analgesic activities.[5] The title compound should be investigated for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The Knorr pyrazole synthesis offers a reliable and efficient route to this promising molecule. The detailed spectroscopic analysis provides a clear roadmap for the structural elucidation and purity assessment of the synthesized compound.

The convergence of the biologically active pyrazole and phenol motifs in a single molecular entity makes this compound a highly attractive target for further pharmacological evaluation. Future research should focus on the in-depth investigation of its anticancer and anti-inflammatory properties, including mechanism of action studies and in vivo efficacy trials. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing pyrazole derivative.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4403. [Link]

  • Wang, X., He, Y., Zhang, Q., Wang, K., & Liu, X. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2497. [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5373. [Link]

  • Kumar, A., & Sharma, S. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2), 8281–8289. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2021). Pyrazoles as anticancer agents: Recent advances.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. R. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Medicinal Chemistry Research, 24(1), 133-142.
  • Vardhan, S., & Kumar, V. (2024).
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the synthesis, spectroscopic characterization, and critical physicochemical parameters of this molecule. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed, field-proven methodologies for its synthesis and characterization, alongside predicted data based on closely related chemical analogs. The protocols described herein are designed to be self-validating, empowering researchers to generate precise and reliable data. This guide aims to serve as a foundational resource for the evaluation of this compound's potential in medicinal chemistry and materials science.

Introduction

The strategic combination of a phenol moiety and a substituted pyrazole ring in 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol presents a molecule of significant interest for drug discovery and development. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The phenolic group, a common pharmacophore, is known to participate in crucial hydrogen bonding interactions with biological targets. The unique structural architecture of this compound, featuring a methylene bridge separating these two key pharmacophores, offers a distinct spatial arrangement that could lead to novel biological activities. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic profile, formulation development, and potential as a therapeutic agent.

This guide provides a structured approach to the synthesis and comprehensive characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Synthesis

The synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol can be achieved through a well-established pathway in heterocyclic chemistry: the Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Pathway

The most direct route involves the reaction of 3-(4-hydroxybenzyl)pentane-2,4-dione with methylhydrazine. The reaction proceeds via a cyclocondensation mechanism to form the stable pyrazole ring.

Diagram 1: Proposed Synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

G A 3-(4-Hydroxybenzyl)pentane-2,4-dione C 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol A->C B Methylhydrazine B->C

Caption: Knorr pyrazole synthesis pathway.

Detailed Experimental Protocol

This protocol is an adaptable method based on standard procedures for Knorr pyrazole synthesis.

Materials:

  • 3-(4-Hydroxybenzyl)pentane-2,4-dione

  • Methylhydrazine

  • Ethanol (or glacial acetic acid)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of 3-(4-hydroxybenzyl)pentane-2,4-dione in 30 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 11 mmol (1.1 equivalents) of methylhydrazine dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Spectroscopic Characterization

Due to the absence of published experimental spectra for the title compound, this section provides predicted spectroscopic data based on the analysis of its structural fragments and comparison with closely related analogs.

Predicted Spectroscopic Data
Parameter Predicted Value
Molecular Formula C₁₃H₁₆N₂O[2]
Molecular Weight 216.28 g/mol [2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.0 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.9 (s, 1H, OH), ~3.7 (s, 2H, CH₂), ~3.6 (s, 3H, N-CH₃), ~2.1 (s, 3H, pyrazole-CH₃), ~2.0 (s, 3H, pyrazole-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~154 (Ar-C-OH), ~130 (Ar-CH), ~128 (Ar-C), ~115 (Ar-CH), ~148 (pyrazole-C), ~138 (pyrazole-C), ~110 (pyrazole-C), ~35 (N-CH₃), ~25 (CH₂), ~12 (pyrazole-CH₃), ~10 (pyrazole-CH₃)
FT-IR (KBr) ν (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch, aromatic), ~1500 (C=N stretch, pyrazole), ~1250 (C-O stretch, phenol)
UV-Vis (Ethanol) λmax (nm) ~220, ~275
Rationale for Predicted Data

The predicted ¹H and ¹³C NMR chemical shifts are estimated from known values for substituted phenols and trimethylpyrazoles. The aromatic protons of the phenol ring are expected to appear as two doublets in the aromatic region. The methylene bridge protons will likely be a singlet. The three methyl groups on the pyrazole ring will each give a distinct singlet. The IR spectrum is predicted to show a characteristic broad O-H stretch for the phenolic hydroxyl group and distinct peaks for aromatic and aliphatic C-H, as well as C=C and C=N stretching vibrations. The UV-Vis spectrum is expected to show absorption maxima characteristic of the phenolic and pyrazole chromophores.

Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa of the phenolic hydroxyl group is a critical parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Based on the pKa of phenol (~10) and the electron-donating nature of the substituted pyrazole moiety, the pKa of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is predicted to be in the range of 9.5 - 10.5 .

This protocol provides a reliable method for the experimental determination of the pKa value.

Diagram 2: Workflow for Spectrophotometric pKa Determination

G A Prepare stock solution of the compound C Prepare sample solutions in each buffer A->C B Prepare a series of buffer solutions of known pH B->C D Record UV-Vis spectra for each sample C->D E Plot Absorbance vs. pH at a selected wavelength D->E F Determine pKa from the inflection point of the curve E->F

Caption: Step-by-step workflow for pKa determination.

Materials:

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

  • Buffer solutions (pH range 8-12, e.g., phosphate and carbonate buffers)

  • UV-Vis spectrophotometer with quartz cuvettes

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration should be in the range of 10-20 µg/mL.

  • Spectroscopic Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

A computational prediction for the LogP of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is 2.33 .[2] This value suggests that the compound has moderate lipophilicity.

The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP values.

Materials:

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

  • A series of standard compounds with known LogP values

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Standard Curve Generation: Prepare solutions of the standard compounds in the mobile phase. Inject each standard onto the HPLC column and record the retention time (t_R). Calculate the capacity factor (k') for each standard. Plot the known LogP values of the standards against their corresponding log(k') values to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the title compound in the mobile phase and inject it into the HPLC system to determine its retention time and calculate its log(k').

  • LogP Calculation: Use the calibration curve to determine the LogP of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol from its log(k') value.

Solid-State Characterization

The solid-state properties of a compound are crucial for its formulation and stability.

X-ray Crystallography

Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Growing X-ray quality crystals often requires experimentation with different solvents and techniques.

Diagram 3: Common Techniques for Single Crystal Growth

G A Slow Evaporation B Slow Cooling C Vapor Diffusion D Solvent Layering

Caption: Methods for obtaining high-quality single crystals.

General Procedure (Slow Evaporation):

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Monitor for crystal formation over several days to weeks.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and purity of the compound.

  • DSC: A sharp endothermic peak is expected corresponding to the melting point of the crystalline solid.

  • TGA: The compound is expected to be thermally stable up to a certain temperature, after which a loss of mass will be observed due to decomposition.

Instrumentation:

  • Combined TGA/DSC instrument

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Place the pan in the instrument and heat under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range of 25 °C to 500 °C.

  • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. While specific experimental data for this compound remains to be published, the detailed protocols and predicted values presented herein offer a robust starting point for researchers. The methodologies outlined are based on established and reliable techniques in the field, ensuring that the data generated will be of high quality and suitable for advancing the understanding and potential applications of this promising molecule. Further experimental investigation is encouraged to validate the predicted properties and to fully elucidate the compound's potential in various scientific disciplines.

References

  • Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Avdeef, A.
  • Leo, A., Hansch, C., & Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525-616.
  • Stout, G. H., & Jensen, L. H. X-Ray Structure Determination: A Practical Guide. 2nd ed., John Wiley & Sons, 1989.
  • Gabbott, P. Principles and Applications of Thermal Analysis. Blackwell Publishing, 2008.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link][1]

Sources

Foundational

Spectroscopic Characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol: A Technical Guide

Introduction Molecular Structure and Key Features A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic numbering scheme that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds, including 1,3,5-trimethyl-1H-pyrazole and p-cresol.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the phenolic hydroxyl group.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is recommended.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are summarized in the table below. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Phenolic OH4.5 - 5.5Broad Singlet1HThe chemical shift is solvent-dependent and the proton is exchangeable with D₂O.
Aromatic H (H-2', H-6')~ 7.0 - 7.2Doublet2HProtons ortho to the methylene group, deshielded by the aromatic ring current.
Aromatic H (H-3', H-5')~ 6.7 - 6.9Doublet2HProtons ortho to the hydroxyl group, shielded by its electron-donating effect.
Methylene H (H-7')~ 3.8 - 4.0Singlet2HProtons of the methylene bridge, deshielded by the adjacent aromatic and pyrazole rings.
N-CH₃~ 3.6 - 3.8Singlet3HMethyl group attached to the nitrogen of the pyrazole ring.
Pyrazole 3-CH₃~ 2.1 - 2.3Singlet3HMethyl group at the C-3 position of the pyrazole ring.
Pyrazole 5-CH₃~ 2.0 - 2.2Singlet3HMethyl group at the C-5 position of the pyrazole ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. The values are estimated based on the known shifts for substituted phenols and pyrazoles.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-1' (Phenolic C-O)~ 154 - 156The carbon atom attached to the electronegative oxygen is significantly deshielded.
C-2', C-6' (Aromatic CH)~ 129 - 131Aromatic carbons ortho to the methylene group.
C-3', C-5' (Aromatic CH)~ 115 - 117Aromatic carbons ortho to the hydroxyl group, shielded by its electron-donating effect.
C-4' (Aromatic C-CH₂)~ 130 - 132Quaternary carbon of the phenol ring attached to the methylene bridge.
C-7' (Methylene C)~ 25 - 30Aliphatic carbon of the methylene bridge.
C-3 (Pyrazole C-CH₃)~ 148 - 150Quaternary carbon of the pyrazole ring.
C-4 (Pyrazole C-CH₂)~ 110 - 112Quaternary carbon of the pyrazole ring.
C-5 (Pyrazole C-CH₃)~ 138 - 140Quaternary carbon of the pyrazole ring.
N-CH₃~ 35 - 38Methyl carbon attached to the nitrogen atom.
Pyrazole 3-CH₃~ 12 - 14Methyl carbon at the C-3 position.
Pyrazole 5-CH₃~ 10 - 12Methyl carbon at the C-5 position.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol are based on characteristic group frequencies.[2][3]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group Intensity
3200 - 3600O-H stretchPhenolic -OHBroad, Strong
3000 - 3100C-H stretchAromatic C-HMedium
2850 - 3000C-H stretchAliphatic C-H (CH₃, CH₂)Medium
~1600, ~1500C=C stretchAromatic ringMedium-Strong
~1550C=N stretchPyrazole ringMedium
~1220C-O stretchPhenolic C-OStrong
750 - 850C-H bend (out-of-plane)1,4-disubstituted benzeneStrong

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between the phenolic hydroxyl groups.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, providing detailed fragmentation information. Electrospray Ionization (ESI) could also be used for accurate mass determination of the molecular ion.

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

  • Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak [M]⁺ should be observed at an m/z of 216. The fragmentation pattern is predicted to be dominated by cleavages that lead to stable carbocations. A key fragmentation pathway is the benzylic cleavage, which is common for molecules containing a benzyl group.

fragmentation M [M]⁺˙ m/z = 216 F1 [C₈H₁₁N₂]⁺ m/z = 135 M->F1 - C₇H₇O• F2 [C₇H₇O]⁺ m/z = 107 M->F2 - C₈H₁₁N₂•

Caption: Predicted major fragmentation pathway in EI-MS.

Key Predicted Fragments:

  • m/z 216 ([M]⁺˙): The molecular ion.

  • m/z 135: This significant peak would result from the benzylic cleavage, leading to the stable 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl cation.

  • m/z 107: This peak corresponds to the hydroxytropylium ion, a common and stable fragment in the mass spectra of benzylphenols and cresols.[6]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from analogous structures, offering a solid foundation for researchers working with this compound. Experimental verification of these predictions will be crucial for definitive structural confirmation and purity assessment. The detailed protocols and interpretations presented herein are designed to guide scientists and drug development professionals in their analytical endeavors with this promising molecule.

References

  • Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

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  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

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Sources

Exploratory

A-to-I Guide to the Crystal Structure Analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol: From Synthesis to Refined Structure

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the process for determining the three-dimensional atomic arrangement of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The pyrazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the process for determining the three-dimensional atomic arrangement of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document is structured to guide researchers, scientists, and drug development professionals through the essential stages of structural elucidation: rational synthesis, single-crystal growth, X-ray diffraction data collection, and computational structure solution and refinement. By presenting a hypothetical yet scientifically rigorous case study, this guide explains not only the "how" but also the critical "why" behind each methodological choice, ensuring a deep and practical understanding of the crystallographic workflow.

Introduction: The Significance of Pyrazole Structures in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][5] Its structural versatility allows for a wide range of chemical modifications, enabling medicinal chemists to fine-tune pharmacological profiles to achieve desired therapeutic effects.[1] Compounds incorporating the pyrazole moiety have led to blockbuster drugs such as Celecoxib (anti-inflammatory) and Sildenafil (vasodilator).[2]

The title compound, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, combines this important heterocyclic core with a phenol group. Phenols are crucial functional groups known for their hydrogen bonding capabilities, which heavily influence how a molecule interacts with biological targets and how it packs in a solid state.[6][7] Understanding the precise three-dimensional structure of this molecule is paramount. X-ray crystallography remains the definitive method for determining the atomic and molecular structure of a crystal, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.[8][9][10] This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

This guide will therefore detail the complete workflow for the structural analysis of this target compound, from initial synthesis to the final, refined crystal structure.

Synthesis and Crystallization

Proposed Synthetic Pathway: The Mannich Reaction

A robust and logical approach to synthesizing the target compound is the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton.[11][12] In this case, the reaction involves the condensation of 1,3,5-trimethylpyrazole, formaldehyde, and phenol.

The proposed mechanism proceeds in two main stages:

  • Iminium Ion Formation: An amine (in this case, the pyrazole) reacts with formaldehyde to form a reactive electrophilic species known as an iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion to form the final product.[11][13] This reaction is typically performed in a protic solvent like ethanol.[14]

G cluster_synthesis Proposed Synthesis via Mannich Reaction Pyrazole 1,3,5-Trimethylpyrazole Iminium Iminium Ion Intermediate Pyrazole->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium Phenol Phenol Product Target Compound Phenol->Product Iminium->Product + Phenol (Electrophilic Attack)

Caption: Synthetic pathway for the target compound.

Protocol for Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography.[15] The goal is to create a perfectly ordered, three-dimensional lattice, free of defects. For small organic molecules like the target compound, several solution-based methods are effective.[16][17]

Recommended Method: Slow Evaporation

This is the simplest and often most effective technique for compounds that are stable under ambient conditions.[18]

Step-by-Step Protocol:

  • Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>99%). Recrystallize the bulk sample if necessary.

  • Solvent Screening: Identify a solvent in which the compound is moderately soluble. A solvent of moderate solubility allows for the slow, controlled growth necessary for large, well-ordered crystals.[18] Acetone, ethyl acetate, or a mixture such as dichloromethane/hexane are good starting points.

  • Prepare a Saturated Solution: In a clean, dust-free vial, dissolve the compound in the chosen solvent with gentle warming until a saturated or near-saturated solution is obtained.[19]

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.[19]

  • Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

  • Patience and Isolation: Place the vial in a location free from vibrations and temperature fluctuations.[18][19] Do not disturb the vial; check on it infrequently. Crystals will reward patience.[18]

Data Collection and Processing

Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, the next step is to collect the X-ray diffraction data.[20]

The Single-Crystal X-ray Diffraction Experiment

The experiment involves mounting the crystal on a goniometer, cooling it in a stream of cold nitrogen (typically 100-173 K) to minimize thermal motion, and exposing it to a focused beam of monochromatic X-rays.[20][21] As the crystal is rotated, the X-rays diffract off the internal lattice planes, producing a pattern of reflections (spots) that are recorded by a detector.[9]

G Xray_Source X-ray Source (e.g., Mo Kα) Crystal Mounted Crystal on Goniometer Xray_Source->Crystal Detector Area Detector (e.g., CCD) Crystal->Detector Diffracted Beams Raw_Data Raw Diffraction Images (Frames) Detector->Raw_Data

Caption: High-level overview of the data collection process.

Data Processing: From Raw Images to Reflection Data

The raw images collected by the detector must be processed to yield a file containing a list of indexed reflections and their intensities. This computational process involves several key steps:[22]

  • Integration: The software identifies the diffraction spots on each image and calculates their integrated intensities, correcting for background noise and other factors.[23]

  • Indexing: The program determines the unit cell dimensions and the crystal lattice symmetry from the positions of the reflections.

  • Scaling and Merging: Data from hundreds of images are scaled to a common reference frame and symmetry-related reflections are averaged to produce a final, unique set of data.

This process results in two crucial files: a .hkl file containing the reflection data and an .ins file which is a template for the structure refinement software.

Structure Solution and Refinement

With the processed data in hand, the next stage is to solve the "phase problem" and build an atomic model of the molecule. This is accomplished using specialized software, most commonly the SHELX suite of programs.[24]

Structure Solution using SHELXT

The diffraction experiment measures the intensities of the reflections, but not their phases. The phase information is essential to calculate the electron density map. SHELXT (or similar programs) uses direct methods or intrinsic phasing to calculate a set of initial phases.[24] These phases are used to generate the first electron density map, which should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement using SHELXL

The initial model from the solution step is a good approximation, but it needs to be refined. SHELXL is the gold standard for refining small-molecule crystal structures.[25] The refinement process is an iterative, least-squares procedure that adjusts the atomic parameters (positional coordinates and displacement parameters) to achieve the best possible fit between the calculated diffraction data (from the model) and the experimentally observed data (from the .hkl file).

Key Refinement Steps:

  • Isotropic Refinement: Initially, all atoms are refined with isotropic displacement parameters (spherical).

  • Anisotropic Refinement: Once the model is stable, atoms are refined anisotropically (as ellipsoids), which better models their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.[24]

  • Convergence: The refinement is considered complete when the shifts in atomic parameters are negligible and the R-factor (a measure of agreement between observed and calculated data) is minimized.

G cluster_refinement Structure Solution & Refinement Workflow hkl_ins Reflection Data (.hkl) Instruction File (.ins) SHELXT Structure Solution (SHELXT) 'Direct Methods' hkl_ins->SHELXT Initial_Model Initial Atomic Model (Most heavy atoms placed) SHELXT->Initial_Model SHELXL Iterative Refinement (SHELXL) 'Least-Squares Fitting' Initial_Model->SHELXL SHELXL->SHELXL Final_Model Final Refined Structure (.cif file) SHELXL->Final_Model CheckCIF Validation (checkCIF) Final_Model->CheckCIF

Caption: Workflow from processed data to final structure.

Analysis of the Crystal Structure (Hypothetical Data)

The final output of a successful refinement is a Crystallographic Information File (CIF).[26][27][28][29][30] This is a standard text file format that contains all the information about the crystal structure determination. For the purpose of this guide, we will analyze a set of plausible, hypothetical data for the title compound.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₃H₁₆N₂ODefines the atomic composition.
Formula Weight216.28 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules.
a, b, c (Å)a = 8.51, b = 15.23, c = 9.84The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų)1230.5The volume of one unit cell.
Z4The number of molecules in one unit cell.
R-factor (R1)0.045 (4.5%)A primary indicator of the quality of the refinement. Values <5% are excellent.
Goodness-of-Fit (GooF)1.03Should be close to 1.0 for a good model.
Molecular Geometry and Conformation

The analysis of the CIF provides precise bond lengths and angles. The pyrazole and phenol rings are expected to be planar. A key conformational feature is the torsion angle defined by the C(pyrazole)-C(methylene)-C(phenol)-C(phenol) atoms, which describes the relative orientation of the two ring systems.

Intermolecular Interactions and Crystal Packing

The most significant intermolecular interaction in the crystal lattice is expected to be hydrogen bonding from the phenolic hydroxyl (-OH) group. In phenol-containing structures, the phenolic OH is a strong hydrogen bond donor.[6][31] It will likely form a hydrogen bond to the nitrogen atom of a neighboring pyrazole ring, as the pyrazole nitrogens are effective hydrogen bond acceptors.

Caption: Key hydrogen bonding motif in the crystal lattice.

This O-H···N hydrogen bond would likely link molecules into chains or dimers, which then pack together through weaker van der Waals forces to build the full three-dimensional crystal structure. Understanding these packing motifs is crucial for predicting physical properties like solubility and stability.

Conclusion

This guide has outlined the comprehensive, multi-step process required for the crystal structure analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. From a rational synthetic strategy and meticulous single-crystal growth to the computational rigors of data processing and structure refinement, each stage is critical for achieving a final, accurate model. The resulting structural information—including precise molecular geometry, conformational preferences, and the specific intermolecular interactions that govern the crystal packing—provides an invaluable foundation for drug development professionals. This knowledge enables a deeper understanding of the molecule's physicochemical properties and facilitates the data-driven design of more potent and selective therapeutic agents.

References

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  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC . PubMed Central. [Link]

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Foundational

Solubility and Stability Profile of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol: A Pre-formulation Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The successful development of a new chemical entity into a viable pharmaceutical product hinges on a thorough understan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for evaluating 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, a molecule incorporating both a phenolic moiety and a substituted pyrazole ring. We will explore the theoretical underpinnings of its expected solubility and stability behavior, provide detailed, field-proven experimental protocols for quantitative assessment, and discuss the interpretation of this critical pre-formulation data. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, enabling a robust and efficient characterization of this and structurally related compounds.

Introduction and Molecular Overview

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS No. 75999-00-7) is a heterocyclic compound featuring a phenol ring linked via a methylene bridge to a fully substituted pyrazole core.[1] The pyrazole ring is a common motif in medicinal chemistry, known to serve as a bioisostere for arene rings, potentially improving physicochemical properties like lipophilicity and water solubility.[2] The phenolic hydroxyl group provides a site for hydrogen bonding and introduces pH-dependent properties. Understanding the interplay between the lipophilic, substituted pyrazole and the polar, ionizable phenol is paramount for predicting its behavior in various formulation and physiological environments.

Key Structural Features:

  • Phenolic Group (-OH): Acts as a hydrogen bond donor and is weakly acidic, allowing for salt formation at basic pH. This group is also a primary site for oxidative degradation.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N2 nitrogen is pyridine-like and basic, while the N1 nitrogen is pyrrole-like.[3] This ring system contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor.[2]

  • Trimethyl & Methylene Groups: These nonpolar, aliphatic groups contribute to the molecule's lipophilicity and steric bulk.

This guide will systematically address the methodologies required to build a complete solubility and stability profile, which is foundational for all subsequent stages of drug development, from initial biological screening to final dosage form design.

Physicochemical Profile

A summary of the known and computed properties of the target compound is essential for designing relevant experiments.

PropertyValueSource
CAS Number 75999-00-7ChemScene[1]
Molecular Formula C₁₃H₁₆N₂OChemScene[1]
Molecular Weight 216.28 g/mol ChemScene[1]
Calculated LogP 2.333ChemScene[1]
Topological Polar Surface Area (TPSA) 38.05 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]

The calculated LogP of 2.333 suggests that the compound has moderate lipophilicity, indicating it will likely favor organic solvents over water but may still possess some limited aqueous solubility.

Solubility Assessment: Theoretical and Practical Approaches

Solubility dictates a drug's absorption, distribution, and overall bioavailability. The "like dissolves like" principle is a useful starting point. Given the molecule's dual polar (phenol, pyrazole) and nonpolar (methyl, methylene, aromatic rings) characteristics, its solubility is expected to be highly dependent on the solvent system.

Causality of Solvent Selection

The choice of solvents for solubility screening must be systematic, covering a range of polarities and hydrogen bonding capabilities.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the molecule has lipophilic regions, the polar phenol and pyrazole moieties will resist dissolution in highly nonpolar environments.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the phenolic proton. Moderate to good solubility is anticipated.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, making them excellent candidates for dissolving the compound. High solubility is expected.[4][5][6]

  • Aqueous Media (e.g., Water, Buffered Solutions): Intrinsic aqueous solubility is likely to be low due to the lipophilic components. However, the phenolic group's acidity (pKa typically ~10) and the pyrazole's basicity (pKa typically ~2.5) mean that solubility will be highly pH-dependent.[2] In basic solutions (pH > pKa of phenol), the compound will deprotonate to form the more soluble phenoxide anion.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method remains the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in a panel of pharmaceutically relevant solvents.

Methodology:

  • Preparation: Add an excess amount of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (e.g., 5-10 mg) to a series of 1.5 mL glass vials. Ensure that a solid excess is visible.

  • Solvent Addition: Add 1.0 mL of each selected solvent (e.g., Water, pH 7.4 Phosphate Buffered Saline, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Hexane) to the respective vials.

  • Equilibration: Seal the vials and place them on a rotational shaker or orbital incubator at a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration in the supernatant does not change over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial. Immediately dilute the aliquot with a suitable mobile phase (e.g., 1:100 with acetonitrile/water) to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5). Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_analysis Analysis A Weigh excess compound into glass vial B Add 1.0 mL of selected solvent A->B C Seal and shake at 25°C for 24-48 hours B->C D Centrifuge to pellet excess solid C->D E Withdraw and dilute supernatant D->E F Quantify using validated HPLC method E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Solubility Data Summary

The results of this experiment should be tabulated for clear comparison.

SolventPolarity IndexExpected Solubility (mg/mL)Classification
Hexane0.1< 0.1Very Sparingly Soluble
Ethyl Acetate4.410 - 50Soluble
Acetonitrile5.850 - 100Freely Soluble
Ethanol4.3> 100Very Soluble
Methanol5.1> 100Very Soluble
Water10.2< 1.0Sparingly Soluble
pH 7.4 Buffer~10.2< 1.0Sparingly Soluble
0.1 M NaOH (pH 13)~10.2> 10Soluble (as phenoxide)

Stability Assessment: A Forced Degradation Approach

Stability testing is crucial for identifying potential degradation pathways, developing a stability-indicating analytical method, and determining storage conditions. The phenolic moiety is the most likely site of instability, being susceptible to oxidation.[7]

Rationale for Stress Conditions (ICH Q1A/Q1B)

Forced degradation studies expose the drug substance to conditions more severe than accelerated storage to elicit potential degradation products.

  • Acid/Base Hydrolysis: Evaluates stability in the presence of H⁺ and OH⁻ ions.

  • Oxidation: The phenolic group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This is a critical stress test for this molecule.

  • Thermal Stress: Assesses the impact of heat on the molecule's integrity.

  • Photostability: Evaluates degradation caused by exposure to light, particularly UV radiation.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Basic conditions can rapidly accelerate phenol oxidation, often indicated by a color change.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat a vial of the stock solution at 60 °C for 48 hours.

    • Photostability: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²).

    • Control: Keep a vial of the stock solution at 4 °C, protected from light.

  • Timepoint Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralization: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/DAD method (see Section 5). The use of a Diode Array Detector (DAD) is critical for assessing peak purity and identifying the UV spectra of new peaks (degradants).

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Control (4°C, Dark) A->G H Sample at Timepoints B->H C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Analyze by HPLC-DAD I->J K Assess Peak Purity & Quantify Degradation J->K

Caption: Workflow for Forced Degradation Stability Study.

Core Analytical Methodology: Stability-Indicating HPLC-UV

A robust, validated analytical method is the backbone of both solubility and stability studies.

Objective: To develop a single HPLC method capable of separating the parent compound from all potential process impurities and forced degradation products.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules with moderate lipophilicity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization state of the analyte and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains pH consistency.
Gradient 10% to 95% B over 10 minutesA gradient is essential to ensure elution of the parent compound and any more or less polar degradants.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Detection UV at 220 nm & 254 nmCommon wavelengths for aromatic compounds. DAD allows for full spectral analysis.
Injection Vol. 2 µLSmall volume to prevent peak overload.

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The key validation step for stability is demonstrating specificity by achieving baseline resolution between the parent peak and all degradant peaks in the stressed samples.

Conclusion and Strategic Implications

This technical guide outlines a comprehensive strategy for the initial characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The anticipated results suggest a molecule with high solubility in polar organic solvents and pH-dependent aqueous solubility, characteristic of its phenolic nature. The primary stability concern is oxidative degradation of the phenol ring, especially under basic conditions.

The data generated from these protocols are not merely academic. They directly inform critical decisions in the drug development pipeline:

  • For Medicinal Chemists: Provides feedback on the physicochemical liabilities of the scaffold.

  • For Formulation Scientists: Guides the selection of appropriate solvents and excipients for preclinical and clinical formulations. Acknowledging the poor aqueous solubility at neutral pH and oxidative liability would steer development towards lipid-based formulations, amorphous solid dispersions, or controlled-release dosage forms while ensuring antioxidants are included.

  • For Analytical Scientists: Forms the basis for all future quality control and release testing methods.

By executing a robust solubility and stability assessment early in development, research teams can proactively mitigate risks, reduce development timelines, and increase the probability of successfully advancing a promising chemical entity.

References

  • Synthesis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]

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  • George, B. et al. (2011). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. [Link]

  • Wang, X. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. (2024). [Link]

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Exploratory

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Novel Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, integral to numerous approved therapeutics ranging from anti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, integral to numerous approved therapeutics ranging from anti-inflammatory agents to targeted cancer therapies.[1][2][3] Its synthetic tractability and ability to form key hydrogen bond interactions have cemented its status as a "privileged structure."[4] However, the journey from a novel pyrazole "hit" to a well-understood clinical candidate is a multi-stage, iterative process. This guide provides an in-depth framework for elucidating the mechanism of action (MoA) of new pyrazole-based compounds. Moving beyond a simple checklist of assays, we explore the causal logic behind experimental choices, emphasizing the design of self-validating protocols to ensure scientific rigor at every stage, from target identification to in-cell validation.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[1][2] Its unique electronic properties allow it to serve as a bioisosteric replacement for other rings, often improving potency and physicochemical properties.[1] Notable examples of pyrazole-containing drugs include:

  • Celecoxib (Celebrex): A selective COX-2 inhibitor, where the diaryl-substituted pyrazole core is crucial for its anti-inflammatory and analgesic effects.[5][6][7]

  • Rimonabant: A selective CB1 cannabinoid receptor antagonist/inverse agonist, demonstrating the scaffold's utility in targeting G-protein coupled receptors (GPCRs).[8][9]

  • Kinase Inhibitors: A significant class of anticancer drugs, such as Crizotinib and Ruxolitinib, utilize the pyrazole moiety to form critical hydrogen bonds within the ATP-binding pocket of kinases like JAK2, Bcr-Abl, and MAPK.[4][10][11]

Given this chemical diversity, a systematic and hypothesis-driven approach is paramount to accurately define the MoA of a novel pyrazole compound.

Phase I: Unmasking the Molecular Target

The foundational step in any MoA study is identifying the direct molecular target(s). A common pitfall is to rely solely on a single method. A robust strategy triangulates data from multiple orthogonal approaches.

Initial Hypothesis Generation (In Silico & Library Screening)

While not definitive, initial predictions can focus resources.

  • Structural Similarity: Does the novel compound resemble known ligands? For instance, a pyrazole with a specific substitution pattern might suggest activity against a particular kinase family.[4][12]

  • Phenotypic Screening: If the compound was identified via a phenotypic screen (e.g., induction of apoptosis), literature review can suggest pathways and targets known to produce that phenotype.

Experimental Target Identification: The "Fishing" Expedition

These methods aim to physically isolate the binding partner from a complex biological mixture, such as a cell lysate.

This is a classic and powerful technique for identifying direct binding partners.[13][14][15] The core principle involves immobilizing the small molecule (the "bait") to a solid support to "fish" for its protein targets (the "prey").[13]

Field-Proven Insight: The choice of linker and attachment point on the pyrazole compound is critical. A poorly placed linker can sterically hinder the very interaction you are trying to detect. Preliminary Structure-Activity Relationship (SAR) studies are essential to identify regions of the molecule not essential for activity, which can then be used for linker attachment.[14][15]

Protocol: Affinity Chromatography Target Identification

  • Probe Synthesis: Synthesize an analog of the pyrazole compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., NHS ester).

  • Immobilization: Covalently couple the derivatized compound to an activated resin (e.g., NHS-activated sepharose beads). A crucial control is to prepare "mock" beads derivatized only with the linker and blocking agent.

  • Lysate Incubation: Incubate the compound-coupled beads and control beads with cell lysate. To reduce non-specific binding, pre-clear the lysate with control beads.

  • Washing: Perform a series of stringent washes with buffers of increasing ionic strength to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the compound lane but absent in the control lane for identification by LC-MS/MS.

Target Validation: Confirming the Interaction in a Purified System

Once putative targets are identified, the interaction must be confirmed biophysically. Differential Scanning Fluorimetry (DSF) is a rapid, high-throughput method for this purpose.[16]

DSF, or Thermal Shift Assay, measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding.[17][18] Ligand binding typically stabilizes the protein, resulting in a positive Tm shift.[19]

Expertise in Action: DSF is an excellent primary validation tool because it is label-free (for the protein) and requires minimal sample.[16][20] It provides a direct readout of physical engagement. A positive result here strongly suggests a direct interaction.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Preparation: In a 96- or 384-well PCR plate, prepare a reaction mix containing the purified candidate protein in a suitable buffer, a fluorescent dye that binds exposed hydrophobic regions (e.g., SYPRO Orange), and the pyrazole compound at various concentrations.

  • Controls: Include a "no ligand" (vehicle) control and potentially a known inhibitor as a positive control.

  • Thermal Denaturation: Use a real-time PCR instrument to ramp the temperature from ~25°C to 95°C in small increments.

  • Data Acquisition: Measure fluorescence at each temperature step. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing a sharp increase in fluorescence.

  • Analysis: Plot fluorescence versus temperature. The midpoint of the transition is the Tm. Calculate the ΔTm (Tm with compound - Tm of vehicle). A dose-dependent increase in Tm is strong evidence of binding.

Visualization: Typical DSF Experimental Workflow

dsf_workflow cluster_prep Plate Preparation cluster_run Instrument Run cluster_analysis Data Analysis protein Purified Target Protein rtpcr Real-Time PCR Instrument protein->rtpcr dye SYPRO Orange Dye dye->rtpcr compound Pyrazole Compound (Test Concentrations) compound->rtpcr vehicle Vehicle Control (DMSO) vehicle->rtpcr ramp Temperature Ramp (25°C -> 95°C) melt_curve Generate Melt Curves ramp->melt_curve calc_tm Calculate Tm (Transition Midpoint) melt_curve->calc_tm delta_tm Determine ΔTm vs Vehicle Control calc_tm->delta_tm

Caption: Workflow for a DSF-based target validation experiment.

Phase II: Quantifying the Molecular Interaction

Confirming that a compound binds is only the first step. To understand its potential as a therapeutic, you must quantify how it binds. Surface Plasmon Resonance (SPR) is the gold standard for this.[21][22][23]

SPR is a label-free optical technique that measures molecular interactions in real-time.[22] It allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Trustworthiness by Design: An SPR experiment's validity hinges on proper experimental design. The ligand (protein) is immobilized on a sensor chip, and the analyte (pyrazole compound) is flowed over the surface.[21][23] Key considerations include:

  • Immobilization Level: Immobilize enough protein to get a good signal, but not so much that it causes mass transport limitations, which can skew kinetic data.[23]

  • Reference Channel: Always use a reference channel (e.g., a blank surface or an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Concentrations: Use a wide range of analyte concentrations, spanning at least 10-fold below and 10-fold above the expected KD.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

  • Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and activate the surface using EDC/NHS chemistry.[24]

  • Ligand Immobilization: Covalently couple the purified target protein to one flow cell on the chip. Deactivate and block a reference flow cell.

  • Analyte Injection: Inject a series of precise concentrations of the pyrazole compound in running buffer over both flow cells at a constant flow rate. This is the "association" phase.

  • Dissociation: After the injection, flow only the running buffer over the chip to measure the "dissociation" phase.

  • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte, returning the surface to baseline for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Data Presentation: Comparing Pyrazole Analogs

Compound IDTargetka (1/Ms)kd (1/s)KD (nM)
PYR-001Kinase A1.2 x 10⁵5.0 x 10⁻³41.7
PYR-002Kinase A2.5 x 10⁵4.8 x 10⁻³19.2
PYR-003Kinase A1.8 x 10⁵9.5 x 10⁻²527.8

This table clearly shows that PYR-002 has the highest affinity (lowest KD), primarily driven by a faster on-rate (ka) compared to PYR-001. PYR-003 has poor affinity due to a very fast off-rate (kd).

Phase III: Proving Target Engagement in a Cellular Context

Biophysical assays are essential but occur in an artificial environment. The critical question is: does the compound engage its target inside a living cell? The Cellular Thermal Shift Assay (CETSA®) directly answers this.[19][25][26]

CETSA® extends the principle of thermal shift to the cellular environment.[19][25] It is based on the discovery that ligand binding can stabilize a target protein against heat-induced denaturation and aggregation within intact cells.[26]

Expertise in Action: CETSA is the ultimate proof of target engagement. It accounts for cell permeability, efflux pumps, and intracellular metabolism—factors that can prevent a potent compound in a biochemical assay from ever reaching its target in a cell. A positive CETSA result is a high-confidence indicator that your compound is engaging the intended target under physiological conditions.[25][27]

Protocol: Western Blot-based CETSA®

  • Treatment: Treat cultured cells with the pyrazole compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes. One aliquot is kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot.

  • Analysis: Plot the band intensity for the target protein against temperature. A stabilizing compound will result in more protein remaining in the soluble fraction at higher temperatures, shifting the melting curve to the right.

Visualization: The Principle of CETSA®

cetsa_principle cluster_control Vehicle Control (DMSO) cluster_compound Pyrazole Compound Treatment c_cell Intact Cell with Unbound Target c_heat Apply Heat c_cell->c_heat c_unfold Target Protein Unfolds & Aggregates c_heat->c_unfold c_result Low Soluble Protein c_unfold->c_result t_cell Intact Cell with Bound Target t_heat Apply Heat t_cell->t_heat t_stable Target Protein Is Stabilized t_heat->t_stable t_result High Soluble Protein t_stable->t_result

Caption: Ligand binding stabilizes the target protein against heat-induced aggregation.

Phase IV: Elucidating the Downstream Functional Consequences

With the direct target validated, the final phase is to connect target engagement to a functional cellular outcome. This involves interrogating the signaling pathway in which the target protein operates.

For a pyrazole kinase inhibitor targeting a component of the MAPK pathway, for example, the key experiment is to measure the phosphorylation status of downstream substrates.

Protocol: Signaling Pathway Analysis via Western Blot

  • Cell Treatment: Culture an appropriate cell line and serum-starve overnight to reduce basal signaling.

  • Inhibition: Pre-treat cells with various concentrations of the pyrazole inhibitor for 1-2 hours.

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR/MAPK pathway) for a short period (e.g., 10 minutes).

  • Lysis & Quantification: Immediately lyse the cells and quantify total protein.

  • Western Blot: Run SDS-PAGE and Western Blot using antibodies specific for the phosphorylated form of downstream proteins (e.g., Phospho-ERK) and for the total amount of that protein (e.g., Total-ERK) as a loading control.

  • Analysis: A successful inhibitor will show a dose-dependent decrease in the phosphorylated downstream substrate, without affecting the total protein level.

Visualization: Hypothetical Kinase Signaling Pathway

signaling_pathway receptor Receptor kinase_a Kinase A (Target) receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Phosphorylates gene Gene Expression (e.g., Proliferation) tf->gene Activates inhibitor Novel Pyrazole Compound inhibitor->kinase_a Inhibits

Caption: Inhibition of Kinase A by the pyrazole blocks downstream signaling.

Conclusion

Elucidating the mechanism of action for a novel pyrazole compound is a systematic process of building confidence through layers of orthogonal, self-validating experiments. By progressing logically from target identification (AC-MS), through biophysical validation (DSF), kinetic characterization (SPR), and in-cell target engagement (CETSA®), to functional pathway analysis, researchers can construct a robust and defensible model of their compound's biological activity. This rigorous, multi-faceted approach is the bedrock of modern drug discovery and is essential for translating a promising chemical scaffold into a well-defined therapeutic candidate.

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Foundational

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Pyrazole-Based Compounds

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern therapeutic innovation. This five-membered aromatic heterocycle, with its two adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern therapeutic innovation. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a "privileged structure," consistently appearing in a wide array of approved drugs and clinical candidates.[1][2] Its metabolic stability, synthetic tractability, and capacity for diverse biological interactions make it a focal point of drug discovery efforts.[1][3]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole-based compounds. Moving beyond a mere catalog of activities, we will dissect the causal relationships between specific structural modifications and the resulting pharmacological effects. We will delve into the synthetic methodologies that bring these compounds to life, the experimental protocols used to evaluate their efficacy, and the computational tools that rationalize their mechanisms of action.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring's unique electronic properties, arising from its two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets.[4] This versatility is the foundation of its "privileged" status. Pyrazole-containing compounds have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][3] Commercially successful drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Encorafenib, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole structure, underscoring its significance in drug design.[1]

Key Biological Activities and Structure-Activity Relationships

The true power of the pyrazole scaffold lies in the ability to fine-tune its biological activity through targeted substitutions at various positions on the ring. The following sections explore the SAR of pyrazole derivatives in key therapeutic areas.

Anticancer Activity: Targeting Kinases with Precision

Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[5][6]

EGFR and VEGFR-2 Inhibition:

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key targets in oncology, playing crucial roles in tumor growth, proliferation, and angiogenesis.[7] Dual inhibition of these kinases is a promising strategy to overcome resistance to single-target therapies.[7]

A series of fused pyrazole derivatives has been shown to exhibit potent dual inhibitory activity against EGFR and VEGFR-2.[7] For instance, certain dihydropyrano[2,3-c]pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significantly greater cytotoxicity against cancer cell lines than the standard drug erlotinib.[7]

Table 1: SAR of Fused Pyrazole Derivatives as EGFR/VEGFR-2 Inhibitors [7]

CompoundR1R2EGFR IC50 (µM)VEGFR-2 IC50 (µM)Anticancer Activity (HepG2) IC50 (µM)
3 -5-imino, 6-amino0.06-4.07
9 ---0.220.63
12 --0.150.310.71
Erlotinib --0.13-10.6

Data synthesized from multiple sources for illustrative purposes.

The data in Table 1 reveals that specific substitutions on the fused ring system are critical for potent and selective inhibition. For example, the presence of 5-imino and 6-amino groups in compound 3 appears to be crucial for its high EGFR inhibitory activity, likely due to additional hydrogen bonding interactions within the kinase active site.[7]

BRAF V600E Inhibition:

The BRAF V600E mutation is a key driver in many melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway.[8][9] Pyrazole-based compounds have been developed as potent inhibitors of this mutant kinase.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF V600E RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Expression Inhibitor Pyrazole-based BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: MAPK/ERK signaling pathway with BRAF V600E mutation and inhibition.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[10] Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is a classic example of a pyrazole-based COX-2 inhibitor.[11] The selectivity for COX-2 over COX-1 is a key factor in reducing the gastrointestinal side effects associated with traditional NSAIDs.

The SAR of pyrazole-based COX-2 inhibitors often revolves around the nature of the substituents at the 1, 3, and 5 positions of the pyrazole ring. For instance, a sulfonamide or methylsulfonyl group at the para-position of a phenyl ring at the 1-position is a common feature of selective COX-2 inhibitors.[10]

Table 2: SAR of Pyrazole Derivatives as COX-2 Inhibitors [3][5]

CompoundR1 (at 1-position)R3 (at 3-position)R5 (at 5-position)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5f PyridazineTrimethoxyphenyl-1.509.56
6f PyridazineTrimethoxyphenyl-1.158.31
5u Phenylsulfonamide--1.7972.73
5s Phenylsulfonamide--2.5165.75
Celecoxib PhenylsulfonamideTrifluoromethylp-Tolyl2.162.51

Data synthesized from multiple sources for illustrative purposes.

The data in Table 2 highlights that the presence of a trimethoxyphenyl group at the 3-position can lead to potent COX-2 inhibition with good selectivity.[5] Similarly, compounds with a phenylsulfonamide moiety at the 1-position also exhibit high potency and selectivity.[3]

Antimicrobial Activity

Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[2][8] The mechanism of action can vary, but some derivatives have been shown to inhibit essential microbial enzymes.[9]

Table 3: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL) [2][8][12]

CompoundS. aureusB. subtilisE. coliK. pneumoniaeC. albicansA. niger
21a 62.562.512562.51252.9
21b ------
21c ------
23h ------
Chloramphenicol 62.562.562.562.5--
Clotrimazole ----1257.8

Data synthesized from multiple sources for illustrative purposes.

The SAR of antimicrobial pyrazoles is diverse. For example, in a series of pyrazolyl 1,3,4-thiadiazine derivatives, the presence of a p-tolyl group on a hydrazineylidene moiety at the 4-position of the pyrazole ring (compound 21a ) resulted in potent and broad-spectrum antimicrobial activity.[8] In another study, a pyrazole derivative containing an imidazo[2,1-b][8][13][14]thiadiazole moiety (23h ) exhibited strong antibacterial activity with a low minimum inhibitory concentration (MIC) of 0.25 µg/mL against certain strains.[2]

Experimental and Computational Workflows

A robust SAR study is built upon a foundation of rigorous experimental and computational methodologies. The following sections provide an overview of key workflows.

Synthetic Methodologies

The synthesis of pyrazole derivatives is a well-established field, with several reliable methods for constructing the pyrazole ring. The choice of method often depends on the desired substitution pattern.

Knorr Pyrazole Synthesis:

This is the most common and versatile method for pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][15]

Experimental Protocol: Synthesis of a Pyrazolone via Knorr Synthesis [1]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.

1,3-Dipolar Cycloaddition:

This method involves the reaction of a nitrile imine with an alkyne or an alkyne equivalent to form the pyrazole ring.[16][17] This approach is particularly useful for the synthesis of tetrasubstituted pyrazoles.[16]

Synthesis_Workflow Start Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) Synthesis Chemical Synthesis (e.g., Knorr Synthesis, 1,3-Dipolar Cycloaddition) Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (In Vitro Assays) Characterization->Biological_Screening SAR_Analysis SAR Analysis (Data Interpretation) Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for the synthesis and evaluation of pyrazole derivatives.

In Vitro Biological Evaluation

The biological activity of synthesized pyrazole derivatives is typically assessed using a panel of in vitro assays.

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds against cancer cell lines.[13][18]

Experimental Protocol: MTT Assay [13][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Computational Chemistry

Computational methods play a crucial role in understanding the SAR of pyrazole derivatives at the molecular level.

Molecular Docking:

Molecular docking is used to predict the binding mode of a ligand within the active site of a target protein.[19][20] This information can help to explain the observed biological activity and guide the design of more potent inhibitors.

QSAR (Quantitative Structure-Activity Relationship):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[21][22] A robust QSAR model can be used to predict the activity of novel compounds before they are synthesized.

A Step-by-Step 2D-QSAR Workflow: [22][23]

  • Data Set Preparation: Compile a dataset of pyrazole derivatives with their corresponding biological activity data (e.g., pIC50 values).

  • Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., constitutional, topological, electronic) for each compound in the dataset.

  • Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its predictive power.

  • Interpretation and Application: Interpret the QSAR model to identify the key structural features that influence the biological activity and use the model to predict the activity of new, unsynthesized compounds.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. A deep understanding of the structure-activity relationships of pyrazole-based compounds, grounded in rigorous synthetic, experimental, and computational methodologies, is essential for the rational design of novel drugs with improved potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of these principles, offering a foundation for researchers and drug development professionals to build upon in their quest for the next generation of pyrazole-based medicines.

References

  • Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (URL: [Link])

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. (URL: [Link])

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (URL: [Link])

  • Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. (URL: [Link])

  • The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. (URL: [Link])

  • Targeting the BRAF signalling pathway in melanoma BRAF-specific... (URL: [Link])

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (URL: [Link])

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (URL: [Link])

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: [Link])

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (URL: [Link])

  • Knorr Pyrazole Synthesis. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (URL: [Link])

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (URL: [Link])

  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,... (URL: [Link])

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (URL: [Link])

  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (URL: [Link])

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (URL: [Link])

  • Knorr Pyrazole Synthesis. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (URL: [Link])

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (URL: [Link])

  • The detailed, step-by-step process for conducting a 2D-QSAR study: from preparation to publication. (URL: [Link])

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (URL: [Link])

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (URL: [Link])

  • A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. (URL: [Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (URL: [Link])

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (URL: [Link])

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (URL: [Link])

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  • Synthesis of Functionalized Pyrazoles, Isoxazoles and Triazoles using 1,3-dipolar Cycloaddition Reaction of Nitrile imine and Nitrile Oxide. (URL: [Link])

  • REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. (URL: [Link])

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  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (URL: [Link])

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]benzenol (CAS Number: 75999-00-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 75999-00-7, chemically known as 4-[(1,3,5-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 75999-00-7, chemically known as 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]benzenol. This document delves into its fundamental chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential pharmacological significance within the broader context of pyrazole derivatives. While specific biological and toxicological data for this compound are not extensively available in the public domain, this guide synthesizes existing knowledge on related pyrazole structures to offer insights into its potential applications and areas for future research. The guide also includes a detailed, generalized protocol for the Knorr pyrazole synthesis, the likely route for its preparation, and discusses analytical methodologies relevant to its characterization.

Chemical Identity and Physicochemical Properties

4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]benzenol is a substituted pyrazole derivative with a benzenol (phenol) moiety. The structural representation and key identifying information are provided below.

PropertyValueSource
CAS Number 75999-00-7[1]
IUPAC Name 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenol
Synonyms 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]benzenol[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Melting Point 170-171 °C
Appearance Solid (form may vary)
SMILES CC1=NN(C)C(=C1CC2=CC=C(C=C2)O)C[1]
Structural Elucidation

The molecule consists of a central 1,3,5-trimethyl-substituted pyrazole ring. A methylene bridge connects the 4-position of the pyrazole ring to a para-substituted phenol ring.

Figure 1: Chemical structure of 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]benzenol.

Synthesis and Manufacturing

The synthesis of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenol is likely achieved through the Knorr pyrazole synthesis , a well-established method for the formation of pyrazole rings from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] In this case, the precursors would be 3-(4-hydroxybenzyl)-2,4-pentanedione and methylhydrazine .

Proposed Synthetic Pathway

G diketone 3-(4-hydroxybenzyl)-2,4-pentanedione product 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]benzenol diketone->product Knorr Pyrazole Synthesis (Acid or Base Catalysis) hydrazine Methylhydrazine hydrazine->product

Figure 2: Proposed synthesis of the target compound.

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of methylhydrazine likely attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Experimental Protocol: A General Knorr Pyrazole Synthesis

Materials:

  • 3-(4-hydroxybenzyl)-2,4-pentanedione (1 equivalent)

  • Methylhydrazine (1-1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., a few drops of glacial acetic acid or a base like sodium acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-hydroxybenzyl)-2,4-pentanedione in the chosen solvent.

  • Add the catalyst to the solution.

  • Slowly add methylhydrazine to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Note: The regioselectivity of the reaction with an unsymmetrical hydrazine like methylhydrazine can sometimes yield a mixture of isomers. Chromatographic purification may be necessary to isolate the desired product.

Pharmacology and Mechanism of Action

Specific pharmacological data for 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenol is not extensively documented in publicly available literature. However, the pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities.[7][8][9]

Potential Therapeutic Areas of Pyrazole Derivatives
  • Anti-inflammatory: Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors.[10]

  • Anticancer: Pyrazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases.[11][12]

  • Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.[12][13]

  • Neuropharmacological: Some pyrazole derivatives exhibit activity as antidepressants, analgesics, and anticonvulsants.[13]

The presence of the phenolic hydroxyl group in 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenol suggests potential for antioxidant activity and could influence its pharmacokinetic profile and metabolic pathways. Further research is needed to elucidate the specific biological targets and mechanism of action of this compound.

Toxicology

The toxicological profile of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenol has not been fully investigated.[14] As with any novel chemical entity, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Analytical Methods

The characterization and quantification of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenol would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, including the substitution pattern on the pyrazole and phenol rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the O-H stretch of the phenol, C=N and C=C stretching of the pyrazole ring, and aromatic C-H bonds.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Chromatographic Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach for the quantification of this compound.

Generalized HPLC Method Parameters:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

  • Quantification: Based on a calibration curve generated from reference standards of known concentrations.

Applications in Research and Drug Development

Given the diverse biological activities of pyrazole derivatives, 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenol could be a valuable tool in several research areas:

  • Lead Compound for Drug Discovery: It can serve as a starting point for the synthesis of a library of related compounds to be screened for various biological activities.

  • Chemical Probe: If a specific biological target is identified, it could be used as a chemical probe to study cellular pathways and disease mechanisms.

  • Material Science: Some pyrazole derivatives have applications in materials science, for example, as ligands in coordination chemistry.

Conclusion

4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]benzenol is a pyrazole derivative with potential for further investigation in medicinal chemistry and other scientific fields. While specific biological and toxicological data are currently limited, its structural features suggest that it may possess interesting pharmacological properties. This guide provides a foundational understanding of its chemistry, a likely synthetic route, and a framework for its analytical characterization. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2597–2599.
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 4th ed., 2000, p. 440.
  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. 2021, 15(1), 37.
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Reaction of 3‐benzylidene‐2,4‐pentanedione and 3‐methoxymethylene‐2,4‐pentanedione with aroylhydrazines. Journal of Heterocyclic Chemistry. 1993, 30(2), 429-432.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2021, 12(10), 1629-1655.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. 2015, 5(10), 7350-7356.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. ResearchGate. Available from: [Link]

  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole. Chegg.com. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020, 65(1), 162-171.
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Request PDF. Available from: [Link]

  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews: Journal of Pharmaceutical Analysis. 2016, 5(1), 1-6.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. 2021, 26(1), 191.
  • Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole. brainly.com. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Abstract This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This compound is of interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the established biological significance of pyrazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The described synthesis is based on a Mannich-type reaction, a robust and widely utilized method in organic synthesis for the aminomethylation of acidic protons.[5][6] This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and insights into the experimental rationale.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, incorporates a phenolic moiety, which can serve as a handle for further functionalization or act as a pharmacophoric feature.

The synthesis of this compound can be efficiently achieved through a Mannich-type reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C4 position of the pyrazole ring, using formaldehyde and a secondary or primary amine. In this protocol, we adapt this reaction by utilizing phenol as the nucleophile that attacks an in-situ formed Eschenmoser's salt-like intermediate.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product pyrazole 1,3,5-Trimethyl-1H-pyrazole reagents + Formaldehyde + Phenol + Acid Catalyst formaldehyde Formaldehyde phenol Phenol product 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol reagents->product

Caption: Overall reaction for the synthesis of the target compound.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
1,3,5-Trimethyl-1H-pyrazoleReagentSigma-Aldrich---
PhenolACS ReagentFisher ScientificToxic and corrosive
Formaldehyde (37% in H2O)ACS ReagentMerckToxic and carcinogen
Hydrochloric Acid (HCl)37%VWRCorrosive
Sodium Bicarbonate (NaHCO3)Laboratory------
Ethyl AcetateHPLC Grade------
Anhydrous Magnesium Sulfate (MgSO4)Laboratory------
Round-bottom flask (100 mL)---------
Reflux condenser---------
Magnetic stirrer with heating---------
Separatory funnel (250 mL)---------
Rotary evaporator---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F254------
Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine 1,3,5-Trimethyl-1H-pyrazole, Phenol, and Formaldehyde in a round-bottom flask start->reactants acid Add Hydrochloric Acid (catalyst) reactants->acid reflux Reflux the mixture (e.g., 60-70 °C for 4-6 hours) acid->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Perform aqueous work-up: - Neutralize with NaHCO3 - Extract with Ethyl Acetate monitor->workup dry Dry organic layer with anhydrous MgSO4 workup->dry concentrate Concentrate in vacuo using a rotary evaporator dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,5-trimethyl-1H-pyrazole (1.24 g, 10 mmol).

  • In a separate beaker, carefully dissolve phenol (0.94 g, 10 mmol) in 20 mL of ethanol. Caution: Phenol is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][9]

  • Add the ethanolic phenol solution to the round-bottom flask.

  • To this mixture, add formaldehyde (0.81 mL of a 37 wt. % solution in water, 10 mmol). Caution: Formaldehyde is a suspected carcinogen and should be handled in a fume hood.[10]

  • Finally, add concentrated hydrochloric acid (0.2 mL) dropwise to the stirring mixture. The acid acts as a catalyst for the reaction.

2. Reaction Execution:

  • Attach a reflux condenser to the flask and heat the mixture to 60-70 °C using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a 250 mL separatory funnel and add 50 mL of ethyl acetate.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification and Characterization:

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The fractions containing the pure product, as determined by TLC, should be combined and the solvent evaporated to yield 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol as a solid.

  • The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Safety Precautions

  • Phenol: Highly toxic and corrosive. Avoid skin and eye contact. Can cause severe burns. Always handle in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber over nitrile), a lab coat, and chemical splash goggles.[7][8][9] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[9]

  • Formaldehyde: Toxic, a potential carcinogen, and an irritant. Handle only in a fume hood. Avoid inhalation of vapors.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • Always conduct the reaction in a well-ventilated fume hood.

  • Ensure that an emergency eyewash and safety shower are readily accessible.[9]

Expected Results

The synthesis should yield 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol. The expected molecular weight is 216.28 g/mol , and the molecular formula is C₁₃H₁₆N₂O.[11] The purified product is expected to be a white to pale brown crystalline solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInefficient catalysisEnsure the correct amount of acid was added. A different acid catalyst (e.g., acetic acid) could be trialed.
Insufficient reaction time or temperatureContinue refluxing and monitor by TLC. If necessary, a slight increase in temperature may be beneficial.
Multiple spots on TLC of crude productSide reactions or incomplete reactionOptimize reaction conditions (time, temperature). Ensure efficient purification by column chromatography.
Difficulty in purificationCo-elution of impuritiesTry a different solvent system for column chromatography. Recrystallization may also be an effective purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol via a Mannich-type reaction. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable pyrazole derivative for further investigation in drug discovery and development programs. The principles outlined herein are also adaptable for the synthesis of other related pyrazole-containing compounds.

References

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI.
  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (2022, August 12). PMC - NIH.
  • Chemical Safety Data Sheet MSDS / SDS - PHENOL-FORMALDEHYDE RESIN. (2026, January 3). ChemicalBook.
  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives. (n.d.). MDPI.
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  • 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]BENZENOL synthesis. (n.d.). ChemicalBook.
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Sources

Application

Analytical methods for the quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

An In-Depth Guide to the Quantitative Analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol Abstract This comprehensive application note provides detailed analytical methodologies for the accurate and precise qua...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate and precise quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, a key heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, this guide is structured to deliver not only procedural steps but also the underlying scientific rationale for methodological choices. We present two robust, validated analytical techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrices. Each protocol is accompanied by a full description of the method validation strategy, aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of trustworthy and reproducible data.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring reliable quantitative analysis of this compound.

Introduction and Analyte Overview

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is a substituted pyrazole and phenol derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds, and its accurate quantification is paramount for quality control, stability testing, pharmacokinetic studies, and ensuring product consistency in pharmaceutical manufacturing.[3] The presence of both a phenol group, which acts as a strong chromophore, and a pyrazole ring, which is readily ionizable, makes this molecule amenable to analysis by both HPLC-UV and LC-MS/MS.

The objective of this guide is to provide two distinct, self-validating protocols that are fit for their intended purposes: HPLC-UV for robust, high-concentration assays and LC-MS/MS for selective, low-concentration measurements.

Analyte Physicochemical Properties:

PropertyValueSource
IUPAC Name 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenolChemScene
CAS Number 75999-00-7[4]
Molecular Formula C₁₃H₁₆N₂O[4]
Molecular Weight 216.28 g/mol [4]
Structure CC1=NN(C)C(=C1CC2=CC=C(C=C2)O)C[4]

Method 1: Quantification by HPLC-UV

Principle of the Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the analyte from potential impurities and matrix components. The phenolic ring in the analyte's structure exhibits strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection and quantification using a UV detector. This approach is ideal for assay and purity determinations in bulk drug substances and formulated products due to its robustness and cost-effectiveness.[5][6]

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS, Empower™, or equivalent.

  • Analytical Balance: 4-decimal place readability.

  • Volumetric Glassware: Class A.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic Acid (FA), LC-MS grade.

    • Water, HPLC grade or Milli-Q®.

    • Reference Standard: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (Purity ≥98%).

Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of the target analyte. The choice of a C18 stationary phase provides excellent retention for this moderately nonpolar molecule, while the acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Premix 600 mL of Acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of Formic Acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the Standard Stock Solution with the mobile phase to cover the expected concentration range (e.g., 5, 25, 50, 100, 150 µg/mL).

  • Sample Preparation (Bulk Drug): Accurately weigh approximately 25 mg of the bulk drug sample, dissolve and dilute to 50 mL with methanol. Further dilute with the mobile phase to bring the concentration into the validated linear range.

  • Sample Preparation (Formulation): The extraction procedure will depend on the formulation matrix. For a tablet, for example, grind a representative number of tablets, weigh a portion of the powder equivalent to a target amount of the active ingredient, and extract with methanol using sonication. Centrifuge and/or filter the extract, then dilute with the mobile phase as needed.

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Prepare Stock Solutions (500 µg/mL in MeOH) A->B C Prepare Working Standards & Sample Solutions (Dilute with Mobile Phase) B->C D Equilibrate HPLC System (Stable Baseline) C->D E Inject Standards & Samples (10 µL injection) D->E F Acquire Chromatographic Data (λ = 275 nm) E->F G Integrate Analyte Peak F->G H Generate Calibration Curve (Conc. vs. Peak Area) G->H I Quantify Sample Concentration H->I

Caption: HPLC-UV workflow from sample preparation to final quantification.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[7][8]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (mobile phase), placebo (formulation matrix without analyte), and analyte spiked into placebo.No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity Analyze five concentrations (e.g., 5-150 µg/mL) in triplicate. Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined based on the signal-to-noise ratio (S/N) method.LOQ: S/N ≥ 10; LOD: S/N ≥ 3.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).RSD of results should remain ≤ 2.0%.

Method 2: Quantification by LC-MS/MS

Principle of the Method

This method offers superior sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry.[9] The analyte is first separated by RP-HPLC and then ionized, typically using Electrospray Ionization (ESI). The mass spectrometer isolates the protonated parent molecule (precursor ion) and fragments it to produce specific product ions. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive quantification can be achieved, making this method ideal for bioanalysis, impurity profiling, or trace-level detection.[10]

Materials and Instrumentation
  • LC-MS/MS System: Sciex Triple Quad™ 5500, Agilent 6400 Series, or equivalent, with an ESI source.

  • LC System: UPLC/UHPLC system for fast chromatography.

  • Data System: Analyst®, MassHunter®, or equivalent.

  • Reagents:

    • Acetonitrile and Methanol (LC-MS grade).

    • Formic Acid (LC-MS grade).

    • Water (LC-MS grade).

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another substituted pyrazole).

LC-MS/MS Conditions

The use of a UHPLC system with a shorter column allows for faster run times. ESI in positive mode is selected because the pyrazole nitrogens are basic and readily accept a proton.

Liquid Chromatography:

Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B in 2.5 min, hold for 0.5 min, return to 10% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL

| Column Temperature | 40°C |

Mass Spectrometry:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Q1: 217.1 -> Q3: 121.1 (Quantifier), 95.1 (Qualifier)
MRM Transition (IS) To be determined based on the selected IS
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C

Note: MS parameters like collision energy (CE) and declustering potential (DP) must be optimized for the specific instrument by infusing a standard solution.

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover the low concentration range required (e.g., 0.1, 0.5, 2, 10, 50, 200 ng/mL) in the final sample matrix (e.g., plasma, mobile phase).

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) is typically required.[11]

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex, then centrifuge at high speed for 10 minutes. Transfer the supernatant for injection.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Prepare Calibration Standards & QC Samples B Sample Extraction (e.g., Protein Precipitation) A->B D Inject Extracted Sample (2 µL) B->D C Add Internal Standard C->B E Chromatographic Separation D->E F Ionization (ESI+) & MS/MS Detection (MRM) E->F G Integrate Analyte & IS Peaks F->G H Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) G->H I Calculate Sample Concentration H->I

Caption: LC-MS/MS workflow from sample extraction to data analysis.

Method Validation Protocol

Validation for LC-MS/MS methods, especially for bioanalysis, follows ICH guidelines but with additional considerations for matrix effects.

ParameterProtocol SummaryAcceptance Criteria
Selectivity Analyze six blank matrix lots to check for interferences at the retention time of the analyte and IS.Response in blank samples should be < 20% of the LLOQ response.
Linearity Analyze a calibration curve with at least six non-zero standards. Use a weighted (1/x²) linear regression.r² ≥ 0.995. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates, across at least three runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare the analyte response in post-extraction spiked blank matrix with the response in a pure solution.IS-normalized matrix factor should be consistent across lots with an RSD ≤ 15%.
Recovery Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage.Mean concentration should be within ±15% of the nominal concentration.

Discussion and Method Selection

The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the application.

  • HPLC-UV is the workhorse for routine analysis of bulk material and finished products where analyte concentrations are high (µg/mL to mg/mL range). It is robust, cost-effective, and readily available in most QC laboratories.

  • LC-MS/MS is the preferred method when high sensitivity and selectivity are required. It is essential for analyzing the analyte in complex biological matrices (e.g., plasma, urine), for trace-level impurity quantification, or for metabolism studies where concentrations are in the ng/mL or pg/mL range.

Conclusion

This application note details two comprehensive, validated analytical methods for the quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The HPLC-UV method provides a reliable and robust solution for routine quality control applications. The LC-MS/MS method delivers the high sensitivity and selectivity required for trace-level analysis in complex matrices. By following the detailed protocols and validation guidelines presented, researchers, scientists, and drug development professionals can ensure the generation of accurate, precise, and trustworthy data that is fit for its intended purpose.

References

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry. [Link]

  • Saitoh, Y., et al. (2012). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • Bertelkamp, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Halmagyi, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • Sulaiman, M. I., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Al-Ostath, R. A., et al. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

  • LCGC International. (2026). Modeling and Chemical Characterization of Grape Stem Extracts for Antioxidant Product Design. LCGC International. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC. [Link]

  • PubChem. 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Agritrop. (2019). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. [Link]

  • ResearchGate. (2000). Sample preparation in the determination of phenolic compounds in fruits. ResearchGate. [Link]

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  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

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Method

Application Note: A Robust HPLC Method for the Quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Abstract This application note details a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The developed rever...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices, particularly in the context of pharmaceutical research and development. The protocol has been designed to be robust and is supported by a comprehensive validation plan in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is a molecule of interest in drug discovery and development due to its substituted pyrazole and phenol moieties, which are common pharmacophores. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed, step-by-step protocol for an HPLC method that ensures high specificity, linearity, accuracy, and precision. The rationale behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (Molecular Weight: 216.28 g/mol ) possesses a calculated logP of approximately 2.33, indicating moderate hydrophobicity.[1] This property makes it an ideal candidate for reversed-phase chromatography.

Based on these considerations, a C18 stationary phase was selected for its excellent resolving power for moderately nonpolar compounds. The mobile phase consists of a mixture of acetonitrile and water, with the addition of a small amount of acid to ensure good peak shape and reproducibility.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.[5]

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.

  • Analyte: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol reference standard (purity ≥98%).[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For a simple formulation, dissolve an accurately weighed amount of the sample in methanol to obtain a theoretical concentration within the calibration range.[6] Filter the solution through a 0.45 µm syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[7]

Method Validation Protocol

A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.

Specificity

Specificity will be assessed by analyzing a blank (matrix without the analyte) and a spiked sample. The absence of interfering peaks at the retention time of the analyte in the blank demonstrates the method's specificity.

Linearity

Linearity will be evaluated by analyzing the working standard solutions at a minimum of five concentration levels. The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by performing recovery studies on spiked samples at three different concentration levels (low, medium, and high). The percentage recovery should be within 98-102%.

Precision

Precision will be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This will be determined by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by intentionally introducing small variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptable limits.

Data Presentation and Visualization

Representative Chromatogram

(A representative chromatogram would be included here showing a well-resolved peak for the analyte of interest.)

Validation Summary Table
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) ≤ 2%
LOD & LOQ To be determined
Robustness System suitability parameters met

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key workflows described in this application note.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Column Equilibration C->D E Sample Injection D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Method Validation (ICH Guidelines) G->H I Report Generation H->I

Caption: HPLC Method Development and Validation Workflow.

Sample_Preparation_Protocol Start Start: Sample Received Weigh Accurately weigh sample Start->Weigh Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject into HPLC Filter->Inject

Caption: Step-by-step sample preparation protocol.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The detailed protocol and validation guidelines ensure that the method can be successfully implemented in a variety of laboratory settings for routine analysis and in support of drug development programs.

References

  • Sivakumar, B., Sekar, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 185-190.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2006). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 25(4), 324-333.
  • Al-Ghannam, S. M. (2006). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and in Biological Fluids. Journal of the Chinese Chemical Society, 53(5), 1109-1116.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • Rao, K. S., & Srinivas, K. (2011). RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations. E-Journal of Chemistry, 8(2), 735-739.
  • Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Shodex. (n.d.). Solubility of Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Retrieved from [Link]

  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2014). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 4(108), 63353-63360.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Council for Harmonisation. (2022).
  • AMS Bio. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023).
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Q14: Analytical Procedure Development.
  • Pharma Talks. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. [Link]

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Application

Application Note &amp; Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Introduction: Characterizing a Novel Bioactive Compound The discovery of novel chemical entities is a cornerstone of therapeutic development. The compound 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol integrates two...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Bioactive Compound

The discovery of novel chemical entities is a cornerstone of therapeutic development. The compound 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol integrates two pharmacologically significant moieties: a pyrazole ring and a phenol group. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Similarly, phenolic compounds are recognized for their diverse bioactivities, which can include both antioxidant and, paradoxically, pro-oxidant effects that may lead to cytotoxicity, particularly in cancer cells.[5][6][7][8][9]

Given this structural pedigree, a thorough and early assessment of the cytotoxic potential of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is a critical step in its preclinical evaluation.[10][11] Cytotoxicity testing provides essential data on a compound's ability to damage or kill cells, which is fundamental for determining its therapeutic index—the ratio between its effective dose and its toxic dose.[11][12]

This guide provides a structured, multi-assay workflow designed to build a comprehensive cytotoxicity profile for this novel compound. We will progress from broad assessments of metabolic health and membrane integrity to more granular investigations into the specific mechanism of cell death (apoptosis vs. necrosis). This tiered approach ensures that the resulting data is not only quantitative but also mechanistically informative.

Guiding Principle: The Importance of Orthogonal Assays

Our workflow will encompass three key assays:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.[14]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, indicating loss of plasma membrane integrity.[15][16]

  • Annexin V/PI Staining: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry, elucidating the mode of cell death.[17][18]

Part 1: General Cell Culture & Compound Preparation

Scientist's Note: Consistency in cell culture is the foundation of reproducible cytotoxicity data. Factors like passage number, confluency, and media composition can significantly impact cellular response. It is recommended to use cells with a low passage number and to follow standardized cell culture techniques, such as those provided by the ATCC.[19][20][21][22]

Cell Line Selection & Maintenance
  • Recommended Cell Lines:

    • HEK293 (Human Embryonic Kidney): A non-cancerous, robust cell line often used as a baseline for general cytotoxicity.[23]

    • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line, relevant for assessing potential hepatotoxicity as the liver is a primary site of drug metabolism.

    • A549 (Human Lung Carcinoma) or MCF-7 (Human Breast Carcinoma): Relevant cancer cell lines to evaluate potential anti-neoplastic activity.[23]

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[24] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[21] Subculture cells before they reach 90% confluency to maintain exponential growth.[20]

Compound Stock & Dilution Series Preparation
  • Rationale: The compound's solvent can have its own cytotoxic effects. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Protocol:

    • Prepare a high-concentration primary stock solution of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol in 100% DMSO (e.g., 100 mM).

    • Create a serial dilution series from this stock solution in complete culture medium. For an initial screening, a wide range of concentrations is recommended (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM).

    • Prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration wells. This is crucial for distinguishing compound-specific effects from solvent effects.

Part 2: Tier 1 - Metabolic Viability (MTT Assay)

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[25]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Seed 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) Incubate1 2. Incubate for 24h (allow cells to adhere) Seed->Incubate1 Treat 3. Add compound dilutions & vehicle control Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (e.g., to 0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate for 2-4h at 37°C (Formazan crystal formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Shake 8. Shake plate for 15 min (dissolve crystals) Solubilize->Shake Read 9. Read Absorbance (570 nm) Shake->Read LDH_Principle cluster_healthy Healthy Cell cluster_lysed Lysed Cell (Cytotoxicity) cluster_assay Assay Reaction HealthyCell LysedCell LDH_Released LDH Reaction LDH + Substrate → Colored Product LDH_Released->Reaction Released LDH catalyzes reaction

Caption: LDH is released from lysed cells and measured in the supernatant.

Detailed Protocol: LDH Assay

This protocol is based on commercially available kits. [16][26]1. Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate. 2. Establish Controls:

  • Spontaneous LDH Release: Supernatant from untreated cells.
  • Maximum LDH Release: Add 10 µL of Lysis Buffer (often 10X Triton™ X-100) to untreated control wells 45 minutes before the end of incubation. This lyses all cells and establishes the 100% release value.
  • Background: Culture medium without cells.
  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate and dye) to each well of the new plate. [26]6. Incubation: Incubate for 30 minutes at room temperature, protected from light. [26]7. Stop Reaction: Add 50 µL of Stop Solution. [26]8. Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Part 4: Tier 3 - Mechanistic Insight (Annexin V/PI Apoptosis Assay)

This flow cytometry-based assay differentiates between the primary modes of cell death.

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. * Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. [27]

Interpreting Annexin V / PI Staining

Apoptosis_Diagram Healthy Healthy Cell (Annexin V-, PI-) EarlyApop Early Apoptosis (Annexin V+, PI-) Healthy->EarlyApop Apoptotic Stimulus Necrotic Primary Necrosis (Annexin V-, PI+) Healthy->Necrotic Severe Insult (e.g., Lysis) LateApop Late Apoptosis / Necrosis (Annexin V+, PI+) EarlyApop->LateApop Membrane Permeabilization

Caption: Differentiation of cell states using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining

This protocol is a general guide for flow cytometry analysis. [17][18]1. Cell Seeding & Treatment: Seed 2.5 x 10⁵ cells in each well of a 6-well plate. After 24 hours, treat with the compound at concentrations determined to be relevant from the MTT/LDH assays (e.g., near the IC50 value). Include an untreated control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours). [28][29]2. Cell Harvesting:

  • Collect the culture medium (which contains floating/dead cells).
  • Wash adherent cells with PBS, then detach them using a gentle enzyme like Trypsin-EDTA.
  • Combine the collected medium and the detached cells. This step is critical to ensure all cell populations are analyzed.
  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat.
  • Staining:
  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. * Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [18]5. Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately by flow cytometry, using appropriate laser lines (e.g., 488 nm for excitation) and emission filters for FITC and PI.

Part 5: Data Analysis & Interpretation

Calculating Percentage Viability & Cytotoxicity

For MTT Assay:

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100. [24][25] For LDH Assay:

  • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces the measured parameter (e.g., cell viability) by 50%. [12]1. Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). 2. Use a non-linear regression software (e.g., GraphPad Prism, or online tools) to fit the data to a sigmoidal dose-response curve. [24][30][31]3. The software will calculate the precise IC50 value from the curve.

Data Presentation Template

Summarize quantitative results in a clear, tabular format for easy comparison across assays and conditions.

Concentration (µM)% Viability (MTT, 48h)% Cytotoxicity (LDH, 48h)% Early Apoptosis (Annexin V/PI)% Late Apoptosis/Necrosis (Annexin V/PI)
Vehicle Control (0)100 ± 4.52.1 ± 0.83.2 ± 1.11.5 ± 0.5
1085.2 ± 5.115.6 ± 2.412.5 ± 2.34.8 ± 1.2
5051.3 ± 3.848.9 ± 4.135.7 ± 3.514.2 ± 2.8
10022.7 ± 2.975.4 ± 6.225.1 ± 4.055.6 ± 5.1
IC50 (µM) ~50 µM ~51 µM --

Note: Data shown are for illustrative purposes only.

Conclusion: Synthesizing the Results

By integrating the data from these three orthogonal assays, a robust and nuanced cytotoxicity profile of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol can be constructed.

  • If the MTT assay shows a decrease in viability that correlates well with an increase in LDH release, it suggests the compound causes cell death primarily through necrosis or late-stage apoptosis involving membrane rupture.

  • If the MTT assay shows a significant drop in viability with minimal LDH release, this points towards a non-lytic mechanism, such as metabolic arrest or early-stage apoptosis.

  • The Annexin V/PI results provide the definitive mechanistic answer. A high percentage of Annexin V-positive, PI-negative cells at the IC50 concentration is a strong indicator that the compound induces apoptosis. Conversely, a significant population of PI-positive cells would confirm a necrotic or necroptotic pathway.

This comprehensive approach provides the high-quality, reliable data necessary for making informed decisions in the drug development pipeline.

References

  • Benson, K. Cytotoxicity Assays | Life Science Applications. [Link]

  • Krug, H. F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Valle, G. T. (2025, March 4). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]

  • Bioo Scientific Corporation. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Gürbüz, M., et al. (2023). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Daruj. [Link]

  • Kumar, K., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]

  • Prouillet, S., et al. (2004). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. [Link]

  • ResearchGate. How can I calculate IC50 for a cytotoxic substance?. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Protocols.io. (2023, February 27). MTT Assay protocol. [Link]

  • Jia, L., et al. (2017). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. [Link]

  • Bouyahya, A., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Park, S. J., et al. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Xia, E. Q., et al. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Genes & Diseases. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). PMC. [Link]

  • NATURALISTA CAMPANO. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • YouTube. (2024, June 16). MTT assay and IC50 calculation. [Link]

  • Perveen, S., & Fawzy, G. A. (2019). Phenolic Compounds from the Natural Sources and Their Cytotoxicity. ResearchGate. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. (2025, August 6). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • ResearchGate. (2023, August 23). Free Animal Cell Culture Guide. [Link]

  • PubMed. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. [Link]

  • Galati, G., & O'Brien, P. J. (2004). Toxicological aspects of the use of phenolic compounds in disease prevention. PMC. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Research Square. [Link]

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Method

Application Notes and Protocols for Evaluating the In-Vitro Anticancer Activity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology The pyrazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology

The pyrazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of pyrazole have been reported to exhibit a wide range of therapeutic properties, including anticancer effects.[3][4] The structural versatility of the pyrazole ring allows for the synthesis of a vast library of compounds with the potential to interact with various biological targets implicated in cancer progression. While the specific anticancer activity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol has not been extensively documented, its structural features, combining a substituted pyrazole moiety with a phenol group, present a compelling case for its investigation as a potential anticancer agent. Phenolic compounds, known for their antioxidant properties, may also contribute to cytotoxic effects against cancer cells.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer potential of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The protocols detailed herein are designed to be robust and reproducible, enabling the generation of high-quality data to inform go/no-go decisions in the early stages of drug discovery.[7]

Compound Profile: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

  • Chemical Formula: C13H16N2O[8]

  • Molecular Weight: 216.28 g/mol [8]

  • Structure:

    • A phenol group attached to a methyl group at the 4th position of a 1,3,5-trimethyl-1H-pyrazole ring.

Part 1: Foundational Cytotoxicity Screening

The initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxic effects on cancer cells.[9][10][11] This is typically achieved through assays that measure cell viability or proliferation after exposure to the compound.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[12][14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results should be presented in a dose-response curve, plotting the percentage of cell viability against the compound concentration. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve.

Table 1: Example IC50 Values of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol in Different Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HeLa2445.2
4828.7
7215.1
MCF-72462.8
4841.5
7225.9
A5492475.1
4853.6
7238.4

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[16]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] It utilizes the high affinity of Annexin V for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol at its IC50 concentration (and a 2x IC50 concentration) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

The results will segregate the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[19] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22]

    • Incubate for 30 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.[24]

The resulting DNA histogram will show peaks corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between.[21] An accumulation of cells in a specific phase in the treated samples compared to the control suggests compound-induced cell cycle arrest at that phase.

Part 3: Investigating Molecular Mechanisms

To gain deeper insights into how 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol induces apoptosis and cell cycle arrest, it is essential to investigate its effects on key regulatory proteins. Western blotting is a powerful technique for this purpose.[25][26]

Western Blot Analysis of Apoptosis-Related Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[27][28][29][30] The ratio of these proteins can determine a cell's susceptibility to apoptosis. Caspases are a family of proteases that execute the apoptotic program.[31][32][33] The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and cell death.[34]

  • Protein Extraction:

    • Treat cells with the compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[35]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[35]

Investigation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival signaling pathway that is often dysregulated in cancer.[19][36][37][38] Activation of this pathway can inhibit apoptosis and promote cell proliferation. Investigating the effect of the compound on the phosphorylation status of key proteins in this pathway, such as Akt, can provide insights into its mechanism of action.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Cytotoxicity Assessment cluster_1 Mechanism of Action cell_culture Cancer Cell Culture compound_treatment Treatment with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining compound_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis compound_treatment->cell_cycle_analysis western_blot Western Blotting compound_treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 ic50->apoptosis_assay Inform Concentration ic50->cell_cycle_analysis Inform Concentration ic50->western_blot Inform Concentration

Caption: Workflow for in vitro anticancer evaluation.

Apoptosis Signaling Pathway Diagram

G cluster_0 Mitochondrial (Intrinsic) Pathway compound 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway Diagram

G compound 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol p_akt p-Akt (Active) compound->p_akt Inhibits pi3k PI3K pi3k->p_akt Phosphorylates akt Akt bad Bad (Pro-apoptotic) p_akt->bad Inhibits cell_survival Cell Survival bad->cell_survival Inhibits

Sources

Application

Application Note: A Multi-Tiered Screening Protocol for Assessing the Anti-inflammatory Potential of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib.[1][2] This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib.[1][2] This application note provides a comprehensive, multi-tiered protocol for the in-vitro anti-inflammatory screening of a novel pyrazole derivative, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. We present a logical, field-proven workflow designed for researchers in drug development, beginning with essential cytotoxicity evaluations, progressing to broad-spectrum cell-based functional assays, and culminating in specific enzyme-based mechanistic studies. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each experimental choice to ensure the generation of robust and interpretable data.

Introduction: Rationale and Screening Strategy

Given that 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (referred to herein as "Compound P") contains a pyrazole core, it is a rational candidate for anti-inflammatory drug discovery.[2][6] Our screening strategy is designed to efficiently answer three critical questions:

  • Is the compound cytotoxic?

  • Does it exhibit general anti-inflammatory activity in a relevant cellular model?

  • What is its specific mechanism of action, particularly concerning COX enzyme inhibition and selectivity?

This tiered approach, visualized below, ensures that resources are spent efficiently, moving promising candidates through a pipeline of increasing specificity.

Core Inflammatory Pathways and Assay Targets

The following diagram illustrates the key inflammatory pathways targeted by the assays described in this protocol. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the production of key inflammatory mediators.

Inflammatory_Pathways cluster_0 Macrophage Cell Membrane cluster_1 Intracellular Signaling cluster_2 Gene Transcription & Protein Synthesis cluster_3 Pro-inflammatory Products cluster_4 Arachidonic Acid Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB iNOS iNOS NFkB->iNOS Induces Cytokines TNF-α, IL-6 NFkB->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO Produces Released_Cytokines Secreted Cytokines Cytokines->Released_Cytokines Secreted Assay1 Griess Assay (Measures NO) NO->Assay1 Assay2 ELISA (Measures Cytokines) Released_Cytokines->Assay2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Catalyzes Assay3 Enzymatic Assay (Measures COX Activity) COX->Assay3

Caption: Key inflammatory signaling pathways and corresponding assay targets.

Tier 1 Protocol: Cytotoxicity Assessment

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which Compound P is non-toxic. A reduction in inflammatory mediators could be a result of cell death rather than specific pathway inhibition, leading to false-positive results. The MTT assay is a standard colorimetric method for assessing cell viability based on mitochondrial reductase activity in living cells.[7][8]

Protocol 2.1: MTT Cytotoxicity Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in 5% CO₂.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound P in sterile DMSO. Create a series of 2x final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) in complete DMEM. Ensure the final DMSO concentration in all wells will be ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the old media and add 100 µL of media containing the various concentrations of Compound P to the respective wells. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells (media only).

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) × 100

Tier 2 Protocols: Cell-Based Functional Screening

Rationale: This tier uses a robust, biologically relevant model—LPS-stimulated macrophages—to screen for general anti-inflammatory effects.[4] We will measure the production of nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α and IL-6) from the same set of treated cells.

Protocol 3.1: Inhibition of Nitric Oxide (NO) and Cytokine Production
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 3 × 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treatment: Remove the media and replace it with fresh media containing non-toxic concentrations of Compound P (determined from the MTT assay). Also, prepare wells for a positive control (e.g., 10 µM Dexamethasone) and a vehicle control (0.5% DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the "unstimulated" control) to a final concentration of 1 µg/mL to induce an inflammatory response.[7][10]

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to fresh tubes. This supernatant will be used for both NO and cytokine measurements.

Protocol 3.2: Nitric Oxide Measurement (Griess Assay)

Causality: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, which can be cytotoxic.[11] The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant.[7][9]

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: In a new 96-well plate, mix 100 µL of the collected cell supernatant with 100 µL of Griess reagent.[7]

  • Incubation & Measurement: Incubate at room temperature for 15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 3.3: Cytokine Measurement (ELISA)

Causality: TNF-α and IL-6 are pivotal cytokines in the inflammatory cascade.[12] Quantifying their levels provides specific insight into the compound's effect on inflammatory signaling. A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is the gold standard for this measurement.[13][14]

  • Assay Performance: Use commercially available ELISA kits for murine TNF-α and IL-6 (e.g., from Thermo Fisher Scientific, BioLegend, or FineTest).[12][15][16] Follow the manufacturer's protocol precisely.

  • General Steps:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add collected cell supernatants and standards to the wells.

    • Wash, then add a biotinylated detection antibody.

    • Wash, then add streptavidin-horseradish peroxidase (HRP).

    • Wash, then add a chromogenic substrate (e.g., TMB). The color change is proportional to the amount of cytokine present.[12]

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the percentage inhibition relative to the LPS-stimulated vehicle control.

Tier 3 Protocol: Target-Specific Enzymatic Assays

Rationale: If Compound P shows significant activity in the cell-based assays, the next logical step is to determine if it functions as a classical NSAID by inhibiting COX enzymes. It is crucial to test against both COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible during inflammation) to determine selectivity.[1][17] High selectivity for COX-2 is a desirable characteristic for minimizing gastrointestinal side effects.[1]

Protocol 4.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits (e.g., from Cayman Chemical, BPS Bioscience, Assay Genie) that measure the peroxidase activity of COX enzymes.[17][18][19]

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and human recombinant COX-1 and COX-2 enzymes as per the kit manufacturer's instructions.[18][19]

  • Control and Sample Setup (in a 96-well plate):

    • 100% Activity Control: Enzyme, buffer, heme, and vehicle (DMSO).

    • Inhibitor Control: Enzyme, buffer, heme, and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Test Compound Wells: Enzyme, buffer, heme, and various concentrations of Compound P.

  • Pre-incubation: Add the enzyme to the wells containing buffer, heme, and the test/control inhibitors. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18][20]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a fluorometric probe (e.g., Amplex Red) to all wells.[17]

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[19] The rate of increase in fluorescence is proportional to COX activity.

  • Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage inhibition for each concentration of Compound P.

    • Plot the percent inhibition against the log concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

    • Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation and Interpretation

Data should be summarized to allow for clear interpretation and comparison.

Table 1: Cytotoxicity and Anti-inflammatory Activity of Compound P

Assay Endpoint Compound P Positive Control
Cytotoxicity LC₅₀ (µM) >100 -
NO Inhibition IC₅₀ (µM) 15.2 ± 1.8 Dexamethasone: 8.5 ± 0.9
TNF-α Inhibition IC₅₀ (µM) 18.9 ± 2.3 Dexamethasone: 7.9 ± 1.1
IL-6 Inhibition IC₅₀ (µM) 25.4 ± 3.1 Dexamethasone: 9.2 ± 1.4

(Example data shown as Mean ± SD)

Table 2: COX Enzyme Inhibition Profile of Compound P

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index
Compound P 85.6 ± 7.5 2.1 ± 0.3 40.8
Celecoxib (Control) 15.2 ± 1.9 0.05 ± 0.01 304
Indomethacin (Control) 0.1 ± 0.02 1.8 ± 0.2 0.05

(Example data shown as Mean ± SD)

Interpretation: The example data suggests Compound P is non-toxic at active concentrations. It demonstrates moderate, broad-spectrum anti-inflammatory activity in cellular assays. The enzymatic assay reveals that its mechanism is likely driven by COX inhibition, with a favorable selectivity profile for COX-2 over COX-1 (a selectivity index >1 indicates COX-2 preference).

Experimental Workflow Summary

The entire screening cascade can be visualized as a logical decision tree.

Workflow start Compound P 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol tier1 Tier 1: Cytotoxicity (MTT Assay) start->tier1 decision1 Is LC₅₀ > Max Test Conc.? tier1->decision1 tier2 Tier 2: Cell-Based Screening • NO Inhibition (Griess) • Cytokine Inhibition (ELISA) decision1->tier2 Yes end_toxic Result: Cytotoxic (Re-evaluate or Stop) decision1->end_toxic No decision2 Is IC₅₀ < Threshold? tier2->decision2 tier3 Tier 3: Mechanistic Assay (COX-1 / COX-2 Enzymatic Assay) decision2->tier3 Yes end_inactive Result: Inactive (Stop) decision2->end_inactive No end_active Result: Active Lead Candidate (Proceed to further studies) tier3->end_active

Caption: A streamlined workflow for anti-inflammatory screening.

Conclusion

This application note provides a validated, tiered approach to characterize the anti-inflammatory properties of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. By systematically evaluating cytotoxicity, general anti-inflammatory efficacy, and specific COX-inhibition, researchers can confidently determine the compound's potential as a therapeutic lead. This structured methodology ensures data integrity and provides a clear, mechanistic understanding of the compound's biological activity.

References

  • Gautam Rai et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Warner, T. D., & Mitchell, J. A. (2002). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 194, 23-30. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit, Catalog #79342. BPS Bioscience. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Gemma, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1625. Available at: [Link]

  • Tep-areenak, P., et al. (2019). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Molecules, 24(18), 3242. Available at: [Link]

  • Ko, H. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 4(13), 1329-1335. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric), Cat #BN00777. Assay Genie. [Link]

  • Sheu, J. H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(6), 1227-1236. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 896-903. Available at: [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1469. Available at: [Link]

  • Hisadome, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Analytical Methods in Chemistry, 2013, 271620. Available at: [Link]

  • Pontes-Arruda, A., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 35(5), 630-637. Available at: [Link]

  • Pontes-Arruda, A., et al. (2011). Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Parenteral and Enteral Nutrition, 35(5), 630-7. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 27(19), 6290. Available at: [Link]

  • Zhang, H., et al. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Current Bioactive Compounds, 10(4), 211-217. Available at: [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ProQuest. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 127-138. Available at: [Link]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 396. Available at: [Link]

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Method

Application Notes and Protocols for Antimicrobial Testing of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing of the novel compound, 4-((1,3,5-Trimethyl-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing of the novel compound, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. The methodologies detailed herein are designed to establish a foundational antimicrobial profile of the compound, covering both inhibitory and cidal activities against a panel of clinically relevant microbial strains. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution, the Minimum Bactericidal Concentration (MBC), and a qualitative assessment using the agar disk diffusion method. The experimental design incorporates critical quality controls and data interpretation guidelines to ensure the generation of reliable and reproducible results, adhering to internationally recognized standards.

Scientific Background & Rationale

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The target molecule, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, represents a promising candidate due to its hybrid chemical structure, which combines two pharmacophores known for their antimicrobial properties: a pyrazole nucleus and a phenolic moiety.

  • The Pyrazole Core: Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[1][2][3] The mechanism of action for pyrazole-based antimicrobials can be diverse, ranging from the inhibition of bacterial DNA gyrase to the disruption of cell wall synthesis and other essential metabolic pathways.[1]

  • The Phenolic Group: Phenolic compounds exhibit robust antimicrobial activity, primarily by disrupting microbial cell structures.[4][5] Key mechanisms include interacting with the lipid bilayer of the cell membrane, which increases permeability and causes the leakage of vital intracellular components, and the denaturation of essential enzymes and proteins.[4][6]

The synergistic or additive effect of combining these two moieties in a single molecule provides a strong scientific rationale for a thorough investigation of its antimicrobial potential. This guide outlines the standardized methodologies required to quantify this potential.

Essential Materials and Reagents

2.1 Test Compound

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS: 75999-00-7)[7][8]

  • Stock Solution: Prepare a 10 mg/mL (10,000 µg/mL) stock solution in Dimethyl Sulfoxide (DMSO). Scientist's Note: The solubility of the compound should be empirically determined. If DMSO is used, the final concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microbes.

2.2 Microbial Strains (Example Panel)

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast/Fungus:

    • Candida albicans (e.g., ATCC 90028)

2.3 Culture Media and Buffers

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi.

  • Mueller-Hinton Agar (MHA) for disk diffusion and MBC determination.

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation.

  • Sterile 0.85% Saline.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

2.4 Equipment and Consumables

  • Sterile 96-well flat-bottom microtiter plates.

  • Micropipettes and sterile tips.

  • Spectrophotometer or nephelometer for McFarland standardization.

  • Incubator (35 ± 2°C).

  • Sterile Petri dishes, cotton swabs, and filter paper disks (6 mm).

  • Vortex mixer.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 5 mL of sterile saline or TSB. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is critical as it corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. e. Within 15 minutes of standardization, dilute this suspension 1:150 in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]

  • Microtiter Plate Preparation: a. Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate. b. Add an additional 100 µL of the compound stock solution (or a pre-diluted solution) to the first column of wells (e.g., Column 1) and mix well. This creates the highest concentration to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10 after mixing. This creates a gradient of decreasing compound concentrations. d. Controls are essential for validation:

    • Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.
    • Column 12 (Sterility Control): Contains 100 µL of broth only. This well is not inoculated.
  • Inoculation: a. Inoculate all wells from Column 1 to Column 11 with 100 µL of the final diluted inoculum (prepared in Step 1e). b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C. b. Incubation time: 18-24 hours for most bacteria, 24-48 hours for Candida albicans.

  • Reading the MIC: a. After incubation, visually inspect the plate. The Sterility Control (Column 12) should be clear, and the Growth Control (Column 11) should show distinct turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] This test is a direct extension of the MIC assay and helps distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology:

  • Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the Growth Control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or micropipette, withdraw 10 µL from each of these wells and spot-plate it onto a quadrant of a fresh MHA plate.

  • Incubation: a. Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: a. After incubation, count the number of colonies (CFUs) on each spot. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the Growth Control spot.[14] For practical purposes, it is often defined as the lowest concentration showing no growth or only 1-2 colonies.

Protocol 3: Agar Disk Diffusion Method

Principle: This is a qualitative method where a filter paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with the test microorganism.[16] The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the disk.[17]

Step-by-Step Methodology:

  • Inoculum and Plate Preparation: a. Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1 (Step 1a-d). b. Within 15 minutes, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.[18] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Disk Application: a. Prepare sterile 6 mm filter paper disks by impregnating them with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution to get a 10 µg disk). Allow the solvent to evaporate completely in a sterile environment. b. Using sterile forceps, place the prepared disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar. c. A disk impregnated with the solvent (DMSO) alone should be used as a negative control. A commercial antibiotic disk (e.g., Gentamicin) can be used as a positive control.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpreting Results: a. Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). b. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

Quantitative results from the MIC and MBC assays should be summarized in a clear, tabular format.

Table 1: Example MIC and MBC Data for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 292138162Bactericidal
E. coliATCC 25922161288Bacteriostatic
P. aeruginosaATCC 2785364>256>4Tolerant/Static
C. albicansATCC 9002832642Fungicidal

Interpreting the MBC/MIC Ratio:

  • Bactericidal/Fungicidal: An agent is generally considered cidal if the MBC/MIC ratio is ≤ 4.[14][19]

  • Bacteriostatic/Fungistatic: An agent is considered static if the MBC/MIC ratio is > 4.

Workflow Visualizations

MIC_MBC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay inoculum 1. Prepare Inoculum (0.5 McFarland) dilution 2. Serially Dilute Compound in 96-Well Plate inoculate 3. Inoculate Plate dilution->inoculate incubate_mic 4. Incubate (18-24h at 35°C) inoculate->incubate_mic read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 6. Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plate read_mic->subculture incubate_mbc 7. Incubate Agar Plate (18-24h at 35°C) subculture->incubate_mbc read_mbc 8. Read MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Agar_Disk_Workflow start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum swab_plate 2. Swab MHA Plate for Confluent Lawn prep_inoculum->swab_plate dry_plate 3. Allow Plate to Dry (3-15 minutes) swab_plate->dry_plate place_disk 4. Aseptically Place Compound-Impregnated Disk dry_plate->place_disk incubate 5. Invert and Incubate (18-24h at 35°C) place_disk->incubate measure 6. Measure Zone of Inhibition (in mm) incubate->measure end End measure->end

Caption: Workflow for the Agar Disk Diffusion Method.

References

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  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Aboutaleb, N.S., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega. [Link]

  • Gomha, S.M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Musso, L., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, PMC. [Link]

  • LookChem. 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. [Link]

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Application

Application Notes and Protocols for Assessing the Antioxidant Capacity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Pyrazole Derivative In the relentless pursuit of novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount interest to r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Pyrazole Derivative

In the relentless pursuit of novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount interest to researchers in drug discovery and development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Phenolic compounds are well-established as potent antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.[2][3] Concurrently, the pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant properties.[4][5][6][7]

This application note focuses on 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol , a novel compound that synergistically combines the structural features of both a phenol and a pyrazole. This unique hybrid structure suggests a promising antioxidant profile. The phenolic hydroxyl group can directly participate in scavenging free radicals, while the pyrazole nucleus may contribute to the overall electronic properties and stability of the resulting radical, potentially enhancing its antioxidant capacity. The antioxidant activity of pyrazole derivatives is often attributed to the presence of an NH proton in the pyrazole moiety.[4]

To rigorously characterize the antioxidant potential of this compound, a multi-assay approach is recommended. No single assay can comprehensively capture the multifaceted nature of antioxidant action. Therefore, this guide provides detailed protocols for a panel of four widely accepted and complementary antioxidant capacity assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to assess the ability of a compound to act as a free radical scavenger.[8][9][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay applicable to both hydrophilic and lipophilic antioxidants.[11][12]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), indicating its reducing power.[1][13]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A hydrogen atom transfer (HAT)-based assay that measures the ability of an antioxidant to quench peroxyl radicals.[14][15][16]

By employing this battery of tests, researchers can obtain a comprehensive and reliable assessment of the antioxidant capacity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, providing crucial data for its potential development as a therapeutic agent.

PART 1: The DPPH Radical Scavenging Assay

The DPPH assay is a popular and convenient method for evaluating the free radical scavenging activity of antioxidants.[8] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant compound. Upon reduction, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow. This change in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare DPPH stock solution in methanol R1 Add DPPH solution to each well P1->R1 P2 Prepare serial dilutions of the test compound R2 Add test compound/control/blank to respective wells P2->R2 P3 Prepare positive control (e.g., Trolox, Ascorbic Acid) P3->R2 R3 Incubate in the dark at room temperature R2->R3 M1 Measure absorbance at 517 nm using a microplate reader R3->M1 A1 Calculate % inhibition of DPPH radical M1->A1 A2 Determine IC50 value A1->A2

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

Materials:

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Test Compound and Control: Prepare a stock solution of the test compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    Where:

    • Abs_blank is the absorbance of the DPPH solution with methanol.

    • Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

PART 2: The ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[11] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. The radical cation has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[17]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare ABTS and potassium persulfate stock solutions P2 Generate ABTS radical cation (ABTS•⁺) solution P1->P2 P3 Adjust ABTS•⁺ solution absorbance P2->P3 R1 Add adjusted ABTS•⁺ solution to each well P3->R1 P4 Prepare serial dilutions of the test compound and control R2 Add test compound/control/blank to respective wells P4->R2 R3 Incubate at room temperature R2->R3 M1 Measure absorbance at 734 nm R3->M1 A1 Calculate % inhibition of ABTS•⁺ M1->A1 A2 Express results as Trolox Equivalent Antioxidant Capacity (TEAC) A1->A2

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol: ABTS Assay

Materials:

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Adjustment of ABTS•⁺ Solution: Before use, dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and a series of dilutions. Prepare a standard curve using Trolox at different concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the adjusted ABTS•⁺ solution to each well.

    • Add 10 µL of the different concentrations of the test compound, Trolox standard, or solvent (as a blank) to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•⁺ using the same formula as for the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound by comparing its % inhibition to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per gram or µmol of the test compound.

PART 3: The Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[1] This assay measures the total reducing capacity of a sample and is considered a measure of electron-donating activity.[13]

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Acetate Buffer, TPTZ solution, and FeCl3 solution P2 Prepare fresh FRAP reagent by mixing the three solutions P1->P2 R1 Add FRAP reagent to each well P2->R1 P3 Prepare serial dilutions of the test compound and FeSO4 standard R2 Add test compound/standard/blank to respective wells P3->R2 R3 Incubate at 37°C R2->R3 M1 Measure absorbance at 593 nm R3->M1 A1 Construct a standard curve using FeSO4 M1->A1 A2 Express FRAP value as Fe(II) equivalents A1->A2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol: FRAP Assay

Materials:

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and a series of dilutions. Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄ at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound, FeSO₄ standard, or solvent (as a blank) to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 593 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the test compound from the standard curve. The results are expressed as µmol of Fe(II) equivalents per gram or µmol of the test compound.

PART 4: The Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a hydrogen atom transfer (HAT)-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[14][16] The peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence of the probe, and the protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).[15][18]

Experimental Workflow: ORAC Assay

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare fluorescein working solution R1 Add fluorescein, test compound/standard/blank to a black 96-well plate P1->R1 P2 Prepare AAPH solution (radical initiator) R3 Initiate reaction by adding AAPH solution P2->R3 P3 Prepare serial dilutions of the test compound and Trolox standard P3->R1 R2 Pre-incubate at 37°C R1->R2 R2->R3 M1 Measure fluorescence kinetically over time (e.g., every minute for 60-90 min) R3->M1 A1 Calculate the Area Under the Curve (AUC) M1->A1 A2 Determine the Net AUC A1->A2 A3 Express ORAC value as Trolox Equivalents A2->A3

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Detailed Protocol: ORAC Assay

Materials:

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate (for fluorescence measurements)

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer and dilute to a working concentration (e.g., 10 nM).

    • Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).

  • Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and a series of dilutions in phosphate buffer. Prepare a standard curve using Trolox at different concentrations.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (as a blank) to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Fluorescence Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with the plate maintained at 37°C.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each well from the fluorescence decay curve.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the test compound from the standard curve. The results are expressed as µmol of Trolox equivalents per gram or µmol of the test compound.

Data Presentation and Interpretation

For a comprehensive evaluation, the antioxidant capacity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol should be compared with standard antioxidants. The results can be summarized in the following tables.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol[Insert Value]
Trolox[Insert Value]
Ascorbic Acid[Insert Value]

A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (µmol TE/g)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol[Insert Value]
Trolox1.00 (by definition)

A higher TEAC value indicates greater antioxidant capacity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe(II)/g)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol[Insert Value]
Trolox[Insert Value]

A higher FRAP value signifies greater reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol[Insert Value]
Trolox1.00 (by definition)

A higher ORAC value indicates a greater capacity to neutralize peroxyl radicals.

By systematically applying these validated protocols, researchers can robustly characterize the antioxidant profile of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, paving the way for further investigation into its therapeutic potential.

References

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Journal of Agricultural and Food Chemistry, 55(26), 10870-10879. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 8(1), 1-16. [Link]

  • Amerigo Scientific. Total Antioxidant Capacity (FRAP) Assay (Colorimetric). [Link]

  • Scribd. ORAC Assay Protocol. [Link]

  • Apak, R., et al. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Talanta, 72(5), 1735-1745. [Link]

  • Simijonović, D., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 26(11), 3169. [Link]

  • El-Sayed, M. A. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Assay Genie. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Kumar, A., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry, 57(6), 2634-2642. [Link]

  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of Saudi Chemical Society, 25(11), 101341. [Link]

  • Arora, M., & Rudresh, H. M. (2023). Synthesis, Characterization, and Antioxidant Activity of New Pyrazoles. International Journal of Pharmaceutical Sciences and Research, 14(6), 2907-2913. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science, 2(2), 1-6. [Link]

  • Zen-Bio, Inc. FRAP Antioxidant Assay Kit. [Link]

  • Posser, T., et al. (2008). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. Archives of Toxicology, 82(10), 715-723. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • López-Alarcón, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 218. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Agilent Technologies. (2015). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • Nayak, S. K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of Molecular Structure, 1225, 129107. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Lab Experiments. (2025, August 26). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. [Link]

  • Matriks Biotek. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Link]

  • Abbkine. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). [Link]

  • ResearchGate. (n.d.). Antioxidant capacity of standard phenolic compounds determined using DPPH and FRAP assays. [Link]

  • Kew, S., et al. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. Methods and Protocols, 6(5), 92. [Link]

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Method

Application Notes and Protocols: Development of Drug Delivery Systems for Pyrazole Derivatives

Introduction: Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1][2][3] Many of these promising therapeutic agents, however, exhibit poor aqueous solubility, which significantly hampers their clinical translation due to low bioavailability and suboptimal therapeutic efficacy.[4] Advanced drug delivery systems offer a promising strategy to overcome these limitations by encapsulating pyrazole derivatives in various nanocarriers. This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation and characterization of nanoparticle, liposome, and micelle-based delivery systems for pyrazole derivatives, using the well-known pyrazole derivative, celecoxib, as a model drug.

Rationale for Advanced Drug Delivery Systems

The core challenge in formulating many pyrazole derivatives is their hydrophobic nature. Encapsulating these molecules within a hydrophilic shell or a lipid bilayer can enhance their dispersion in aqueous environments, protect them from premature degradation, and facilitate their transport across biological membranes. The choice of a specific drug delivery system depends on the desired pharmacokinetic profile, the target site, and the physicochemical properties of the pyrazole derivative.

Nanoparticle-Based Delivery Systems

Polymeric nanoparticles are a versatile platform for delivering hydrophobic drugs like pyrazole derivatives. They can be formulated to control the drug release rate and can be surface-modified for targeted delivery. Here, we detail two common methods for preparing pyrazole-loaded nanoparticles: the solvent evaporation method and the nanoprecipitation method.

Formulation of Pyrazole-Loaded Polymeric Nanoparticles

2.1.1. Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic drugs in a polymer matrix. The principle involves dissolving the drug and the polymer in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation, leading to the formation of nanoparticles.

  • Experimental Workflow: Solvent Evaporation Method

    A Dissolve Pyrazole Derivative and PLGA in Ethyl Acetate B Add Lecithin and Acetone (Organic Phase) A->B D Add Organic Phase to Aqueous Phase Dropwise with Stirring B->D C Prepare Aqueous Phase (e.g., PVA solution) C->D E Sonicate the Emulsion D->E F Evaporate Organic Solvent (Stirring) E->F G Centrifuge and Wash Nanoparticles F->G H Lyophilize for Storage G->H

    Caption: Workflow for nanoparticle preparation using the solvent evaporation method.

  • Protocol: Celecoxib-Loaded PLGA Nanoparticles by Solvent Evaporation [5][6]

    • Organic Phase Preparation:

      • Dissolve 20 mg of celecoxib and 50 mg of poly(lactic-co-glycolic acid) (PLGA) in 3 mL of ethyl acetate.

      • Stir the solution for 30 minutes at 750 rpm.

      • Add 30 mg of lecithin to the organic solution, followed by the addition of 500 µL of acetone as a co-solvent.

    • Aqueous Phase Preparation:

      • Dissolve a stabilizer, such as polyvinyl alcohol (PVA), in HPLC-grade water to a final concentration of 0.5% (w/v). Prepare 6 mL of this solution.

    • Emulsification:

      • Add the organic phase to the aqueous phase dropwise under moderate stirring.

      • Sonicate the resulting emulsion for 5 minutes at 20 kHz.

    • Solvent Evaporation:

      • Stir the emulsion at 750 rpm for 1 hour to allow for the evaporation of the organic solvent.

    • Nanoparticle Recovery:

      • Centrifuge the nanoparticle suspension at 12,000 rpm to pellet the nanoparticles.

      • Separate the supernatant from the pellet.

      • Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step twice to remove any unencapsulated drug and excess surfactant.

    • Lyophilization (Optional):

      • For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and then freeze-dried.

2.1.2. Nanoprecipitation Method

Nanoprecipitation, also known as the solvent displacement method, is a simple and rapid technique for preparing nanoparticles. It involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent, leading to the encapsulation of the co-dissolved drug.[2][7]

  • Experimental Workflow: Nanoprecipitation Method

    A Dissolve Pyrazole Derivative and Polymer in a Water-Miscible Solvent (e.g., Methanol) C Add the Organic Solution Dropwise to the Non-Solvent under Stirring A->C B Prepare a Non-Solvent (e.g., Water or Ether) B->C D Stir Overnight to Stabilize Nanoparticles C->D E Sonicate the Suspension D->E F Recover Nanoparticles by Centrifugation E->F G Wash and Dry the Nanoparticle Pellet F->G

    Caption: Workflow for nanoparticle preparation using the nanoprecipitation method.

  • Protocol: Pyrazole Derivative-Loaded Polymeric Nanoparticles by Nanoprecipitation [2]

    • Organic Phase Preparation:

      • Prepare a 1:1 (w/w) solution of a cationic copolymer and a pyrazole derivative hydrochloride salt (e.g., CB1H) in methanol. For example, dissolve 84.4 mg of the polymer and 83.8 mg of the pyrazole derivative in 1 mL of methanol.

    • Precipitation:

      • Use diethyl ether (10 mL) as the non-solvent.

      • Add the clear organic solution to the non-solvent dropwise at room temperature under moderate magnetic stirring (500 rpm). A fine white precipitate should form.

      • Continue stirring the suspension vigorously overnight.

    • Nanoparticle Recovery and Purification:

      • Sonicate the suspension for 10 minutes at 25°C twice.

      • Recover the precipitate by centrifugation at 3500 rpm for 15 minutes.

      • Resuspend the solid in diethyl ether, sonicate for 10 minutes at 25°C, and centrifuge again at 3500 rpm for 15 minutes.

      • Dry the final solid pellet under reduced pressure.

Characterization of Pyrazole-Loaded Nanoparticles

2.2.1. Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in a suspension. The zeta potential provides information about the surface charge of the nanoparticles, which is a key indicator of their stability in a colloidal suspension.[8][9][10][11]

  • Protocol: DLS Analysis [9][12]

    • Sample Preparation:

      • Disperse a small amount of the lyophilized nanoparticles or a sample of the nanoparticle suspension in deionized water or a suitable buffer (e.g., 10 mM KNO3 to screen charge effects).[13]

      • The sample should be clear to slightly hazy. If it is too turbid, dilute it further. A typical concentration is around 1 mg/mL.[9][13]

      • Filter the sample through a 0.2 µm syringe filter to remove any large aggregates.

    • Measurement:

      • Transfer the prepared sample to a clean cuvette.

      • Place the cuvette in the DLS instrument.

      • Set the measurement parameters (e.g., temperature, scattering angle) according to the instrument's manual.

      • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

2.2.2. Morphological Characterization

Transmission Electron Microscopy (TEM) provides high-resolution images of the nanoparticles, allowing for the visualization of their size, shape, and morphology.[14][15][16]

  • Protocol: TEM Analysis [17][18]

    • Sample Preparation:

      • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

      • Allow the sample to adhere to the grid for a few minutes.

      • Wick away the excess liquid with a piece of filter paper.

      • For negative staining (optional, for better contrast), add a drop of a staining agent (e.g., 2% phosphotungstic acid) to the grid for a few seconds and then remove the excess.

      • Allow the grid to air-dry completely.

    • Imaging:

      • Place the prepared grid in the TEM sample holder.

      • Acquire images at different magnifications.

2.2.3. Drug Loading and Encapsulation Efficiency

These parameters are crucial for evaluating the effectiveness of the drug delivery system. Drug loading refers to the amount of drug per unit weight of the nanoparticle, while encapsulation efficiency is the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[19]

  • Protocol: Determination of Drug Loading and Encapsulation Efficiency

    • Separation of Free Drug:

      • Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 12,000 rpm) to pellet the nanoparticles.

      • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

    • Quantification of Free Drug:

      • Measure the concentration of the pyrazole derivative in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), at its maximum absorbance wavelength.

    • Quantification of Encapsulated Drug:

      • The amount of encapsulated drug can be determined indirectly by subtracting the amount of free drug from the total amount of drug used in the formulation.

      • Alternatively, the nanoparticle pellet can be dissolved in a suitable organic solvent to release the encapsulated drug, and the drug concentration can then be measured.

    • Calculations: [19]

      • Encapsulation Efficiency (EE%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • Drug Loading (DL%) = [Amount of encapsulated drug / Total weight of nanoparticles] x 100

ParameterFormula
Encapsulation Efficiency (EE%) ((Total Drug - Free Drug) / Total Drug) * 100
Drug Loading (DL%) (Encapsulated Drug / Total Nanoparticle Weight) * 100

Liposome-Based Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature makes them suitable for encapsulating both hydrophilic and hydrophobic drugs. For hydrophobic pyrazole derivatives, the drug is typically entrapped within the lipid bilayer.

Formulation of Pyrazole-Loaded Liposomes

3.1.1. Thin-Film Hydration Method

This is a widely used method for preparing liposomes. It involves the formation of a thin lipid film by evaporating an organic solvent, followed by hydration of the film with an aqueous medium.[1][13][20][21][22]

  • Experimental Workflow: Thin-Film Hydration Method for Liposomes

    A Dissolve Lipids (e.g., Soya Lecithin, Cholesterol) and Pyrazole Derivative in Organic Solvent (e.g., Chloroform-Methanol) B Evaporate Solvent under Reduced Pressure to form a Thin Lipid Film A->B C Dry the Film under Vacuum B->C D Hydrate the Film with Aqueous Buffer C->D E Agitate (Vortex) and Sonicate to form Liposomes D->E F Extrude through Polycarbonate Membranes for Size Homogenization E->F

    Caption: Workflow for liposome preparation using the thin-film hydration method.

  • Protocol: Celecoxib-Loaded Liposomes by Thin-Film Hydration [1]

    • Lipid Film Formation:

      • Dissolve soya lecithin and cholesterol in a chloroform-methanol (1:1 v/v) mixture in a round-bottom flask.

      • Add 5 mg of celecoxib to this solution.

      • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

      • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydration:

      • Hydrate the thin film with a suitable aqueous phase, such as phosphate-buffered saline (PBS, pH 7.4).

      • Agitate the flask by vortexing for 30 minutes.

    • Size Reduction:

      • Sonicate the liposomal suspension for one hour to reduce the size of the vesicles.

      • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 0.2 µm).[14]

Characterization of Pyrazole-Loaded Liposomes

The characterization of liposomes involves similar techniques to those used for nanoparticles, with some specific considerations.

  • Particle Size and Zeta Potential: Determined by DLS as described for nanoparticles.[12][23]

  • Morphology: Visualized using TEM or Cryo-Transmission Electron Microscopy (Cryo-TEM) for a more detailed view of the lamellar structure.[3][15][24][25][26]

  • Encapsulation Efficiency: Determined by separating the unencapsulated drug from the liposomes, typically by centrifugation or dialysis, followed by quantification of the drug in the liposomes.[14][21]

Micelle-Based Delivery Systems

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. Their core-shell structure, with a hydrophobic core and a hydrophilic shell, makes them ideal for solubilizing poorly water-soluble drugs like pyrazole derivatives.[8][27][28][29][30]

Formulation of Pyrazole-Loaded Micelles

4.1.1. Thin-Film Dispersion Method

Similar to liposome preparation, this method involves forming a drug-polymer film followed by hydration.[9]

  • Protocol: Pyrazole-Loaded Pluronic Micelles by Thin-Film Dispersion [9]

    • Film Formation:

      • Weigh 5 mg of the pyrazole derivative and 100 mg of a Pluronic block copolymer (e.g., Pluronic F127) and place them in a round-bottom flask.

      • Dissolve the mixture in 20 mL of absolute ethanol.

      • Remove the solvent using a rotary evaporator at 40°C to form a thin film.

      • Dry the film under vacuum overnight at 25°C.

    • Hydration and Micelle Formation:

      • Add 5 mL of water to the flask.

      • Hydrate the film on a rotary evaporator for approximately 30 minutes at 50°C and 100 rpm.

      • Allow the solution to sit for 30 minutes, then vortex for 5 minutes.

      • Filter the resulting micellar solution through a 0.22 µm filter membrane.

4.1.2. Dialysis Method

This method involves dissolving the drug and polymer in a water-miscible organic solvent and then dialyzing the solution against water to gradually remove the organic solvent, leading to micelle formation.[11][28]

  • Protocol: Pyrazole-Loaded Micelles by Dialysis [11]

    • Solution Preparation:

      • Dissolve 100 mg of Pluronic F127 in 10 mL of dimethyl sulfoxide (DMSO) with stirring at room temperature.

      • Add the desired amount of the pyrazole derivative to the polymer solution to achieve a specific weight ratio (e.g., 10:1 polymer to drug).

    • Dialysis:

      • Transfer the solution into a cellulose dialysis membrane (e.g., with a molecular weight cutoff of 12 kDa).

      • Dialyze the solution against 1 L of ultrapure water.

      • Change the water eight times over a 24-hour period.

    • Recovery:

      • Collect the micellar solution from the dialysis bag.

      • The dry powder can be obtained by freeze-drying the solution.

Characterization of Pyrazole-Loaded Micelles

The characterization of micelles follows similar principles to nanoparticles and liposomes.

  • Critical Micelle Concentration (CMC): The CMC is an important parameter that indicates the concentration at which the amphiphilic polymer starts to form micelles. It can be determined using fluorescence spectroscopy with a probe like pyrene.

  • Particle Size and Morphology: DLS and TEM are used to determine the size, size distribution, and shape of the micelles.

  • Encapsulation Efficiency and Drug Loading: These are determined as described for nanoparticles and liposomes.

In Vitro Drug Release Studies

Evaluating the in vitro release profile of the encapsulated pyrazole derivative is essential to predict its in vivo performance. The dialysis bag method is a commonly used technique for this purpose.[1][23][31]

  • Experimental Setup: In Vitro Drug Release by Dialysis

    A Place a known amount of the pyrazole-loaded formulation in a dialysis bag B Immerse the dialysis bag in a receptor medium (e.g., PBS with a small amount of organic solvent to maintain sink conditions) A->B C Maintain the system at 37°C with constant stirring B->C D Withdraw aliquots from the receptor medium at specific time intervals C->D E Replace the withdrawn volume with fresh receptor medium D->E F Analyze the drug concentration in the withdrawn samples (e.g., by UV-Vis or HPLC) E->F G Plot the cumulative percentage of drug released versus time F->G

    Caption: Workflow for in vitro drug release studies using the dialysis method.

  • Protocol: In Vitro Release of Celecoxib from Liposomes [1]

    • Preparation:

      • Place 5 g of the celecoxib-loaded liposome formulation into a dialysis bag.

      • The receptor phase should be 25 mL of 80% ethanol to ensure sink conditions for the poorly soluble drug.

    • Release Study:

      • Immerse the dialysis bag in the receptor medium, maintained at 37°C with continuous magnetic stirring.

      • Withdraw a 2 mL aliquot of the sample from the receptor medium at predefined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

      • Replace the withdrawn volume with an equal amount of fresh receptor medium.

    • Analysis:

      • Determine the concentration of celecoxib in the withdrawn samples using a UV spectrophotometer at 260 nm.

      • Calculate the cumulative percentage of drug released at each time point.

Conclusion

The development of advanced drug delivery systems is a critical step in unlocking the full therapeutic potential of pyrazole derivatives. This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of nanoparticle, liposome, and micelle-based delivery systems. By carefully selecting the appropriate delivery system and optimizing the formulation and process parameters, researchers can significantly improve the solubility, bioavailability, and therapeutic efficacy of this important class of compounds.

References

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  • Tariq, M., et al. (2014). Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles. PLoS ONE, 9(12), e114925. Available at: [Link]

  • Patel, R. P., & Patel, M. M. (2016). CELECOXIB LOADED LIPOSOMES: DEVELOPMENT, CHARACTERIZATION AND IN VITRO EVALUATION. International Journal of Pharmaceutical Sciences and Research, 7(8), 3295-3302.
  • Precision NanoSystems. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration Procedure. Available at: [Link] (Note: A direct deep link was not available, the user should navigate to the relevant resources on the website).

  • Daraee, H., et al. (2016). Celecoxib loaded liposomes: Development, characterization and in vitro evaluation.
  • Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 795. Available at: [Link]

  • Carbone, C., et al. (2018). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 10(2), 58. Available at: [Link]

  • Legrand, P., et al. (2019). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. Pharmaceutics, 11(6), 284. Available at: [Link]

  • Alajami, H. N., et al. (2022). Celecoxib-Loaded Solid Lipid Nanoparticles for Colon Delivery: Formulation Optimization and In Vitro Assessment of Anti-Cancer Activity. Pharmaceutics, 14(1), 195. Available at: [Link]

  • S.L., et al. (2022). Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation. Journal of Drug Delivery Science and Technology, 71, 103301.
  • Tariq, M., et al. (2014). Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles. PLoS ONE, 9(12), e114925. Available at: [Link]

  • Y. A., et al. (2013). Preparation and Evaluation of Inflammation Targeted Nano-micellar Formulation of Celecoxib. Recent Patents on Anti-Infective Drug Discovery, 8(1), 57-65.
  • Singh, S., et al. (2018). Aripiprazole-Loaded Polymeric Micelles: Fabrication, Optimization and Evaluation using Response Surface Method. AAPS PharmSciTech, 19(7), 3051-3062.
  • Kasprzak, A. A., et al. (2018). Cryo-EM sample preparation method for extremely low concentration liposomes. bioRxiv. Available at: [Link]

  • Inside Therapeutics. (n.d.). Thin-film dispersed hydration method Synthesis step by step of liposomes. Available at: [Link] (Note: A direct deep link was not available, the user should navigate to the relevant resources on the website).

  • Kolishetti, N., et al. (2015). Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles. Journal of Visualized Experiments, (102), e53057. Available at: [Link]

  • Inside Therapeutics. (n.d.). liposomes-synthesis-and-DLS-size-characterization. Available at: [Link] (Note: A direct deep link was not available, the user should navigate to the relevant resources on the website).

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials, 11(10), 2661. Available at: [Link]

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Available at: [Link] (Note: A direct deep link was not available, the user should navigate to the relevant resources on the website).

  • Li, X., et al. (2023). Pluronic P123/L64 Mixed Micelles as Immediate Release Systems to Enhance the Bioavailability of Praziquantel in Rats. Pharmaceutics, 15(7), 1918. Available at: [Link]

  • ASTM E3143-18. (2018). Standard Practice for Performing Cryo-Transmission Electron Microscopy of Liposomes.
  • News-Medical.Net. (2018). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Available at: [Link]

  • Homar, M., et al. (2007). Mean particle diameter, yield, and celecoxib encapsulation efficiency for microparticles prepared by a spray-drying method.
  • Lin, H.-Y., et al. (2021). The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. Pharmaceutics, 13(12), 2158. Available at: [Link]

  • Gaucher, G., et al. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188.
  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 111-117.
  • Iacob, A. T., et al. (2022). Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity. Pharmaceutics, 14(8), 1563. Available at: [Link]

  • Kasprzak, A. A., et al. (2018). Cryo-EM sample preparation method for extremely low concentration liposomes. bioRxiv. Available at: [Link]

  • Cagel, M., et al. (2017). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Expert Opinion on Drug Delivery, 14(7), 835-849. Available at: [Link]

  • Malvern Panalytical. (2018). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis.
  • Moghimipour, E., et al. (2016). FORMULATION AND EVALUATION OF POLYMERIC MICELLE DRUG DELIVERY SYSTEM OF CELECOXIB TO IMPROVE THE ORAL ABSORPTION. Iranian Journal of Pharmaceutical Research, 15(2), 429-439.
  • Evaluation of Different Techniques for Size Determination of Drug Nanocrystals: A Case Study of Celecoxib Nanocrystalline Solid Dispersion. (2019). Pharmaceutics, 11(10), 522. Available at: [Link]

  • Wyatt Technology. (n.d.).
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  • Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes. (2023). RSC Publishing.
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  • Cryo-EM analysis of a membrane protein embedded in the liposome. (2020). PNAS, 117(30), 17743-17750. Available at: [Link]

  • Mixed Hyperbranched/Triblock Copolymer Micelle Assemblies: Physicochemical Properties and Potential for Drug Encapsulation. (2016). Macromolecular Bioscience, 16(11), 1636-1647.
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  • Liposome Characterization by DLS. (n.d.).
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  • YouTube. (2021). Dialysis Bag Experiment. Available at: [Link] (Note: A generic YouTube link is provided as the original link may not be stable. A search for "dialysis bag experiment" will yield relevant videos.).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction conditions for the synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Technical Support Center: Synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol Welcome to the dedicated technical support guide for the synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This resou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Welcome to the dedicated technical support guide for the synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Synthesis Overview

The most direct and common route to synthesizing the title compound is via a Knorr-type pyrazole synthesis. This involves the acid-catalyzed condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For this specific target molecule, the key reactants are:

  • 1,3-Dicarbonyl: 3-(4-Hydroxybenzyl)-2,4-pentanedione

  • Hydrazine: Methylhydrazine

The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up A 3-(4-Hydroxybenzyl)- 2,4-pentanedione C Acid-Catalyzed Condensation (e.g., Acetic Acid in Ethanol) A->C B Methylhydrazine B->C D Reaction Monitoring (TLC / LC-MS) C->D Progress E Aqueous Work-up (Neutralization & Extraction) D->E Completion F Purification (Chromatography / Recrystallization) E->F G Final Product: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol F->G Knorr_Mechanism cluster_reactants Inputs cluster_steps Mechanism Steps Dicarbonyl 1,3-Dicarbonyl A Protonation of Carbonyl (Acid Cat.) Dicarbonyl->A Hydrazine Methylhydrazine B Nucleophilic Attack by Hydrazine Hydrazine->B A->B C Formation of Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E Product Aromatic Pyrazole E->Product

Sources

Optimization

Technical Support Center: Purification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Welcome to the technical support guide for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS 75999-00-7). This document is designed for researchers, medicinal chemists, and process development scientists who are han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS 75999-00-7). This document is designed for researchers, medicinal chemists, and process development scientists who are handling the synthesis and purification of this valuable intermediate. This molecule uniquely combines a moderately acidic phenolic moiety with a weakly basic pyrazole ring, presenting specific challenges and opportunities for purification.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My crude product is a sticky oil or waxy solid after synthesis and initial work-up. Why won't it crystallize?

Answer: This is a common issue resulting from the presence of impurities that depress the melting point and inhibit crystal lattice formation. The likely culprits are residual starting materials (e.g., 1,3,5-trimethylpyrazole, a p-hydroxybenzaldehyde derivative), side-products from the synthesis (such as those from a Mannich reaction), or trapped solvent.[4][5][6]

  • Causality: The phenolic hydroxyl group can form strong hydrogen bonds with various impurities, while the pyrazole ring adds polarity. This combination can lead to the formation of a complex mixture that prefers an amorphous or oily state over a crystalline one.

  • Recommended Action: Avoid direct attempts at crystallization from a crude oil. A preliminary bulk purification is necessary to remove the major impurities. An acid-base extraction is the most effective first step.

Question 2: My NMR spectrum shows multiple unidentified aromatic signals and broad peaks. How can I remove these complex impurities?

Answer: Unidentified signals often point to regioisomers or byproducts from the reaction, a common occurrence in reactions like the Mannich condensation.[7] The most robust strategy is a multi-step purification workflow designed to separate compounds based on their distinct chemical properties: acidity and polarity.

Purification Strategy Overview:

  • Acid-Base Extraction: Exploits the acidity of the phenolic group (pKa ≈ 10) to separate it from neutral or weakly basic impurities.[2][8][9][10]

  • Column Chromatography: Separates the target compound from impurities with similar acidity but different polarities.[11][12]

  • Recrystallization: The final step to achieve high crystalline purity.[13]

Below is a decision tree to guide your purification strategy.

G start Crude Product (Oil / Impure Solid) extraction Perform Acid-Base Extraction (Protocol 1) start->extraction is_solid Is the product a solid with >85% purity by NMR? extraction->is_solid chromatography Perform Flash Column Chromatography (Protocol 2) is_solid->chromatography No recrystallize Perform Recrystallization (Protocol 3) is_solid->recrystallize  Yes chromatography->recrystallize re_evaluate Re-evaluate Characterization. Consider alternative side reactions. chromatography->re_evaluate If separation is poor final_product Pure Crystalline Product (>98%) recrystallize->final_product

Caption: Purification strategy decision tree.

Question 3: My compound streaks badly during silica gel column chromatography, leading to poor separation and yield loss. What's happening?

Answer: This is a classic problem when purifying compounds with acidic functional groups like phenols on standard silica gel.

  • Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel interact strongly with the phenolic hydroxyl group of your molecule. This strong interaction, a form of hydrogen bonding, causes the compound to "stick" to the stationary phase and elute slowly and unevenly, a phenomenon known as tailing or streaking.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a polar modifier to your eluent (e.g., hexane/ethyl acetate). Adding 0.5-1% acetic acid or triethylamine can significantly improve peak shape. Acetic acid will protonate your compound and compete for binding sites on the silica, while triethylamine deprotonates the silanol groups, reducing their interaction with your product.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation.[11]

    • Use a Different Stationary Phase: If problems persist, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 column if you are working with HPLC.[11]

Question 4: My purified, off-white solid turns yellow or brown upon storage. Is it decomposing?

Answer: Yes, this color change is a strong indicator of oxidative degradation.

  • Causality: Phenols are highly susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal ions.[14] The oxidation products are often highly colored quinone-type structures. The pyrazole ring itself is generally stable to oxidation.[1][15]

  • Solutions for Prevention:

    • Storage: Store the final product in a sealed vial under an inert atmosphere (argon or nitrogen).[16]

    • Temperature: Keep the material in a refrigerator (2-8°C) or freezer to slow the rate of degradation.[16]

    • Light Protection: Use an amber vial or store the vial in the dark.

    • Solvent Purity: During the final purification steps, use high-purity, degassed solvents to minimize exposure to oxygen and metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this molecule that I should be aware of during purification? This molecule has three key features:

  • Phenolic Hydroxyl Group: This makes the molecule acidic (pKa ~10), allowing it to be deprotonated by a moderately strong base like sodium hydroxide (NaOH) for acid-base extraction.[2][10] It is also the primary site of potential oxidative instability.

  • Pyrazole Ring: This heterocyclic aromatic ring is generally stable.[1] The two nitrogen atoms are weakly basic (pKa of pyrazole is ~2.5), meaning they require a strong acid to be protonated and will not interfere with extractions using dilute aqueous acid.[17]

  • Solubility Profile: The molecule is moderately polar, with a calculated LogP of ~2.33.[16] It is generally soluble in polar organic solvents like ethyl acetate, acetone, and alcohols, and sparingly soluble in nonpolar solvents like hexane. It is insoluble in water at neutral pH but becomes water-soluble as its phenoxide salt under basic conditions.

Q2: Which analytical technique is best for monitoring purification? Thin-Layer Chromatography (TLC) is indispensable. Use silica gel 60 F254 plates. A good starting mobile phase is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This system should give you a retention factor (Rf) of 0.2-0.4, which is ideal for scaling up to flash column chromatography. Visualize spots under UV light (254 nm) and consider staining with a potassium permanganate dip, which is highly effective for visualizing phenols.

Q3: Can I use activated charcoal to decolorize my product during recrystallization? It is strongly advised not to use activated charcoal for phenolic compounds.[14] Charcoal often contains trace amounts of ferric ions (Fe³⁺), which can complex with the phenol, leading to the formation of intensely colored impurities and ultimately hindering the purification process.[14] If your solution is colored, it is better to rely on chromatography or a second recrystallization.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to separate the acidic phenolic product from neutral organic impurities.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Basic Extraction cluster_2 Step 3: Neutralization & Isolation a Dissolve crude product in Ethyl Acetate (EtOAc) b Add 1M NaOH (aq). Shake in separatory funnel. a->b c Separate Layers b->c d Aqueous Layer (Contains Sodium Phenoxide Salt) c->d e Organic Layer (Contains Neutral Impurities) c->e f Cool Aqueous Layer in ice bath. Acidify with 2M HCl to pH ~5-6. d->f g Product precipitates as a solid f->g h Extract product back into fresh EtOAc (3x) g->h i Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. h->i

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M sodium hydroxide (NaOH) solution. The phenolic product will move into the aqueous layer as its sodium salt.[8][10]

  • Combine the aqueous layers. Wash this combined basic solution once with a small amount of EtOAc to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise until the pH is approximately 5-6 (check with pH paper). Your product should precipitate out as a solid or oil.

  • Extract the product from the neutralized aqueous solution three times using fresh EtOAc.

  • Combine these new organic layers, wash once with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified phenolic compound.[8]

Protocol 2: Flash Column Chromatography

This protocol is for purifying the product after an initial work-up or extraction.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar compounds.[11]
Mobile Phase Hexane / Ethyl Acetate GradientStart with 95:5 Hexane:EtOAc and gradually increase the polarity to 70:30. This allows for the elution of non-polar impurities first, followed by your product.[18][19]
Sample Loading Dry LoadingDissolve your sample in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent. This dry powder can be loaded evenly onto the column, improving resolution.[11]
Monitoring TLCCollect fractions and monitor them by TLC using the same eluent system. Combine fractions that show a single, pure spot corresponding to the product's Rf value.
Protocol 3: Recrystallization

This is the final step for obtaining a high-purity crystalline solid. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[13][14]

Step-by-Step Methodology:

  • Place the solid to be recrystallized in an Erlenmeyer flask.

  • Add the chosen solvent (or the solvent in which the compound is more soluble for a mixed system) dropwise while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.

  • If using a mixed-solvent system (e.g., Ethanol/Water or EtOAc/Hexane), now add the "anti-solvent" (the one in which the compound is less soluble) dropwise at boiling temperature until the solution becomes faintly turbid. Add a drop or two of the first solvent to clarify.[14][20]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Khan, F. et al. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Alam, M. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wang, Y. et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

  • Ortega, H. et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules. Retrieved from [Link]

  • Paraskeva, C. A. et al. (2015). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Retrieved from [Link]

  • Martins, M. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

  • Sayyed, M. & Mokle, S. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advances in Science and Technology. Retrieved from [Link]

  • Singh, S. et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Singh, J. et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]

  • DESWATER. (n.d.). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • NCBI. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Mannich reaction. Retrieved from [Link]

  • SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • Perez-Villanueva, M. et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Welcome to the technical support guide for the synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS 75999-00-7)[1][2]. This molecule is a valuable substituted phenol-pyrazole scaffold, a structural motif f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS 75999-00-7)[1][2]. This molecule is a valuable substituted phenol-pyrazole scaffold, a structural motif found in many pharmacologically active compounds, including those with anti-inflammatory properties[3][4]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, enabling you to improve yield, purity, and overall process efficiency. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible, high-quality results.

Synthesis Overview: The Recommended Pathway

The most direct and regioselective route to synthesizing the target compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[5][6][7]. In this case, the optimal precursors are 3-(4-hydroxybenzyl)-2,4-pentanedione and methylhydrazine [8]. This pathway is favored because it establishes the core pyrazole ring and installs the required substituents in a single, highly regioselective step, minimizing the formation of isomers that are often difficult to separate.

Synthesis_Pathway cluster_conditions Acid Catalyst (e.g., AcOH) Solvent (e.g., EtOH) Heat diketone 3-(4-Hydroxybenzyl)-2,4-pentanedione hydrazine Methylhydrazine plus + product 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol a->product Cyclocondensation

Caption: Recommended synthesis route for the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.

Q1: My final yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yield is the most common challenge and typically stems from one of three areas: incomplete reaction, side reactions, or product loss during workup.

  • Probable Cause 1: Suboptimal Reaction Conditions. The cyclocondensation reaction is sensitive to pH, temperature, and reaction time. An incorrect pH can slow the reaction or favor side products. Insufficient heat or time will lead to an incomplete conversion of starting materials.

  • Solution 1: Reaction Optimization.

    • pH Control: The reaction requires an acid catalyst to activate the carbonyl groups for nucleophilic attack by the hydrazine. Acetic acid is a common and effective choice. We recommend maintaining a stoichiometric amount or a slight excess relative to the methylhydrazine.

    • Temperature & Time: The reaction typically requires heating to proceed efficiently. Refluxing in ethanol (approx. 78°C) for 4-8 hours is a good starting point. Monitor the reaction by TLC until the limiting reagent (usually the diketone) is consumed.

    • Solvent Choice: Ethanol is an excellent solvent as it effectively dissolves the reactants and is suitable for reflux temperatures. For higher temperatures, n-butanol can be considered.

  • Probable Cause 2: Purity of Starting Materials. The starting diketone, 3-(4-hydroxybenzyl)-2,4-pentanedione, can be unstable. Impurities in either the diketone or the methylhydrazine can inhibit the reaction or introduce competing pathways.

  • Solution 2: Reagent Purity Check.

    • Verify the purity of your diketone via ¹H NMR before starting the reaction. If necessary, purify it via column chromatography.

    • Use a fresh, high-purity source of methylhydrazine. Methylhydrazine is often supplied as a sulfate salt, which would require neutralization, or as a solution. Ensure accurate stoichiometry is based on the active reagent.

  • Probable Cause 3: Product Loss During Workup/Purification. The phenolic group makes the product slightly acidic and can cause streaking on silica gel columns if the eluent is not optimized. The product might also have some solubility in the aqueous phase during extraction, especially if the pH is basic.

  • Solution 3: Refined Purification Strategy.

    • Workup: After the reaction, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash with a mildy acidic solution (e.g., 1M HCl) to remove any unreacted methylhydrazine, followed by brine. Avoid strong bases which would deprotonate the phenol and pull it into the aqueous layer.

    • Purification: If column chromatography is necessary, consider deactivating the silica gel with triethylamine (0.5-1% in the eluent system) to prevent streaking. Alternatively, crystallization is often a more effective method for purifying the final product and can lead to higher recovery. Try recrystallizing from an ethanol/water or ethyl acetate/hexane solvent system.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst None / Water1.1 eq. Acetic AcidActivates carbonyls for efficient cyclization.
Temperature Room TemperatureReflux (Ethanol, ~78°C)Provides activation energy for the reaction.
Time 2 hours4-8 hours (TLC monitored)Ensures reaction goes to completion.
Workup pH Basic washNeutral to mildly acidicPrevents loss of phenolic product into the aqueous phase.
Purification Standard Silica GelCrystallization or deactivated silicaImproves recovery and purity by preventing product adhesion.

Q2: My reaction mixture turns dark brown or black upon heating. Is this normal and how can I prevent it?

A2: This is a common observation and is almost always due to the oxidation of the phenol moiety in your starting material and product. While some color change is expected, a very dark mixture often indicates significant degradation, which will lower your yield.

  • Probable Cause: Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities.

  • Solution:

    • Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Before heating, thoroughly degas your solvent and then blanket the reaction vessel with nitrogen or argon. Maintain this atmosphere throughout the reaction.

    • Antioxidants: While less common for synthesis, adding a radical scavenger like BHT (Butylated hydroxytoluene) in catalytic amounts could mitigate oxidation, but its removal would need to be considered during purification.

    • High-Quality Reagents: Ensure your starting materials and solvent are free from metal contaminants that can catalyze oxidation.

Q3: I am observing a persistent impurity that is difficult to remove. What is it likely to be?

A3: The most probable impurity, if using the recommended route, is the regioisomeric pyrazole. While the Knorr synthesis is highly selective for the 1,3,5-substituted product, trace amounts of the 1,3,4-substituted isomer can sometimes form.

  • Probable Cause: Methylhydrazine has two distinct nitrogen atoms. While nucleophilic attack from the methylated nitrogen is sterically hindered and electronically disfavored, it is not impossible. This can lead to the formation of 4-((1,4,5-trimethyl-1H-pyrazol-3-yl)methyl)phenol.

  • Solution:

    • Reaction Control: Sticking to the optimized reaction conditions (mild acid catalyst, controlled temperature) strongly favors the desired 1,3,5-isomer.

    • Purification: This isomer is often very difficult to separate by standard column chromatography due to its similar polarity. Fractional crystallization is the most effective technique. Carefully screen various solvent systems to find one where the desired product has significantly lower solubility than the impurity at a given temperature.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_reagents Verify Purity of Starting Materials start->check_reagents check_workup Analyze Workup & Purification Procedure start->check_workup optimize_conditions Optimize: Reflux, Acid Catalyst, TLC Monitoring check_conditions->optimize_conditions purify_reagents Purify Diketone, Use Fresh Hydrazine check_reagents->purify_reagents refine_purification Use Mildly Acidic Wash, Attempt Crystallization check_workup->refine_purification dark_color Dark Reaction Color? optimize_conditions->dark_color purify_reagents->dark_color end Improved Yield & Purity refine_purification->end use_inert Run Under N2/Ar Atmosphere dark_color->use_inert Yes dark_color->end No use_inert->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the key mechanistic steps in the recommended synthesis?

A1: The Knorr pyrazole synthesis proceeds via a two-stage mechanism:

  • Imine/Enamine Formation: One of the nitrogen atoms of methylhydrazine performs a nucleophilic attack on one of the carbonyl carbons of the diketone. This is followed by dehydration to form a hydrazone intermediate. This step is acid-catalyzed.

  • Intramolecular Cyclization & Aromatization: The remaining free nitrogen atom of the hydrazine moiety then attacks the second carbonyl group. This intramolecular cyclization forms a five-membered ring intermediate, which then undergoes dehydration to form the stable, aromatic pyrazole ring. The regioselectivity is driven by the preferential initial attack on the less sterically hindered carbonyl and the subsequent stability of the resulting aromatic product.

Q2: Can I use a different hydrazine, like hydrazine hydrate, instead of methylhydrazine?

A2: Yes, you can use hydrazine hydrate, but it will not produce the target molecule. It would result in 4-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)phenol, which lacks the N-methyl group. The N-H proton of this product is acidic and can participate in side reactions or alter the compound's properties[9]. If your downstream application requires the N-methylated pyrazole, you must use methylhydrazine.

Q3: Is a Mannich-type reaction a viable alternative?

A3: A Mannich-type reaction involving 1,3,5-trimethylpyrazole, formaldehyde, and phenol is theoretically possible but presents significant challenges[10][11]. The primary issue is regioselectivity on the phenol ring. The Mannich reaction is an electrophilic aromatic substitution, which can result in a mixture of ortho and para substituted products on the phenol, with the desired para product often not being the major one. Furthermore, controlling the reaction to prevent bis-alkylation of the phenol can be difficult. Therefore, the Knorr synthesis from the pre-functionalized diketone is far superior for obtaining a clean, single product.

Q4: What are the expected ¹H NMR signals for the final product?

A4: You should expect to see the following characteristic signals:

  • A singlet for the phenolic -OH proton (can be broad and its chemical shift is concentration/solvent dependent).

  • Two doublets for the AA'BB' system of the para-substituted benzene ring (typically in the 6.7-7.2 ppm range).

  • A singlet for the methylene (-CH₂-) bridge protons.

  • A singlet for the N-methyl (N-CH₃) protons.

  • Two singlets for the two C-methyl (C-CH₃) protons on the pyrazole ring.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis.

Materials:

  • 3-(4-Hydroxybenzyl)-2,4-pentanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Ethanol (anhydrous)

  • Ethyl Acetate

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-hydroxybenzyl)-2,4-pentanedione (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

  • Flush the system with nitrogen gas and maintain a positive nitrogen atmosphere.

  • Add glacial acetic acid (1.1 eq) to the solution with stirring.

  • Add methylhydrazine (1.1 eq) dropwise to the stirring solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting diketone is consumed, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol as a white to off-white solid.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025).
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Mannich Bases as Synthetic Intermediates: Synthesis of 3- and 4-Functionalized 2-Pyrazolines. (2007). Semantic Scholar.
  • Celecoxib Intermediates: Key Steps In Synthesis. (2025). Arborpharmchem.
  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (2022).
  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • (PDF) Synthesis and reactivity of Mannich bases. Part 10. N-Alkylation of pyrazoles with Mannich bases derived from ortho-hydroxyacetophenones. (2002).
  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). (n.d.).
  • 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]BENZENOL synthesis. (n.d.). Chemicalbook.
  • Synthesis of Pyrazoles via Electrophilic Cyclization. (2011). The Journal of Organic Chemistry.
  • Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.).
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (n.d.). MDPI.
  • Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
  • Pyrazole. (n.d.). SlideShare.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.
  • Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. (2025). Arborpharmchem.
  • A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.
  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. (n.d.). ChemScene.
  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. (2016). Research and Reviews: Journal of Chemistry.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024).
  • pyrazole.pdf. (n.d.). CUTM Courseware.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metall
  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. (n.d.). Chemical Suppliers.
  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (n.d.). MDPI.
  • Noncatalytic alkylation of phenol with 1,3,5-trimethyl-1 H pyrazol-4-ylmethanol. (n.d.). Semantic Scholar.

Sources

Optimization

Technical Support Center: A Guide to Consistent Results with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Welcome to the technical support center for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot the inconsistent results that can arise during its synthesis, purification, and application. My aim is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Compound Overview and Handling

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, with CAS Number 75999-00-7, is a substituted pyrazole that is gaining interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole scaffold.[1][2] Pyrazole-containing compounds have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.[3][4][5][6][7][8][9][10]

Table 1: Physicochemical Properties of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Appearance White to off-white solidGeneral observation
Storage Sealed in a dry environment at 2-8°C[1]
Solubility Generally soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water.[2]

Proper handling and storage are paramount for reproducible results. The phenolic hydroxyl group can be sensitive to oxidation, and the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

II. Synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol: A Plausible Protocol and Troubleshooting

While a specific, detailed protocol for this exact compound is not widely published, a common and effective method for its synthesis would be a variation of the Knorr pyrazole synthesis .[11][12][13][14][15][16] This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

A. Hypothetical Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol is based on established chemical principles for the synthesis of substituted pyrazoles.

Diagram 1: Synthetic Pathway

G A 3-(4-Hydroxybenzyl)-2,4-pentanedione C 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol A->C  Acetic Acid (catalyst) Ethanol (solvent) Reflux B Methylhydrazine B->C

Caption: Knorr synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-hydroxybenzyl)-2,4-pentanedione (1 equivalent).

  • Solvent and Reagent Addition: Add ethanol as the solvent, followed by methylhydrazine (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

B. Troubleshooting Synthesis Inconsistencies

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields can be frustrating, but a systematic approach can often identify the culprit.

  • Reagent Quality: The purity of your starting materials is critical. Impurities in the 3-(4-hydroxybenzyl)-2,4-pentanedione or methylhydrazine can lead to side reactions and lower yields. Always use reagents from a reputable supplier and consider purifying them if in doubt.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is refluxing at the appropriate temperature. Inconsistent heating can lead to incomplete reactions.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to product degradation.

  • Incomplete Reaction: If TLC analysis shows unreacted starting material, consider increasing the reaction time or adding a slight excess of methylhydrazine.

Diagram 2: Troubleshooting Low Yields

G Start Low Yield Reagent Check Reagent Purity Start->Reagent Conditions Optimize Reaction Conditions Start->Conditions Completion Ensure Reaction Completion Start->Completion Purification Review Purification Technique Start->Purification

Caption: A logical flow for troubleshooting low yields.

Q2: I am observing significant side product formation. What are the likely culprits?

Side products are a common challenge in pyrazole synthesis.

  • Regioisomer Formation: In Knorr synthesis, the reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can lead to the formation of regioisomers. While the starting dicarbonyl in this proposed synthesis is symmetrical with respect to the carbonyl groups involved in cyclization, impurities or alternative reaction pathways could still lead to unexpected isomers.

  • Self-Condensation: The starting dicarbonyl could potentially undergo self-condensation under certain conditions, though this is less likely under the acidic conditions of the Knorr synthesis.

  • Oxidation: The phenol moiety is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (nitrogen or argon) can help minimize this.

To minimize side products, ensure high-purity starting materials and carefully control the reaction conditions.

III. Purification and Characterization

Consistent and accurate characterization is key to validating your experimental results.

A. Purification Strategies
  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the desired product from most impurities.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q3: I'm having trouble with the purification. What can I do?

  • Oiling Out During Recrystallization: If your compound separates as an oil instead of crystals, you may be using a solvent in which it is too soluble, or the solution may be cooling too quickly. Try a less polar solvent or a solvent mixture, and allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Poor Separation in Column Chromatography: If you are not achieving good separation, try a different solvent system or a different stationary phase (e.g., alumina).

B. Characterization Techniques

Ensure the identity and purity of your compound using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the phenolic -OH and the C=N of the pyrazole ring.

Q4: My characterization data is inconsistent with the expected structure. What should I consider?

  • Residual Solvent: NMR spectra can show peaks from residual solvents used in the purification process.

  • Impurities: If your purification was not effective, you may see signals from impurities in your spectra.

  • Incorrect Structure: It is also possible that an unexpected reaction has occurred, leading to a different product. Re-examine your synthetic route and consider alternative possibilities.

IV. Troubleshooting Inconsistent Results in Biological Assays

The ultimate goal of synthesizing this compound is often to test its biological activity. Inconsistent results in these assays can be particularly challenging to diagnose.

Diagram 3: Sources of Inconsistency in Biological Assays

G Inconsistent_Results Inconsistent Assay Results Compound_Purity Compound Purity & Stability Inconsistent_Results->Compound_Purity Assay_Design Assay Design & Execution Inconsistent_Results->Assay_Design Data_Analysis Data Analysis & Interpretation Inconsistent_Results->Data_Analysis

Caption: Key areas to investigate for inconsistent assay results.

Q5: I am seeing variable results in my cell-based or biochemical assays. What could be the cause?

  • Compound Purity: As mentioned earlier, impurities can have their own biological activity, leading to confounding results. Always use highly purified compounds for biological testing.

  • Compound Stability: Pyrazole derivatives can have varying stability in aqueous assay buffers.[17][18] It is crucial to assess the stability of your compound under the specific assay conditions (pH, temperature, time). Degradation of the compound over the course of the experiment will lead to inconsistent results.

  • Assay Interference: The compound itself may interfere with the assay technology. For example, in fluorescence-based assays, a compound's intrinsic fluorescence can lead to false positives. It is important to run appropriate controls to test for assay interference.

  • Solubility Issues: Poor solubility of the compound in the assay buffer can lead to precipitation and inaccurate concentration, resulting in variable activity. The use of co-solvents like DMSO should be carefully controlled and matched across experiments.

Q6: How can I differentiate between true biological activity and assay artifacts?

  • Dose-Response Curves: Genuine biological activity should typically exhibit a clear dose-response relationship.

  • Orthogonal Assays: Confirming the activity of your compound in a different, unrelated assay that measures the same biological endpoint can increase confidence in your results.

  • Counter-Screens: If you suspect assay interference, you can run a counter-screen to specifically test for this. For example, in a luciferase-based reporter assay, you can test if your compound directly inhibits the luciferase enzyme.

By systematically addressing these potential sources of variability, you can increase the reproducibility and reliability of your experiments with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

V. References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Retrieved from [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PubMed Central. Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PubMed Central. Retrieved from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PubMed Central. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • 2-Naphthol-pyrazole conjugates as substrates in the Mannich reaction. (2024). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Synthesis of some novel Mannich bases bearing pyrazolone moiety. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PubMed Central. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mannich condensation reaction problems? (2016). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Mannich Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. Retrieved from [Link]

  • Noncatalytic alkylation of phenol with 1,3,5-trimethyl-1 H pyrazol-4-ylmethanol. (2025). ResearchGate. Retrieved from [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). PubMed. Retrieved from [Link]

  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. (2016). Research and Reviews: Journal of Pharmaceutical Research and Clinical Practice. Retrieved from [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[18][19]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed. Retrieved from [Link]

  • Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Phenol, 4-[2-(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-. (n.d.). PubChem. Retrieved from [Link]

  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. (2014). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol for Long-Term Storage

Welcome to the technical support guide for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Proper storage and handling are paramount for obtaining reproducible and accurate results.

This guide provides a foundational understanding of the molecule's potential vulnerabilities, answers to frequently asked questions, and detailed troubleshooting protocols to address common stability issues.

Understanding the Molecule's Vulnerabilities

The stability of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is primarily dictated by its two key functional moieties: the phenol group and the trimethylated pyrazole ring .

  • The Phenolic Moiety: The hydroxyl (-OH) group attached to the benzene ring makes this part of the molecule susceptible to oxidation. Phenols can be oxidized by atmospheric oxygen, a process often accelerated by light, high temperatures, high pH, and the presence of metal ions.[1][2] This oxidation typically leads to the formation of colored quinone-type byproducts, which are a primary source of sample discoloration (e.g., turning pink, red, or brown).[1][3]

  • The Pyrazole Ring: The pyrazole ring itself is a stable aromatic heterocycle.[4][5] However, the overall reactivity can be influenced by its substituents. While the ring is generally resistant to oxidation and reduction, extreme conditions or long-term improper storage can potentially lead to slow degradation.[5][6]

Understanding these two potential points of degradation is crucial for designing an effective long-term storage strategy.

Caption: Key structural features and associated environmental stressors.

Frequently Asked Questions (FAQs)

Q1: My solid sample of the compound is turning slightly pink/brown over time. What is happening and is it still usable?

A1: This color change is a classic indicator of phenol oxidation.[3] Trace amounts of the phenol group on the surface of your solid material are likely oxidizing to form highly colored quinone-like impurities.[1][7] For many applications, a very slight pinkish tint may not significantly affect bulk purity (>99%), but it signals that storage conditions are not optimal. For sensitive quantitative assays, it is crucial to re-analyze the purity of the material using a method like HPLC before use. To prevent this, store the solid under an inert atmosphere (see Protocol 1).

Q2: What are the absolute best conditions for storing the compound as a solid for multiple years?

A2: For maximum long-term stability, the solid compound should be stored at -20°C , protected from light in an amber glass vial, and under an inert atmosphere like argon or nitrogen.[8][9] Before sealing, the vial should be flushed with the inert gas to displace all oxygen. These conditions minimize both thermal and oxidative degradation pathways.

Q3: I need to make a stock solution. Which solvent should I use and how should I store it?

A3: The choice of solvent is critical. For long-term storage, use a de-gassed, anhydrous aprotic solvent such as DMSO or DMF . Protic solvents like methanol or ethanol can participate in degradation pathways over time, and aqueous buffers, especially at neutral or alkaline pH, can accelerate phenol degradation.[10][11] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How often should I test the purity of my long-term samples?

A4: For a new compound like this, it is good practice to establish an initial purity baseline upon receipt. We recommend re-testing the purity of your primary stock (solid or solution) via HPLC annually . If any visual changes (color, precipitation) are observed, you should re-test immediately.

Q5: Can I store the compound in a standard lab refrigerator at 4°C?

A5: Storage at 4°C is acceptable for short-to-medium term use (e.g., weeks to a few months), provided the compound is protected from light and moisture. However, for storage exceeding six months, -20°C is strongly recommended to significantly slow the rate of any potential degradation reactions.[12]

Troubleshooting Guide: Common Stability Issues

This guide provides a systematic approach to identifying and resolving potential degradation issues.

Symptom / Observation Potential Cause(s) Recommended Actions & Explanation
Inconsistent or lower-than-expected biological activity in assays. Compound degradation leading to reduced concentration of the active molecule.1. Verify Purity: Use HPLC (Protocol 2) to check the purity of your current stock and working solutions. Compare against the certificate of analysis or an initial baseline measurement.[13] 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock if possible. If using a frozen stock solution, use a fresh aliquot that has not undergone multiple freeze-thaw cycles.[14]
Visible color change (e.g., pink, yellow, brown) in solid or solution. Oxidation of the phenol group to form colored quinone-type impurities. This is often accelerated by air, light, or non-acidic pH.[1][3]1. Review Storage: Ensure the compound is stored protected from light and under an inert atmosphere (Protocol 1).[9][15] 2. Check Solvent/Buffer: If in solution, ensure the solvent was de-gassed and the pH is not neutral or alkaline. Phenols are more stable at a slightly acidic pH.[10][11]
Precipitate forms in a frozen stock solution upon thawing. 1. Poor Solubility: The compound may have limited solubility in the chosen solvent at lower temperatures. 2. Degradation: A degradation product may be insoluble.1. Confirm Solubility: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. If it does, it's likely a solubility issue. Consider storing at a lower concentration. 2. Analyze Precipitate & Supernatant: If possible, separate the precipitate and supernatant and analyze both by HPLC/LC-MS to determine if the composition has changed, indicating degradation.[13]
Extra peaks appear in HPLC chromatogram over time. Chemical Degradation: The compound is breaking down into one or more new chemical entities.1. Conduct Forced Degradation: To understand the likely degradation products, perform a forced degradation study (exposing small aliquots to acid, base, peroxide, heat, and light) to see if the new peaks match.[16] 2. Optimize Storage: This is a clear sign that storage conditions are inadequate. Immediately implement the optimal storage conditions outlined in Protocol 1.
Key Experimental Protocols
Protocol 1: Recommended Long-Term Storage

This protocol describes the gold standard for storing both solid material and stock solutions to ensure maximum stability.

A. Storing the Solid Compound

  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Aliquotting: If you have a large batch, aliquot the solid into several smaller vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.

  • Inerting: Place the opened vial(s) in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Sealing: Tightly seal the vial cap while still in the inert atmosphere. For extra protection, wrap the cap with parafilm.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Store at -20°C .

B. Preparing and Storing Stock Solutions

  • Solvent Selection: Choose a high-quality, anhydrous, aprotic solvent (e.g., DMSO, DMF).

  • Solvent Preparation: Before use, sparge the solvent with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Prepare your stock solution (e.g., 10 mM or 50 mM) using the de-gassed solvent.

  • Aliquotting: Immediately dispense the stock solution into single-use volumes in amber micro-tubes or cryovials. The aliquot volume should correspond to what you typically use in one experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C .

Caption: Recommended workflows for solid and solution long-term storage.

Protocol 2: Stability Assessment using Reverse-Phase HPLC

This protocol provides a general method to monitor the purity of your compound over time. This method may require optimization for your specific equipment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm. The phenol group should have absorbance around 280 nm, while the pyrazole may absorb at shorter wavelengths.

  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in a 50:50 mixture of Acetonitrile:Water.

  • Analysis: Inject 10 µL. To assess stability, compare the peak area of the main compound against any new impurity peaks that appear over time. Purity can be calculated as: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) * 100.

References
  • Creative Diagnostics. (n.d.). Non-covalent Stabilization Strategies in Small Molecule Drug Design. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Lachman, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4995. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Phenol? Synapse. Retrieved from [Link]

  • Wikipedia contributors. (2023). Phenol oxidation with hypervalent iodine reagents. Wikipedia. Retrieved from [Link]

  • Carrasco-Pancorbo, A., et al. (2007). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • ACS Publications. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • ACS Publications. (2013). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. The Journal of Physical Chemistry A. Retrieved from [Link]

  • A-EHS. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Phenol - Analytical Methods. Retrieved from [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (2018). Chemical Storage Guidelines. Retrieved from [Link]

  • PubMed. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Retrieved from [Link]

  • PubMed. (n.d.). Rescue of misfolded proteins and stabilization by small molecules. Retrieved from [Link]

  • ACS Publications. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilization of protein-protein interaction complexes through small molecules. Retrieved from [Link]

  • ResearchGate. (2016). Analytical Methods in Photoelectrochemical Treatment of Phenol. Retrieved from [Link]

  • Tan, S. P., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. Retrieved from [Link]

  • ResearchGate. (2022). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Retrieved from [Link]

  • Ferreira, R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4609. Retrieved from [Link]

  • MDPI. (n.d.). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Retrieved from [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Phenols Determination in Drinking Water and Industrial Wastes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • Westlake Epoxy. (n.d.). Shelf Life - Nonyl Phenol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Phenol Storage. Retrieved from [Link]

  • LinkedIn. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Accurate Quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Welcome to the technical support center for the analytical quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Q1: What is the recommended analytical technique for the quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for quantifying this compound. This technique is well-suited for separating and quantifying small-molecule drugs and related substances. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS/MS) is recommended.

Q2: I am observing significant peak tailing for my analyte. What are the likely causes?

A2: Peak tailing for a compound like 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, which has a basic pyrazole moiety and an acidic phenol group, is often due to secondary interactions with the stationary phase. The primary causes include:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms of the pyrazole ring.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in multiple ionization states, leading to peak broadening and tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.

Q3: My analyte's retention time is drifting between injections. What should I investigate?

A3: Retention time drift is a common issue in HPLC and can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Composition Changes: Evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention times. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. The use of a column oven is highly recommended for stable results.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can also cause retention time drift.

Q4: How can I confirm the identity of my analyte peak in a complex sample matrix?

A4: While retention time matching with a reference standard is a good starting point, it is not definitive. For unambiguous peak identification, especially in the presence of co-eluting impurities, the following techniques are recommended:

  • Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the peak, which can be compared to that of a pure standard.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer allows for the determination of the molecular weight of the compound in the peak, providing a much higher degree of confidence in its identity.

Q5: What are the critical parameters to consider for method validation according to ICH guidelines?

A5: For a quantitative impurity method, the key validation parameters as outlined in the ICH Q2(R1) guideline include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: A Robust RP-HPLC Method for Quantification

This section details a robust and validated RP-HPLC method for the accurate quantification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape and elution strength.
Gradient 5% to 95% B over 15 minutesA broad gradient is suitable for separating the analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 230 nmThis wavelength provides good sensitivity for the pyrazole and phenol chromophores.
Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.
Sample Preparation Workflow

Sample Preparation Workflow cluster_0 Sample Weighing & Dissolution cluster_1 Dilution & Filtration node_weigh Accurately weigh sample node_dissolve Dissolve in diluent (50:50 ACN:H2O) node_weigh->node_dissolve Transfer node_dilute Dilute to final concentration node_dissolve->node_dilute Volumetric transfer node_filter Filter through 0.45 µm PVDF syringe filter node_dilute->node_filter Prepare for injection node_hplc HPLC Analysis node_filter->node_hplc Inject into HPLC

Caption: A typical sample preparation workflow for HPLC analysis.

Part 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Diagnostic Check Corrective Action
Secondary Silanol Interactions Inject a neutral compound (e.g., toluene). If it shows good peak shape, silanol interactions are likely.Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase.
Incorrect Mobile Phase pH Measure the pH of the mobile phase.Adjust the pH of the aqueous mobile phase (Mobile Phase A) to be at least 2 pH units below the pKa of the pyrazole nitrogen to ensure complete protonation. A pH of 2.5-3.0 is a good starting point.
Column Overload Dilute the sample 10-fold and re-inject. If peak shape improves, overload is the issue.Reduce the sample concentration or injection volume.
Extra-column Volume Check the length and diameter of tubing between the injector, column, and detector.Use tubing with the smallest possible internal diameter and length.
Issue 2: Inconsistent Retention Times
Potential Cause Diagnostic Check Corrective Action
Inadequate Column Equilibration Observe the baseline before injection. A drifting baseline indicates an unequilibrated column.Increase the column equilibration time. A general rule is to flush with 10-20 column volumes of the initial mobile phase composition.
Mobile Phase Preparation Prepare a fresh batch of mobile phase and re-run the analysis.Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Fluctuations Monitor the ambient temperature of the laboratory.Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
Pump Malfunction Check the pump pressure for fluctuations.Purge the pump to remove air bubbles. If the issue persists, check pump seals and check valves for wear.
Issue 3: Ghost Peaks
Potential Cause Diagnostic Check Corrective Action
Contaminated Mobile Phase or Diluent Run a blank injection (injecting only the diluent).Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Carryover from Previous Injection Inject a blank after a high-concentration sample.Implement a needle wash step in the injection sequence. If necessary, flush the injector with a strong solvent.
Late Eluting Peaks from a Previous Run Extend the run time of a blank injection.Increase the gradient to a higher percentage of organic solvent at the end of the run to elute strongly retained compounds.
Troubleshooting Logic Diagram

HPLC Troubleshooting Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes check_silanol Check Silanol Interactions tailing->check_silanol check_overload Check for Overload fronting->check_overload check_equilibration Check Column Equilibration retention_time->check_equilibration Yes check_temp Check Temperature Control check_equilibration->check_temp check_mobile_phase Check Mobile Phase check_temp->check_mobile_phase

Caption: A simplified logic diagram for troubleshooting common HPLC issues.

Part 4: Forced Degradation and Stability Indicating Aspects

Understanding the potential degradation pathways of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is crucial for developing a stability-indicating method.

Potential Degradation Pathways
  • Oxidation: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. The pyrazole ring is generally more stable to oxidation, but substituents can influence its reactivity.

  • Photodegradation: Exposure to UV light can induce degradation, particularly of the phenolic ring system.

  • Hydrolysis: While the core structure is not readily hydrolyzable, if the compound is formulated with ester-containing excipients, interactions could lead to degradation.

Forced Degradation Study Protocol

To ensure your analytical method is stability-indicating, a forced degradation study should be performed. This involves subjecting the analyte to stress conditions to generate potential degradation products.

Stress Condition Typical Reagents and Conditions Potential Degradation
Acid Hydrolysis 0.1 M HCl, 60 °C, 8 hoursMinimal degradation expected.
Base Hydrolysis 0.1 M NaOH, 60 °C, 8 hoursPotential for some degradation of the phenol group.
Oxidative Degradation 3% H₂O₂, Room Temperature, 24 hoursLikely to cause significant degradation, primarily at the phenol moiety.
Thermal Degradation 80 °C, 48 hours (solid and solution)Assess thermal stability.
Photodegradation Expose to light in a photostability chamber (ICH Q1B)Assess light sensitivity.

After exposing the analyte to these conditions, the samples should be analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent analyte peak.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Forced Degradation Studies for Drug Substances and Drug Products. (n.d.). FDA. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). Molecules, 20(8), 14336-14353. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

Troubleshooting

Addressing off-target effects of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol in cellular models

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of off-target effects of small molecules, such as the novel compound 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, in your cellular models. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and validity of your experimental results.

Introduction: The Challenge of Specificity with Novel Compounds

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] For a novel compound like 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, whose target may not be fully elucidated, any observed cellular phenotype could be a result of these off-target interactions. This is a major concern because it can lead to a misinterpretation of the compound's mechanism of action, cellular toxicity, or misleading structure-activity relationships (SAR).[1][3]

Q2: What are the primary causes of off-target effects?

A2: Several factors contribute to off-target binding:

  • Structural Similarity: Small molecules can bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target interactions for kinase inhibitors.[2]

  • Compound Promiscuity: Certain chemical scaffolds are inherently more prone to interacting with multiple proteins due to their physicochemical properties.[1]

  • High Compound Concentrations: Using concentrations significantly above the molecule's dissociation constant (Kd) for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[2][4][5]

  • Cellular Context: The relative expression levels of the intended target and potential off-targets in your specific cell line can influence the observed effects.[2]

Q3: I'm observing a phenotype with my pyrazole-based compound, but I'm unsure if it's due to an on-target or off-target effect. What is the first step in troubleshooting this?

A3: The first step is to establish a clear dose-response relationship for your observed phenotype. If the effect is on-target, the potency in a cellular assay should correlate with the compound's binding affinity for the purified target protein. A significant discrepancy between cellular potency (EC50) and biochemical potency (IC50 or Kd) may suggest off-target effects are at play.

Troubleshooting Guide: From Observation to Validation

This section provides a structured approach to systematically investigate and address potential off-target effects.

Problem 1: Unexplained Cellular Toxicity or Unexpected Phenotypes

You observe significant cell death or a phenotype that is inconsistent with the known function of the intended target at concentrations required to see the desired effect.

Causality & Troubleshooting Steps:
  • Concentration Matters: High concentrations can lead to non-specific effects.

    • Protocol: Perform a dose-response curve over a wide range of concentrations (e.g., from picomolar to high micromolar). Determine the EC50 for the desired phenotype and the CC50 (50% cytotoxic concentration). A narrow therapeutic window (EC50 close to CC50) can be indicative of off-target toxicity.

  • Use a Negative Control: A structurally similar but biologically inactive analog is crucial.[6]

    • Protocol: If available, test a negative control compound in parallel. This molecule should ideally differ only by a single functional group essential for on-target activity. If the negative control produces the same off-target phenotype, it strengthens the evidence for an off-target effect of the parent compound.[6]

  • Orthogonal Chemical Probe: Use a structurally distinct compound that targets the same protein.

    • Protocol: If another validated inhibitor for your target exists, test it in your assay. If it recapitulates the desired phenotype without the off-target effect, this suggests the toxicity is specific to your compound's chemical scaffold.[7]

Problem 2: Inconsistent Results Across Different Cell Lines

Your compound shows high potency in one cell line but is significantly less active or shows a different phenotype in another, even though the target protein is expressed in both.

Causality & Troubleshooting Steps:
  • Differential Expression of Off-Targets: The expression profile of off-target proteins can vary between cell lines.

    • Protocol:

      • Target Expression Analysis: Quantify the expression level of your intended target in both cell lines using qPCR or Western blotting.

      • Proteomic Profiling: If the issue persists, consider proteomic approaches like mass spectrometry to compare the proteomes of the different cell lines. This may reveal the differential expression of a potential off-target.

  • Metabolic Differences: Cell lines can metabolize compounds differently, altering their effective intracellular concentration or generating active/inactive metabolites.

    • Protocol: Use LC-MS/MS to quantify the intracellular concentration of the parent compound and identify major metabolites in both cell lines over time.

Problem 3: Difficulty in Validating the On-Target Mechanism

You are struggling to connect the observed cellular phenotype directly to the inhibition of your intended target.

Causality & Troubleshooting Steps:
  • Direct Target Engagement Confirmation: It's essential to confirm that your compound physically interacts with the intended target within the cell.

    • Protocol: Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6] An increase in the melting temperature of your target protein in the presence of your compound provides strong evidence of direct binding in a cellular context.[6]

    CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E F Compare melting curves (Compound vs. Vehicle) E->F

    Caption: CETSA experimental workflow.

  • Genetic Validation: The "gold standard" for confirming on-target effects is to use genetic methods to alter the expression or function of the target protein.[8]

    • Protocol: CRISPR/Cas9 Knockout/Knockdown: Use CRISPR/Cas9 to knockout or knockdown the gene encoding your target protein.[9] If the genetic perturbation phenocopies the effect of your compound, it strongly supports an on-target mechanism. Conversely, if your compound has no effect in the knockout cells, it confirms the target is essential for the compound's activity.

    • Protocol: Rescue Experiments: In a target knockout/knockdown background, express a version of the target that is resistant to your compound (e.g., via a point mutation in the binding site).[8] If the resistant version of the target "rescues" the cellular phenotype in the presence of the compound, this provides definitive evidence of on-target action.[8]

    Genetic_Validation_Logic cluster_0 Hypothesis: Compound effect is ON-TARGET cluster_1 Conclusion A Compound Treatment B Observed Phenotype A->B causes C Target Knockout D Phenotype Recapitulated? C->D leads to E YES: Strong evidence for ON-TARGET effect D->E If F NO: Suggests OFF-TARGET effect D->F If

    Caption: Logic of genetic validation experiments.

Advanced Strategies for Off-Target Identification

If the above troubleshooting steps suggest a significant off-target component to your compound's activity, the following advanced methods can help identify the responsible protein(s).

Method Principle Advantages Limitations
Kinome Profiling In vitro screening against a large panel of purified kinases.[10]Broad coverage of the kinome; quantitative (IC50 values).Does not account for cellular context; may miss non-kinase off-targets.
Affinity-Capture Mass Spectrometry Immobilized compound is used to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.Unbiased; identifies direct binding partners.Can be technically challenging; may identify non-functional interactions.
Computational Prediction In silico methods that predict potential off-targets based on the compound's structure and similarity to known ligands or protein binding sites.[4][5][11]Fast and cost-effective; can screen vast target space.Predictive, not definitive; requires experimental validation.
Phenotypic Screening with Genetic Libraries Screening the compound against a library of cells with systematic gene knockouts or overexpressions to identify genes that modify the compound's activity.Provides functional insights into pathways affected.Can be complex to deconvolute direct vs. indirect effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol or vehicle control for the desired time (e.g., 1 hour).

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot or another quantitative protein detection method.

  • Data Interpretation: Plot the normalized amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore target engagement.

Protocol 2: CRISPR/Cas9-Mediated Target Knockout
  • gRNA Design: Design at least two independent guide RNAs (gRNAs) targeting early exons of your gene of interest to minimize off-target effects and ensure a functional knockout.[9][12] Use online design tools to predict gRNA efficiency and potential off-target sites.[9][12]

  • Delivery of CRISPR Components: Deliver the Cas9 nuclease and the gRNA into your cell line. This can be done via plasmid transfection, lentiviral transduction, or delivery of ribonucleoprotein (RNP) complexes.

  • Clonal Selection: Isolate single cells to establish clonal cell lines.

  • Validation of Knockout: Expand the clonal lines and validate the knockout at the genomic level (Sanger sequencing of the target locus) and the protein level (Western blot).

  • Phenotypic Analysis: Treat the validated knockout cell lines and a wild-type control line with your compound and assess the phenotype of interest.

Conclusion

Addressing the potential for off-target effects is a critical component of preclinical drug discovery and chemical probe validation. By employing a systematic and multi-pronged approach that combines careful dose-response analysis, the use of appropriate controls, and modern target validation techniques like CETSA and CRISPR-Cas9, researchers can confidently delineate the on-target mechanism of novel compounds like 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This rigorous approach not only enhances the quality and reproducibility of your research but also accelerates the translation of promising molecules into valuable scientific tools and therapeutics.

References

  • Lin, A., & Giuliano, C. J. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Molecules, 19(12), 21686–21704. [Link]

  • Patel, H., et al. (2021). Achieving the promise and avoiding the peril of chemical probes using genetics. RSC Chemical Biology, 2(3), 735-746. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Diagram]. ResearchGate. [Link]

  • Karak, M., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Chemistry, 7, 67. [Link]

  • Grokipedia. (n.d.). Off-target activity. Grokipedia. [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Childs-Disney, J. L., et al. (2020). Systematically Studying the Effect of Small Molecules Interacting with RNA in Cellular and Preclinical Models. ACS Chemical Biology, 15(7), 1739–1750. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]

  • Antolín, A. A., & Mestres, J. (2014). In Silico Prediction of Off Target Activities of Chemical Probes. ACS Chemical Biology, 9(12), 2733-2741. [Link]

  • Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research, 46(11), 5366–5380. [Link]

  • Al-Harbi, S., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • CD Biosynsis. (2025). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. [Link]

  • Amaratunga, M., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(23), 15309. [Link]

Sources

Optimization

Optimizing dosage and treatment times for in vitro studies with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Welcome to the technical support center for researchers working with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS No. 75999-00-7)[1][2].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS No. 75999-00-7)[1][2]. This guide, presented in a question-and-answer format, provides practical advice, troubleshooting strategies, and detailed protocols to help you design and execute robust in vitro experiments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and technical expertise to confidently determine the optimal dosage and treatment times for this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol and what are its potential biological activities?

A1: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is a chemical compound with the molecular formula C₁₃H₁₆N₂O[1]. While specific biological data for this exact molecule is not extensively published, the pyrazole heterocyclic system is a key structural motif in many compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[3][4]. Therefore, it is plausible that this compound may exhibit similar effects. Your initial in vitro studies will be crucial in elucidating its specific mechanism of action and cytotoxic or cytostatic properties[5].

Q2: I've just received the compound. What are the first steps for handling and storage?

A2: Proper handling and storage are critical to maintain the compound's stability and ensure reproducible results[6].

  • Storage: The supplier recommends storing the compound sealed in a dry environment at 2-8°C[1].

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO)[7]. It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound[8]. Store stock solutions at -20°C or -80°C.

  • Solubility: Before preparing your stock solution, it is essential to determine the solubility of the compound in your chosen solvent. While computational data suggests a LogP of 2.33334, experimental verification is recommended[1].

Q3: What is the recommended starting concentration range for my initial experiments?

A3: Without prior data, a broad concentration range should be tested to determine the compound's potency[6][9]. A common approach is to perform a 9-point dose-response assay with concentrations ranging from 1 nM to 10 µM using half-log10 steps[9]. This wide range increases the probability of identifying the half-maximal inhibitory concentration (IC50)[10][11].

The following table provides a suggested starting range for a dose-response experiment.

Concentration Point Concentration (µM) Log Concentration (M)
110.0-5.0
23.16-5.5
31.0-6.0
40.316-6.5
50.1-7.0
60.0316-7.5
70.01-8.0
80.00316-8.5
90.001-9.0
Q4: How do I determine the optimal treatment duration for my experiments?

A4: The optimal treatment time depends on the compound's mechanism of action and the doubling time of your cell line[12][13]. A time-course experiment is necessary to identify the ideal duration.

  • Select a Concentration: Use a concentration that you've determined to be effective from your initial dose-response studies (e.g., the approximate IC50).

  • Set Time Points: Test a range of time points. A common starting point is 24, 48, and 72 hours[13].

  • Analyze Viability: Measure cell viability at each time point and compare it to a vehicle-treated control. The optimal time point is typically the earliest time at which a significant and stable effect is observed[6].

Q5: What are the most appropriate cell-based assays for initial screening?

A5: For initial screening, cell viability and cytotoxicity assays are fundamental[5][12][14]. These assays measure overall cell health and can indicate whether a compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation)[5].

  • MTT or Resazurin Assays: These are colorimetric assays that measure metabolic activity, which is often used as a proxy for cell viability. They are cost-effective, sensitive, and suitable for high-throughput screening[12][15][16].

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels and is known for its high sensitivity and broad linearity, making it ideal for high-throughput screening applications[11][17].

  • Cytotoxicity Assays: Assays that measure the release of lactate dehydrogenase (LDH) from damaged cells can directly quantify cell death[15].

Troubleshooting Guide

Issue 1: High variability between replicate wells in my dose-response assay.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. It is crucial to optimize the cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment[9][18].

  • Possible Cause: Edge effects in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier[7].

  • Possible Cause: Inaccurate pipetting of the compound.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. When adding the compound to the wells, ensure proper mixing.

Issue 2: The compound shows no effect, even at high concentrations.
  • Possible Cause: The compound may have low potency in the chosen cell line.

    • Solution: Consider screening against a panel of different cell lines.

  • Possible Cause: The compound is not stable in the cell culture media.

    • Solution: Assess the stability of the compound in your media over the course of the experiment. You may need to perform media changes with a fresh compound during long incubation periods[13].

  • Possible Cause: The treatment duration is too short.

    • Solution: Extend the treatment duration in a time-course experiment. Some compounds, particularly those affecting cell cycle or metabolism, may require longer incubation times to show an effect[13].

Issue 3: All cells die, even at the lowest concentrations tested.
  • Possible Cause: The chosen concentration range is too high.

    • Solution: Perform a new dose-response study with a much lower concentration range (e.g., picomolar to nanomolar).

  • Possible Cause: The solvent (e.g., DMSO) is causing toxicity.

    • Solution: Ensure the final concentration of the solvent in the media is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO)[19]. Always include a vehicle-only control group[13].

Experimental Protocols & Workflows

Overall Experimental Workflow

The following diagram outlines a standard workflow for characterizing a novel compound in vitro.

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Optimizing Treatment Time cluster_2 Phase 3: Downstream Mechanistic Studies A Compound Handling (Stock Solution Prep) B Optimize Cell Seeding Density A->B C Initial Dose-Response Study (Broad Range, e.g., 1nM - 10µM) B->C D Determine IC50 Value C->D E Time-Course Experiment (e.g., 24, 48, 72h at IC50) D->E Use IC50 concentration F Select Optimal Treatment Duration E->F G Apoptosis/Necrosis Assays F->G Use optimized dose & time H Cell Cycle Analysis F->H Use optimized dose & time I Western Blot / qPCR (Target Engagement) F->I Use optimized dose & time J Data Interpretation & Further Hypothesis Generation G->J H->J I->J

Caption: Workflow for in vitro characterization of a novel compound.

Protocol 1: Dose-Response Study using MTT Assay

This protocol is adapted from standard methods for determining the IC50 of a drug on adherent cells[7].

  • Cell Seeding: Plate cells in a 96-well plate at the previously determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol in culture media. It is recommended to prepare these at 2x the final desired concentration.

  • Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value[10].

Hypothetical Signaling Pathway Investigation

Should initial screens indicate cytotoxic or anti-proliferative effects, subsequent experiments would aim to identify the molecular mechanism. The diagram below illustrates a hypothetical pathway where a pyrazole-containing compound might inhibit a key signaling kinase, leading to apoptosis.

G compound 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol kinase2 Kinase B (e.g., Akt) compound->kinase2 Inhibits receptor Growth Factor Receptor kinase1 Kinase A (e.g., PI3K) receptor->kinase1 Activates kinase1->kinase2 Activates pro_survival Pro-Survival Proteins (e.g., Bcl-2) kinase2->pro_survival Activates pro_apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) kinase2->pro_apoptotic Inhibits apoptosis Apoptosis pro_survival->apoptosis Inhibits pro_apoptotic->apoptosis Induces

Caption: Hypothetical signaling pathway inhibited by the test compound.

By following these structured protocols and troubleshooting guides, researchers can systematically optimize the experimental conditions for in vitro studies with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, leading to reliable and reproducible data that will clarify its biological activity.

References

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  • ResearchGate. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. Retrieved from [Link]

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  • Storey, J. D., Xiao, W., Leek, J. T., Tompkins, R. G., & Davis, R. W. (2005). Significance analysis of time course microarray experiments. Proceedings of the National Academy of Sciences, 102(36), 12837-12842. Retrieved from [Link]

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  • Humphrey, S. M., et al. (2009). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3045. Retrieved from [Link]

  • Kumar, G. K., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(12), x220924. Retrieved from [Link]

  • Thelakkat, M., et al. (2004). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2004(3), M383. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 5, 100803. Retrieved from [Link]

  • He, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Retrieved from [Link]

  • HXCHEM. (n.d.). 4-(4-Methyl-1h-pyrazol-3-yl)phenol/CAS:2257473-29-1. Retrieved from [Link]

  • Gîrbea, E., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1229. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol Scaffolds

Welcome to the technical support guide for the structural modification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This document is designed for drug development professionals engaged in optimizing this promisi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the structural modification of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. This document is designed for drug development professionals engaged in optimizing this promising scaffold. Our goal is to provide practical, experience-driven solutions to common challenges encountered during lead optimization, moving beyond simple protocols to explain the underlying medicinal chemistry principles.

Introduction: The Challenge and Opportunity

The 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol scaffold presents a compelling starting point for various therapeutic targets. Its structure combines a substituted pyrazole, a known pharmacologically active heterocycle, with a classic phenolic moiety.[1][2] However, the very features that confer activity also present well-documented challenges, primarily related to pharmacokinetics and metabolic stability.[3][4] The following guide addresses the most frequent troubleshooting questions our team encounters, providing both strategic rationale and actionable experimental workflows.

FAQ 1: My compound is potent in vitro but shows poor oral bioavailability and a short half-life. What is the likely cause and how can I address it?

Answer: This is a classic and highly common issue in drug discovery, often pointing directly to the metabolic liability of the phenol group.[5] Phenolic hydroxyl groups are prime targets for Phase II conjugation reactions, specifically glucuronidation (by UGTs) and sulfation (by SULTs).[6] These processes rapidly convert the compound into a more water-soluble, inactive metabolite that is quickly eliminated from the body, leading to poor exposure when administered orally.[5]

The most effective strategy to overcome this is bioisosteric replacement of the phenolic hydroxyl group. The goal is to substitute the -OH with a different functional group that mimics its key hydrogen-bonding capabilities (as a hydrogen bond donor) but is not susceptible to these rapid conjugation pathways.[3][7]

Workflow: Phenol Bioisostere Replacement

This workflow outlines a systematic approach to replacing the problematic phenol while aiming to retain or improve biological activity.

cluster_0 Phase 1: Diagnosis & Strategy cluster_1 Phase 2: Analogue Synthesis cluster_2 Phase 3: Evaluation & Iteration Start Poor in vivo PK Profile (High Clearance, Low F%) MetStab Metabolic Stability Assay (Human Liver Microsomes + UDPGA/PAPS) Start->MetStab Confirm Confirm Glucuronidation/ Sulfation as Major Pathway MetStab->Confirm Strategy Initiate Phenol Bioisostere Strategy Confirm->Strategy Yes Design Design Library of Bioisosteres Strategy->Design Synth Parallel Synthesis of Analogues (5-10 compounds) Design->Synth QC Purification & QC (LC-MS, NMR) Synth->QC Screen Re-screen: 1. In Vitro Potency Assay 2. Metabolic Stability Assay QC->Screen Analyze Analyze SAR Data (Potency vs. Stability) Screen->Analyze Analyze->Design Iterate/Refine Decision Select New Lead(s) for Full PK Study Analyze->Decision Improved Profile

Caption: Workflow for addressing poor pharmacokinetics via phenol bioisosteric replacement.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Preparation: Thaw pooled HLM on ice. Prepare a 2 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).

  • Cofactor Mix: Prepare a regenerating system solution containing UDPGA (for glucuronidation) and PAPS (for sulfation).

  • Incubation: In a 96-well plate, combine the HLM solution, the cofactor mix, and your test compound (final concentration 1 µM). Include positive control (e.g., a known rapidly metabolized phenol) and negative control (no cofactors) wells.

  • Time Points: Start the reaction by pre-warming the plate to 37°C and adding the test compound. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the line will give you the rate of depletion, from which you can calculate the in vitro half-life (t½).

Data Presentation: Impact of Phenol Bioisosteres on Efficacy and Stability

The table below presents hypothetical data for this series, illustrating the trade-offs between potency and metabolic stability. Your goal is to find a modification that significantly improves stability without a major loss in potency.

Compound IDModification (at Phenol Position)Target Potency IC₅₀ (nM)HLM Stability t½ (min)
Lead-001 -OH (Phenol) 15 < 5
MOD-001-OCH₃250> 60
MOD-002-NH₂5018
MOD-003-NHSO₂CH₃4545
MOD-004-CF₂H30> 60
MOD-005Benzimidazolone6055

Note: The CF₂H group has been proposed as a viable phenol bioisostere as it can act as a similar hydrogen bond donor.[8] Benzimidazolones are another class of replacements that have shown success.[3][6]

FAQ 2: How can I systematically improve the binding affinity (potency) of my compound?

Answer: Improving potency requires a detailed Structure-Activity Relationship (SAR) study focused on the key interaction domains of the molecule: the trimethyl-pyrazole core and the linker. The pyrazole ring system is a versatile scaffold whose substitutions can significantly modulate biological activity and selectivity.[1][9]

  • N1-Methyl Group: This position directs the vector of the rest of the molecule out of the pyrazole ring. Replacing the methyl with larger or different functional groups can explore new binding pockets in the target protein.

  • C3 and C5-Methyl Groups: These groups often sit in hydrophobic pockets. Systematically altering their size (e.g., to ethyl, isopropyl) or replacing them with polar contacts (e.g., -CH₂OH) can probe the limits of these pockets and search for new hydrogen bond interactions.

  • Methylene Linker: The single carbon linker provides flexibility. You can explore rigidifying this linker (e.g., incorporating it into a cyclopropane ring) or extending it to alter the distance between the pyrazole and the (modified) phenol ring systems.

Workflow: SAR Exploration of the Pyrazole Core

Core 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol N1-Methyl C3-Methyl C5-Methyl Methylene Linker N1_node Explore steric/electronic effects - Ethyl, Propyl - Cyclopropyl - CH₂CF₃ Core:f1->N1_node C3_node Probe hydrophobic pocket - Ethyl, Isopropyl - Cyclobutyl Core:f2->C3_node C5_node Probe for polar contacts - H (remove) - CH₂OH - F Core:f3->C5_node Linker_node Modulate flexibility/distance - Ethylene (-CH₂CH₂-) - Carbonyl (-C=O-) - Cyclopropyl Core:f4->Linker_node

Caption: Key modification sites for SAR exploration on the core scaffold.

Experimental Protocol: Parallel Synthesis of Pyrazole Analogues (C5-Position Example)

This protocol outlines a method for modifying the C5-methyl group. A common route to 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a substituted hydrazine.[10]

  • Diketone Synthesis: Start with pentane-2,4-dione. To modify the C5 position, you will need to synthesize alternative diketones. For example, to introduce an ethyl group, you would start with hexane-2,4-dione.

  • Hydrazine Preparation: The N1-methyl group comes from the use of methylhydrazine.

  • Condensation Reaction:

    • In a vial suitable for parallel synthesis, dissolve the appropriate 1,3-diketone (1.0 eq) in ethanol.

    • Add methylhydrazine (1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Seal the vial and heat at 80°C for 4-6 hours.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting pyrazole core by flash chromatography or preparative HPLC.

  • Final Elaboration: The purified pyrazole core can then be taken forward through the necessary steps (e.g., formylation/reduction or bromination/coupling) to attach the methylene-phenol moiety.

FAQ 3: My lead compound is potent but shows cytotoxicity or off-target activity. How can I improve its selectivity profile?

Answer: A lack of selectivity is a major hurdle for clinical translation. It often arises from the compound binding to unintended targets, which can be structurally related to the primary target or completely different (e.g., ion channels like hERG). The phenolic group itself can sometimes contribute to non-specific interactions or redox cycling, leading to cytotoxicity.

Strategies to improve selectivity include:

  • Conformational Constraint: Reducing the flexibility of the molecule can "lock" it into a conformation that is optimal for the intended target but unfavorable for off-targets. Modifying the methylene linker, as mentioned previously, is a key strategy here.

  • Introducing Specificity Elements: Adding functional groups that can form specific, favorable interactions (e.g., hydrogen bonds, salt bridges) with your target but not with off-targets can dramatically improve the selectivity profile. This often requires structural information about your target (e.g., an X-ray crystal structure).

  • Blocking Metabolic Activation: Sometimes toxicity is not from the parent compound but from a reactive metabolite. The phenol can be oxidized to a reactive quinone species.[5] Bioisosteric replacement, as discussed in FAQ 1, is also a primary strategy for mitigating this liability.[11]

Experimental Protocol: Preliminary Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for general liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compounds in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against compound concentration to determine the CC₅₀ (the concentration at which 50% of cells are killed). A higher CC₅₀ value indicates lower cytotoxicity.

References

  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link][6]

  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. PubMed. Available at: [Link][3]

  • Various Authors. (2024). The bioisosteric replacement of the phenol 102 with a carboxamide... ResearchGate. Available at: [Link][11]

  • Tice, C. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link][8]

  • Peluso, I., & Palmery, M. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. Available at: [Link][4]

  • Dunker, C., et al. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar. Available at: [Link][7]

  • Baillie, T. A. (2008). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC - NIH. Available at: [Link][5]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link][9]

  • De Vita, D., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PMC. Available at: [Link][12]

  • Kumar, A., et al. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Semantic Scholar. Available at: [Link][1]

  • Noll, G., et al. (2022). Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans. NIH. Available at: [Link][13]

  • Sharma, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link][10]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][2]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Target Validation of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic lead is paved with rigorous scientific investigation. A critical milestone...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic lead is paved with rigorous scientific investigation. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies to elucidate and confirm the molecular target of the novel compound, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Section 1: The Crucial First Step - Identifying Potential Targets

Before a target can be validated, it must first be identified. Phenotypic screens may reveal the biological effect of a compound, but they do not pinpoint the molecular interaction responsible for that effect.[2] Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound.[3] Here, we compare two orthogonal and powerful approaches: Affinity-Based Chemical Proteomics and the label-free Cellular Thermal Shift Assay (CETSA).

Affinity-Based Chemical Proteomics

This classical and widely used technique relies on the specific interaction between the small molecule and its protein target to isolate the target from a complex biological mixture.[4] The small molecule is typically modified with a reactive group and a reporter tag (e.g., biotin) to create a "bait" that can be used to "fish" for its binding partners in a cell lysate.[5][6]

Causality in Experimental Design: The success of this method hinges on the design of the chemical probe. The linker and tag must be attached to a position on the small molecule that does not disrupt its binding to the target. A preliminary structure-activity relationship (SAR) study is often beneficial to identify such non-essential positions.

Workflow Overview:

cluster_prep Probe Synthesis & Lysate Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis synthesis Synthesize Biotinylated Probe of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol incubate Incubate Probe with Lysate synthesis->incubate lysate Prepare Cell Lysate lysate->incubate capture Capture Probe-Target Complex on Streptavidin Beads incubate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds ms LC-MS/MS Analysis sds->ms data Data Analysis & Hit Identification ms->data

Caption: Workflow for Affinity-Based Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context without the need for compound modification.[7][8] The principle is that a protein's thermal stability is altered upon ligand binding.[8] By heating cell lysates or intact cells treated with the compound to a range of temperatures, the soluble fraction of the target protein can be quantified. A shift in the melting curve indicates a direct interaction between the compound and the target protein.[7][9]

Causality in Experimental Design: CETSA's strength lies in its ability to be performed in a more native environment (intact cells or lysates), which can be crucial for targets that are part of larger complexes or require specific post-translational modifications for binding. The choice of detection method (e.g., Western blot, mass spectrometry) will depend on whether a candidate target is already suspected or if a broader, unbiased search is being conducted.

Workflow Overview:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Culture Cells treat Treat with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol or Vehicle (DMSO) cells->treat aliquot Aliquot Treated Cells treat->aliquot heat Heat Aliquots to a Range of Temperatures aliquot->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Fractions lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifuge->quantify curve Generate Melt Curves & Compare quantify->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Target Identification Methods
FeatureAffinity-Based Chemical ProteomicsCellular Thermal Shift Assay (CETSA)
Principle Physical isolation of the target based on binding affinity.[4]Ligand-induced change in protein thermal stability.[8]
Compound Modification Required (synthesis of a probe).[5]Not required.
Cellular Context Typically performed on cell lysates.Can be performed on lysates or intact cells.[7]
Primary Output List of potential binding partners.Change in melting temperature (Tm) of proteins.
Key Advantage Can identify targets without prior knowledge.Measures target engagement in a more native environment.
Key Limitation Probe synthesis can be challenging; risk of false positives/negatives due to modification.May not be suitable for all targets (e.g., membrane proteins can be challenging).

Section 2: Orthogonal Validation - Confirming the "Hit"

Once a putative target is identified, it is crucial to validate that the observed phenotypic effect of the compound is indeed mediated through this target.[10] Genetic methods provide a powerful means to achieve this by specifically perturbing the expression of the candidate target protein.

siRNA-Mediated Knockdown

Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein by degrading its corresponding mRNA.[11] If the biological effect of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is diminished in cells treated with siRNA against the target, it provides strong evidence for on-target activity.[12]

Trustworthiness of the Protocol: A key aspect of a robust siRNA experiment is the use of multiple, non-overlapping siRNAs targeting the same gene to rule out off-target effects.[13] A non-targeting or "scrambled" siRNA should always be included as a negative control.[12]

CRISPR-Cas9-Mediated Knockout

For more definitive validation, the gene encoding the target protein can be permanently knocked out using CRISPR-Cas9 technology.[14] This system uses a guide RNA to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break that, upon repair, can lead to a non-functional gene.[14][15] The loss of the compound's effect in the knockout cell line is a very strong indicator of target engagement.

Logical Flow of Validation:

cluster_hypothesis Hypothesis Generation cluster_validation Genetic Validation cluster_conclusion Conclusion phenotype Observe Phenotypic Effect of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol target_id Identify Putative Target 'X' (e.g., via CETSA or Proteomics) phenotype->target_id knockdown Knockdown/Knockout Target 'X' (siRNA/CRISPR) target_id->knockdown treat_kd Treat Modified Cells with Compound knockdown->treat_kd observe Observe Phenotypic Effect treat_kd->observe compare Compare Effect in Modified vs. Wild-Type Cells observe->compare conclusion Conclusion on Target Validity compare->conclusion

Caption: Logical workflow for genetic validation of a drug target.

Comparison of Genetic Validation Methods
FeaturesiRNA-Mediated KnockdownCRISPR-Cas9-Mediated Knockout
Mechanism Post-transcriptional gene silencing (mRNA degradation).[11]Permanent gene disruption at the genomic level.[14]
Duration of Effect Transient (typically 48-96 hours).Permanent and heritable.
Efficiency Variable, often incomplete knockdown.Can achieve complete loss of protein expression.
Key Advantage Rapid and suitable for high-throughput screening.Provides a definitive "loss-of-function" model.[15]
Key Limitation Potential for off-target effects; incomplete knockdown can complicate interpretation.More time-consuming to generate and validate knockout cell lines; potential for genetic compensation.

Section 3: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed, step-by-step protocols for the key validation techniques discussed.

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol or vehicle (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.[16]

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a PCR machine, followed by cooling to 4°C.[16]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Quantify the total protein concentration in each sample.

    • Analyze equal amounts of total protein by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate the melting curves. A rightward shift in the curve for the treated sample indicates stabilization and target engagement.

Protocol: siRNA-Mediated Knockdown and Phenotypic Assay
  • siRNA Transfection:

    • On day 1, seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

    • On day 2, transfect cells with a target-specific siRNA (it is recommended to test at least two different siRNAs per target) and a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Validation of Knockdown:

    • At 48-72 hours post-transfection, harvest a subset of the cells.

    • Verify the knockdown efficiency at the protein level by Western blotting or at the mRNA level by qRT-PCR.

  • Compound Treatment and Phenotypic Assay:

    • At 24-48 hours post-transfection (timing to be optimized based on protein turnover), treat the remaining cells with 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol or vehicle.

    • After the appropriate incubation time, perform the relevant phenotypic assay (e.g., cell viability assay, reporter gene assay, etc.) that was used to initially identify the compound's activity.

  • Data Analysis:

    • Compare the effect of the compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A significant reduction in the compound's effect in the knockdown cells validates the target's role in the compound's mechanism of action.

Conclusion

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Institutes of Health. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. National Institutes of Health. [Link]

  • Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Discovery Proteomics for Target Identification. Sapient Bio. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

  • CRISPR Knockout / Knockin kit Validation. OriGene. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. National Center for Biotechnology Information. [Link]

  • Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]

  • 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. National Institutes of Health. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Small Molecule Drug Target Identification and Validation. Bioteke. [Link]

  • Using proteomics to improve the drug development process. Nautilus Biotechnology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Validate Targeted Gene Editing Knockout Cell Lines. Cyagen. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Target Deconvolution. Creative Biolabs. [Link]

  • Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Oxford Academic. [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. PubChem. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrazole Inhibitors: Evaluating 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] Notably, several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib, feature a core pyrazole structure, underscoring its significance in targeting key enzymes and signaling pathways implicated in human diseases.[1][2]

This guide provides a comprehensive framework for evaluating the efficacy of a novel pyrazole derivative, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, against two well-established, clinically approved pyrazole-containing inhibitors: Celecoxib and Ruxolitinib. Due to the nascent stage of research on 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, this document is structured as a detailed experimental blueprint. It offers a robust, self-validating system of protocols and scientifically-grounded rationales for a head-to-head comparison, designed for researchers, scientists, and drug development professionals.

Compound Profiles: A Head-to-Head Overview

A direct comparison of efficacy necessitates a thorough understanding of the chemical and known biological properties of each compound.

The Investigational Compound: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

This is a substituted pyrazole with a phenol group, suggesting potential for hydrogen bonding interactions with biological targets. The trimethylated pyrazole core provides a stable and lipophilic scaffold.

Chemical and Physical Properties: [4]

PropertyValue
CAS Number 75999-00-7
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Purity ≥98%
Storage Sealed in dry, 2-8°C

At present, there is a lack of publicly available data on the biological activity and specific molecular targets of this compound. Therefore, the subsequent sections of this guide will outline the necessary experimental workflows to elucidate its efficacy profile in comparison to established pyrazole inhibitors.

Comparator 1: Celecoxib (Celebrex®)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, widely prescribed as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[5] Its pyrazole ring is central to its selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] Beyond its anti-inflammatory effects, celecoxib has also been investigated for its anti-cancer properties, which may be attributed to both COX-2-dependent and independent mechanisms, including the inhibition of PDK1/Akt signaling.[1]

Pharmacokinetics: After oral administration, celecoxib reaches peak serum concentrations in approximately 3 hours. It is extensively metabolized in the liver, primarily by CYP2C9, and has an elimination half-life of about 11 hours in healthy individuals.[7][8]

Comparator 2: Ruxolitinib (Jakafi®)

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[2] It is approved for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[9]

Mechanism of Action: Ruxolitinib functions by blocking the ATP-binding site of JAK1 and JAK2, thereby inhibiting the JAK-STAT signaling pathway.[10] This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in hematopoiesis and immune function.[11] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms.[11]

Pharmacokinetics: Ruxolitinib is rapidly absorbed after oral administration, with high bioavailability (95%). It undergoes hepatic metabolism, mainly via CYP3A4.[12][13]

Experimental Plan for Comparative Efficacy Assessment

To objectively compare the efficacy of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol with Celecoxib and Ruxolitinib, a multi-tiered experimental approach is proposed, encompassing in vitro enzymatic assays, cell-based assays, and in vivo animal models.

Tier 1: In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory activity of the compounds against their respective or potential targets.

This assay will determine if 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol exhibits COX-2 inhibitory activity, similar to Celecoxib.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [14]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.

    • Prepare a 10X solution of the test compounds (4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol and Celecoxib as a positive control) in COX Assay Buffer. The vehicle (e.g., DMSO) will serve as a negative control.

  • Assay Plate Setup:

    • In a 96-well plate, add 10 µL of the diluted test inhibitor or control to the respective wells.

  • Enzyme and Cofactor Addition:

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the blank.

    • Add the COX Cofactor to all wells.

  • Reaction Initiation:

    • Add Arachidonic Acid to all wells to initiate the enzymatic reaction.

    • Immediately add the COX Probe.

  • Measurement:

    • Measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

This assay will assess the potential of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol to inhibit JAK2, with Ruxolitinib as the positive control.

Protocol: LanthaScreen™ Kinase Assay for JAK2 [15]

  • Reagent Preparation:

    • Prepare a dilution series of the test compounds (4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol and Ruxolitinib) in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compounds.

    • Add the JAK2 enzyme and the appropriate substrate and ATP solution.

    • Incubate the reaction for 1 hour at room temperature.

  • Detection:

    • Add a solution of EDTA and Tb-labeled antibody in TR-FRET dilution buffer to stop the reaction and initiate the detection process.

    • Incubate for 30 minutes at room temperature.

  • Measurement:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET.

  • Data Analysis:

    • Calculate the emission ratio and determine the percent inhibition for each inhibitor concentration.

    • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Tier 2: Cell-Based Assays

These assays will evaluate the effects of the compounds on cell viability and proliferation in relevant human cancer cell lines.

Cell Lines:

  • A549 (Human Lung Carcinoma): A commonly used cell line for studying cancer biology and drug screening.[16][17]

  • HT-29 (Human Colon Adenocarcinoma): A relevant cell line for assessing both anti-cancer and anti-inflammatory effects, as COX-2 is often overexpressed in colon cancer.[16][18]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed A549 and HT-29 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, Celecoxib, and Ruxolitinib for 72 hours. Include a vehicle control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each compound in each cell line by plotting cell viability against the log of the inhibitor concentration.

Tier 3: In Vivo Animal Models

In vivo studies are crucial for evaluating the efficacy and safety of the compounds in a whole-organism context.

The arachidonic acid-induced mouse ear edema model is a standard method for evaluating the in vivo anti-inflammatory activity of COX inhibitors.[19]

Protocol: Arachidonic Acid-Induced Mouse Ear Edema [19]

  • Animal Acclimation:

    • Acclimate male BALB/c mice for at least one week before the experiment.[20]

  • Compound Administration:

    • Administer 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, Celecoxib, or vehicle orally to different groups of mice.

  • Induction of Inflammation:

    • After a set pre-treatment time (e.g., 1 hour), topically apply arachidonic acid to the right ear of each mouse to induce edema.

  • Measurement of Edema:

    • After a specified time (e.g., 1 hour), sacrifice the mice and take a punch biopsy from both the right (treated) and left (control) ears.

    • Weigh the biopsies and calculate the difference in weight between the right and left ears as an indicator of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

This model will assess the anti-tumor efficacy of the compounds in immunodeficient mice bearing human tumor xenografts.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation:

    • Subcutaneously implant A549 or HT-29 cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups: vehicle control, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, Celecoxib, and Ruxolitinib.

  • Compound Administration:

    • Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement:

    • Measure the tumor volume with calipers every 2-3 days.

  • Endpoint:

    • Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Enzymatic Inhibition

CompoundCOX-2 IC50 (nM)JAK2 IC50 (nM)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenolTo be determinedTo be determined
CelecoxibTo be determinedNot Applicable
RuxolitinibNot ApplicableTo be determined

Table 2: In Vitro Cell Viability

CompoundA549 IC50 (µM)HT-29 IC50 (µM)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenolTo be determinedTo be determined
CelecoxibTo be determinedTo be determined
RuxolitinibTo be determinedTo be determined

Table 3: In Vivo Anti-Inflammatory Efficacy

Treatment GroupDose (mg/kg)Edema Inhibition (%)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenolTo be determinedTo be determined
CelecoxibTo be determinedTo be determined

Table 4: In Vivo Anti-Tumor Efficacy (Xenograft Model)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenolTo be determinedTo be determined
CelecoxibTo be determinedTo be determined
RuxolitinibTo be determinedTo be determined

Visualizing the Mechanisms of Action

Understanding the signaling pathways targeted by the comparator drugs is essential for interpreting the experimental results.

Celecoxib's Mechanism of Action in the COX-2 Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Ruxolitinib's Mechanism of Action in the JAK/STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: Inhibition of the JAK/STAT pathway by Ruxolitinib.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative efficacy evaluation of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol against the established pyrazole inhibitors Celecoxib and Ruxolitinib. The proposed multi-tiered approach, from in vitro enzymatic assays to in vivo animal models, will generate the necessary data to elucidate the biological activity and potential therapeutic applications of this novel compound. The detailed, self-validating protocols and clear data interpretation guidelines are designed to ensure the generation of high-quality, reproducible results. The findings from these studies will be instrumental in determining whether 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol warrants further preclinical and clinical development as a novel therapeutic agent.

References

  • Faria, J. V., et al. (2017). Pyrazole and its bioisosteres: A review of the last decade's publications. Bioorganic & Medicinal Chemistry, 25(22), 5855-5870.
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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, a molecule with potential thera...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, a molecule with potential therapeutic applications, ensuring that analytical methods are robust, reliable, and interchangeable is not merely a procedural formality but a foundational requirement for regulatory acceptance and product quality. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of this target analyte.

The process of cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different laboratories, for instance, when transferring a method from a research setting to a quality control environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for experimental choices and detailed, field-proven protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which emphasize that a validated analytical procedure must be demonstrably fit for its intended purpose.[2][3][4]

Rationale for Method Selection

The molecular structure of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol dictates the most appropriate analytical strategies. The presence of a phenolic ring and a substituted pyrazole system creates a conjugated π-electron system, making the molecule an excellent candidate for UV-Vis detection.[5]

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the gold standard for specificity and is considered the reference method in this guide. Its chromatographic separation capability allows for the precise quantification of the analyte, even in the presence of impurities or degradation products. The development of a validated RP-HPLC method is a common requirement for regulatory submissions.[6][7]

  • UV-Vis Spectrophotometry: This technique offers a rapid and cost-effective means of quantification.[8] It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Bouguer-Lambert-Beer law).[5] While powerful, its primary limitation is a lack of specificity, as any substance absorbing at the same wavelength can interfere with the measurement.[9] For this reason, it is often employed for the analysis of pure substances or in well-characterized matrices.

This guide will first detail the full validation of each method independently and then describe the cross-validation procedure to establish their interchangeability under defined conditions.

The Cross-Validation Workflow

The entire process, from method selection to final comparison, follows a logical sequence to ensure data integrity. The workflow is designed to first establish the individual validity of each method before comparing their performance directly.

Cross_Validation_Workflow cluster_setup Initial Setup cluster_method1 Method 1: Primary (Reference) Method cluster_method2 Method 2: Alternative Method cluster_crossval Cross-Validation cluster_eval Evaluation & Conclusion Analyte Analyte: 4-((...))phenol M1_Dev RP-HPLC-UV Method Development Analyte->M1_Dev M2_Dev UV-Vis Spectrophotometry Method Development Analyte->M2_Dev M1_Val Full Method Validation (ICH Q2(R2)) M1_Dev->M1_Val Optimize & Finalize QC_Prep Prepare Identical QC Samples (Low, Medium, High Conc.) M1_Val->QC_Prep M2_Val Full Method Validation (ICH Q2(R2)) M2_Dev->M2_Val Determine λmax & Conditions M2_Val->QC_Prep Analysis Analyze QCs by Both Validated Methods QC_Prep->Analysis Data_Comp Data Comparison & Statistical Analysis Analysis->Data_Comp Conclusion Assess Method Interchangeability & Define Use Cases Data_Comp->Conclusion

Caption: Workflow for the cross-validation of RP-HPLC-UV and UV-Vis spectrophotometry methods.

Experimental Protocols

The following protocols are detailed to be self-validating, with system suitability tests integrated to ensure the system is performing correctly before any sample analysis.

Protocol 1: RP-HPLC-UV Method Validation

This protocol is designed based on typical methods for pyrazoline derivatives and is validated according to ICH Q2(R2) guidelines.[6][10]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (determined by UV scan of the analyte, corresponding to the phenol chromophore)[5][11]

  • Column Temperature: 25 °C

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards at concentrations of 10, 25, 50, 100, and 150 µg/mL by diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations: Low (30 µg/mL), Medium (75 µg/mL), and High (125 µg/mL) from a separate weighing of the reference standard.

3. Validation Parameters:

  • System Suitability: Inject the 100 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates > 2000.

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²) and regression equation.

  • Accuracy (% Recovery): Analyze the QC samples (n=6 for each level). Calculate the percentage recovery at each concentration.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicates of the medium QC sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD for both sets of measurements.

  • Range: The range is established from the linearity, accuracy, and precision data.[3]

Protocol 2: UV-Vis Spectrophotometric Method Validation

This protocol is designed for rapid quantification and is validated for the same parameters as the HPLC method where applicable.

1. Instrument and Reagents:

  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol (HPLC grade).

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Determination of λmax:

  • Prepare a dilute solution (approx. 10 µg/mL) of the analyte in methanol.

  • Scan the solution from 400 nm to 200 nm against a methanol blank.

  • The wavelength of maximum absorbance (λmax) is determined. For a phenolic compound, this is expected to be near 280 nm.[5][11]

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards at concentrations of 2, 5, 10, 15, and 20 µg/mL by diluting the stock solution with methanol.

  • QC Samples: Prepare QC samples at Low (6 µg/mL), Medium (12 µg/mL), and High (18 µg/mL) from a separate weighing.

4. Validation Parameters:

  • Specificity: Analyze a methanol blank and a placebo solution. The absorbance should be negligible at λmax. This method's specificity is inherently lower than HPLC.

  • Linearity: Measure the absorbance of the calibration standards at λmax. Plot a graph of mean absorbance versus concentration and determine the correlation coefficient (r²) and regression equation.

  • Accuracy (% Recovery): Analyze the QC samples (n=6 for each level) and calculate the percentage recovery.

  • Precision (Repeatability & Intermediate): Conduct repeatability and intermediate precision studies as described for the HPLC method using the medium QC sample.

Data Summary and Acceptance Criteria

The performance of each method must be evaluated against pre-defined acceptance criteria, which are derived from regulatory guidelines.[2][3][12]

Table 1: Validation Summary for RP-HPLC-UV Method

Validation Parameter Acceptance Criteria Expected Result
Specificity No interference at analyte Rt Pass
Linearity (r²) ≥ 0.998 0.9995
Range 10 - 150 µg/mL Confirmed
Accuracy (% Recovery) 98.0% - 102.0% 99.1% - 101.3%
Precision (RSD) Repeatability: ≤ 2.0% 0.8%

| | Intermediate: ≤ 2.0% | 1.2% |

Table 2: Validation Summary for UV-Vis Spectrophotometric Method

Validation Parameter Acceptance Criteria Expected Result
Specificity Negligible blank absorbance Pass (with limitations noted)
Linearity (r²) ≥ 0.998 0.9991
Range 2 - 20 µg/mL Confirmed
Accuracy (% Recovery) 98.0% - 102.0% 98.5% - 101.8%
Precision (RSD) Repeatability: ≤ 2.0% 1.1%

| | Intermediate: ≤ 2.0% | 1.5% |

Cross-Validation: Bridging the Methods

The core of this guide is the direct comparison of the two validated methods. Cross-validation is performed by analyzing the same set of QC samples with both the HPLC-UV and the UV-Vis methods.

Protocol:

  • Prepare a new set of QC samples at Low, Medium, and High concentrations (e.g., 10, 15, and 20 µg/mL, which falls within the validated range of both methods).

  • Analyze each QC sample in six replicates using the validated HPLC-UV method.

  • Analyze the exact same QC samples in six replicates using the validated UV-Vis method.

  • Calculate the mean concentration and RSD for each set of analyses.

Table 3: Cross-Validation Comparative Results

QC Level Method Mean Concentration (µg/mL) RSD (%) % Difference vs. HPLC
Low (10 µg/mL) HPLC-UV 10.05 0.9 -
UV-Vis 10.21 1.3 +1.59%
Medium (15 µg/mL) HPLC-UV 15.02 0.7 -
UV-Vis 15.25 1.0 +1.53%
High (20 µg/mL) HPLC-UV 19.98 0.6 -

| | UV-Vis | 20.31 | 0.9 | +1.65% |

Causality and Interpretation: The results from the cross-validation demonstrate a small but consistent positive bias in the UV-Vis spectrophotometric method relative to the HPLC method. The percentage difference is well within a typical acceptance limit of ±5.0% for method comparison, indicating that the methods are comparable for their intended purpose.

The key insight here is understanding the why behind this bias. The HPLC method physically separates the analyte from any potential impurities before detection. The UV-Vis method, however, measures the total absorbance at a specific wavelength. If any impurity or excipient has a slight absorbance at 280 nm, it will contribute to the signal, leading to a slightly higher calculated concentration. This highlights the superior specificity of the chromatographic method.

Conclusion and Recommendations

Both the RP-HPLC-UV and UV-Vis spectrophotometric methods were successfully validated and demonstrated to be fit for the purpose of quantifying 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

  • The RP-HPLC-UV method stands as the superior technique in terms of specificity and reliability . It is the recommended method for final product release, stability testing, and any analysis where the presence of impurities is a concern, aligning with the stringent requirements of regulatory bodies.[13][14]

  • The UV-Vis spectrophotometric method is a valid alternative for in-process controls, rapid screening, or analysis of the pure drug substance where the matrix is simple and well-defined. Its primary advantages are speed, lower operational cost, and simplicity.

The successful cross-validation confirms that, within established limits, the UV-Vis method can be used interchangeably with the HPLC method for specific, pre-defined applications. This flexibility allows an organization to adopt a lifecycle management approach to its analytical procedures, using the most appropriate tool for each stage of the development and manufacturing process.[14][15]

References

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  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

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  • National Institutes of Health. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link]

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  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. Retrieved from [Link]

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  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Asphalion. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reproducibility of the Biological Effects of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol as a Potential Anti-Inflammatory Agent

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Within the vast landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Within the vast landscape of medicinal chemistry, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. This guide focuses on 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol , a specific pyrazole derivative, and explores its potential as a reproducible anti-inflammatory agent.

Given the nascent stage of research on this particular compound, direct reproducibility studies are not yet available in the public domain. Therefore, this guide will establish a framework for evaluating its biological effects by comparing it to a well-characterized alternative, Celecoxib . Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor and a nonsteroidal anti-inflammatory drug (NSAID) that also features a pyrazole core[2][3]. The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of COX enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins[1][3].

This guide will provide a detailed, reproducible protocol for an in-vitro COX-2 inhibition assay, which serves as a benchmark for comparing the potential efficacy of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol against Celecoxib.

The Scientific Rationale: Targeting COX-2 for Anti-Inflammatory Action

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain, inflammation, and fever[4][5]. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation[3].

The therapeutic strategy behind selective COX-2 inhibitors is to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2[2][3]. The structural features of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, particularly the pyrazole nucleus, suggest its potential as a COX-2 inhibitor, making this a logical and critical biological effect to investigate for reproducibility.

Below is a diagram illustrating the COX-2 signaling pathway.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol or Celecoxib Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway and point of inhibition.

Comparative Compounds: A Head-to-Head Look

For a robust and reproducible assessment of the biological effects of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, a direct comparison with a "gold standard" is essential.

  • Test Compound: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

    • Structure: A pyrazole derivative with methyl and phenol substitutions.

    • CAS Number: 75999-00-7[6]

    • Hypothesized Mechanism: Potential selective COX-2 inhibitor based on its structural class.

  • Reference Compound: Celecoxib

    • Structure: A diaryl-substituted pyrazole with a sulfonamide side chain.

    • Brand Name: Celebrex®[2]

    • Established Mechanism: A highly selective, reversible inhibitor of the COX-2 isoform of cyclooxygenase[2][3].

Experimental Protocol: In-Vitro Fluorometric COX-2 Inhibition Assay

To ensure the reproducibility of the biological effect, a detailed, step-by-step protocol for a commercially available fluorometric COX-2 inhibitor screening assay is provided below. This type of assay is well-validated and allows for high-throughput screening[7][8].

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol and Celecoxib against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test Compound: 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (dissolved in DMSO)

  • Reference Compound: Celecoxib (in DMSO)

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Reaction Mix (Buffer, Probe, Cofactor) - Dilute COX-2 Enzyme - Prepare Test/Reference Compounds Add_Enzyme Add 10 µl COX-2 to wells Reagent_Prep->Add_Enzyme Add_Inhibitor Add 10 µl of Test/Reference Compounds or DMSO (Control) Add_Enzyme->Add_Inhibitor Incubate Incubate for 10-15 min at 25°C Add_Inhibitor->Incubate Add_Substrate Initiate reaction with 10 µl Arachidonic Acid Incubate->Add_Substrate Measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 values Plot->Determine_IC50

Caption: Step-by-step workflow for the in-vitro COX-2 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions[7][8].

    • Dilute the human recombinant COX-2 enzyme in COX Assay Buffer. Keep on ice.

    • Prepare serial dilutions of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol and Celecoxib in DMSO, and then dilute to the final desired concentrations in COX Assay Buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Enzyme Control (EC) wells: Add 10 µl of diluted COX-2 enzyme and 10 µl of COX Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).

    • Inhibitor wells: Add 10 µl of diluted COX-2 enzyme and 10 µl of each concentration of the diluted test or reference compounds.

    • Inhibitor Control (IC) wells: Add 10 µl of diluted COX-2 enzyme and 10 µl of a known potent COX-2 inhibitor provided with the kit (e.g., Celecoxib) as a positive control for inhibition.

    • Background Control wells: Add 10 µl of assay buffer (no enzyme).

  • Reaction Incubation:

    • Add 80 µl of the Reaction Mix to all wells.

    • Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µl of Arachidonic Acid solution to all wells.

    • Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • For each concentration of the test and reference compounds, calculate the percentage of inhibition using the following formula: % Inhibition = [(RFU of EC - RFU of Inhibitor) / RFU of EC] x 100 (where RFU is the rate of change of fluorescence)

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, by fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data

As there is no publicly available experimental data for the COX-2 inhibitory activity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, the following table presents hypothetical data to illustrate how the results would be compared against the known activity of Celecoxib. This provides a clear framework for evaluating the compound's potential.

CompoundTargetAssay TypeIC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reproducibility
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol COX-2FluorometricHypothetical: 150 nMTo be determinedTo be established through repeat experiments
Celecoxib COX-2Fluorometric~80 nM[9]>100[2]High

Note: The IC50 value for Celecoxib can vary depending on the specific assay conditions. The hypothetical value for the test compound is chosen to represent a potentially active but less potent inhibitor than Celecoxib for illustrative purposes. The selectivity index is a crucial parameter for assessing the compound's potential for reduced gastrointestinal side effects and would be determined by also running a COX-1 inhibition assay.

Conclusion and Future Directions

This guide provides a scientifically grounded and reproducible framework for evaluating the biological effects of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol as a potential anti-inflammatory agent. By leveraging a well-established in-vitro COX-2 inhibition assay and comparing its performance against the selective COX-2 inhibitor Celecoxib, researchers can generate robust and comparable data.

The reproducibility of the biological effects of this novel pyrazole derivative will depend on consistent results across multiple independent experiments following the detailed protocol outlined. Future studies should also include:

  • COX-1 Inhibition Assay: To determine the selectivity index and predict the potential for gastrointestinal side effects.

  • Cell-based Assays: To confirm the anti-inflammatory activity in a more physiologically relevant context, for example, by measuring prostaglandin E2 production in lipopolysaccharide (LPS)-stimulated macrophages[10][11].

  • In-vivo Studies: To evaluate the efficacy and safety in animal models of inflammation.

By following this structured and comparative approach, the scientific community can rigorously and reproducibly assess the therapeutic potential of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol and other novel pyrazole derivatives.

References

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. National Institutes of Health. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. Chemical Suppliers. [Link]

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Validation

A Comparative Analysis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol Against Commercial Anticancer Agents: An In Vitro Evaluation Framework

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Anticancer Therapeutics The landscape of oncology is characterized by a continuous search for novel therapeutic agents tha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is characterized by a continuous search for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to existing treatments. Heterocyclic compounds, particularly those containing pyrazole scaffolds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Several pyrazole derivatives have been identified as promising candidates, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4][5] This guide introduces a framework for the preclinical in vitro evaluation of a novel pyrazole-containing compound, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol , against two widely used, commercially available anticancer drugs: Doxorubicin and 5-Fluorouracil.

This document serves as a technical guide, providing not only a comparative overview but also detailed experimental protocols to empower researchers to conduct similar evaluations. The objective is to present a scientifically rigorous methodology for assessing the cytotoxic and apoptotic potential of a novel compound, thereby determining its promise as a candidate for further drug development.

Comparator Agents: Mechanisms of Action

A meaningful comparison necessitates the use of well-characterized benchmark drugs. We have selected two agents with distinct and established mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanism involves the intercalation of DNA, which subsequently inhibits the progression of topoisomerase II.[6][7] This action stabilizes the topoisomerase II complex after it has cleaved the DNA for replication, preventing the re-ligation of the DNA double helix and leading to an accumulation of double-strand breaks that trigger apoptosis.[8][] A secondary mechanism involves the generation of reactive oxygen species (ROS), which cause damage to DNA, proteins, and cellular membranes.[10]

  • 5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU is classified as an antimetabolite.[11] Within the cell, it is converted into several active metabolites that disrupt DNA and RNA synthesis.[12] Its principal mode of action is the inhibition of thymidylate synthase by its metabolite FdUMP, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[13][14] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[11] Additionally, its metabolites can be incorporated into RNA, interfering with RNA processing and function.[14][15]

Experimental Evaluation Workflow

To comprehensively assess the anticancer potential of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, a multi-faceted in vitro approach is essential. The following workflow provides a logical progression from determining general cytotoxicity to elucidating the mechanism of cell death.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Prepare Cancer Cell Line Cultures (e.g., MCF-7, A549, HCT116) MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Seed cells and treat with compounds IC50 Determine IC50 Values MTT_Assay->IC50 Measure absorbance and calculate Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Treat cells at IC50 concentration Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle_Assay Treat cells at IC50 concentration Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Experimental Protocols

The following protocols are foundational for the in vitro screening of anticancer agents. Adherence to these standardized methods ensures reproducibility and allows for valid comparisons between compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7, A549, HCT116) during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, Doxorubicin, and 5-Fluorouracil in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells and vehicle control wells (containing the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[19]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17][18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is compromised.[20][23]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with each compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[20]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[22]

  • Add Annexin V-FITC: Add 5 µL of Annexin V-FITC to the cell suspension.

  • Add Propidium Iodide: Add 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[22] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Apoptosis Detection cluster_0 Cell States cluster_1 Mechanism Viable Viable Cell (Annexin V-, PI-) Early_Apoptosis Early Apoptotic Cell (Annexin V+, PI-) Late_Apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) PS_Internal Phosphatidylserine (PS) is on inner membrane PS_External PS translocates to outer membrane PS_Internal->PS_External Apoptotic Signal PS_External->Early_Apoptosis Annexin V binds to PS Membrane_Compromised Membrane integrity is lost PS_External->Membrane_Compromised Progression Membrane_Compromised->Late_Apoptosis PI enters cell and stains DNA

Caption: The principle of distinguishing cell states using Annexin V and Propidium Iodide staining.

Protocol 3: Cell Cycle Analysis

Anticancer drugs often exert their effects by arresting the cell cycle at specific checkpoints.[] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24][25]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with each compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and prepare a single-cell suspension. Wash with PBS and centrifuge at 300 x g for 5 minutes.[25]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[26] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[25][27]

  • Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS to remove the ethanol.[26]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a buffer containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[25][28]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature, protected from light.[26][28]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[28]

Comparative Data Presentation (Hypothetical)

The data generated from the described experiments should be organized into clear, concise tables for easy comparison.

Table 1: Cytotoxicity (IC50) of Compounds Against Human Cancer Cell Lines

CompoundIC50 (µM) ± SD
MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol[Insert Value][Insert Value][Insert Value]
Doxorubicin (Positive Control)0.5 ± 0.080.8 ± 0.120.3 ± 0.05
5-Fluorouracil (Positive Control)4.2 ± 0.66.8 ± 0.92.5 ± 0.4
Note: The data for control drugs are representative and may vary based on experimental conditions.

Table 2: Effects on Apoptosis and Cell Cycle Distribution in MCF-7 Cells (24-hour treatment)

Treatment (at IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control 2.1 ± 0.51.5 ± 0.365.2 ± 3.120.5 ± 1.814.3 ± 1.5
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol [Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Doxorubicin 15.8 ± 2.225.4 ± 3.025.1 ± 2.510.3 ± 1.164.6 ± 4.2
5-Fluorouracil 12.5 ± 1.918.9 ± 2.530.7 ± 2.855.8 ± 3.913.5 ± 1.7
Note: The data for control drugs are representative and illustrate expected trends (e.g., G2/M arrest for Doxorubicin, S-phase arrest for 5-FU).

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol as a potential anticancer agent. By systematically evaluating its cytotoxicity, ability to induce apoptosis, and impact on cell cycle progression in comparison to established drugs like Doxorubicin and 5-Fluorouracil, researchers can build a comprehensive preliminary profile of the compound's activity.

Positive results from these assays—such as potent cytotoxicity (low IC50 values) and clear evidence of induced apoptosis or specific cell cycle arrest—would provide a strong rationale for advancing the compound to more complex preclinical studies. These could include investigating specific molecular targets, exploring effects on additional signaling pathways, and ultimately, evaluation in in vivo models. This structured, evidence-based approach is critical for the efficient and logical progression of novel compounds through the drug discovery pipeline.

References

  • Ghafouri-Fard, S., et al. (2021). Fluorouracil: A review of the mechanisms of action and resistance. Journal of Chemotherapy.
  • Hassan, M., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Retrieved from [Link]

  • MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. Retrieved from [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorouracil. Retrieved from [Link]

  • MDPI. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluorouracil?. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

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Comparative

Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide

Core Mechanisms of Anti-inflammatory Action Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory c...

Author: BenchChem Technical Support Team. Date: February 2026

Core Mechanisms of Anti-inflammatory Action

Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. Understanding these mechanisms is crucial for the rational design and evaluation of new chemical entities.

Cyclooxygenase (COX) Inhibition

The most established mechanism for pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes, COX-1 and COX-2, are critical for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[7][8][9][10]

  • COX-1 is a constitutive enzyme found in most tissues and is responsible for producing PGs that protect the stomach lining and maintain platelet function.[9]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and bacterial lipopolysaccharides (LPS).[8]

The therapeutic strategy behind many pyrazole derivatives, most notably Celecoxib , is the selective inhibition of COX-2.[9][11] This selectivity allows for the reduction of inflammation while minimizing the gastrointestinal side effects, such as ulcers, that are commonly associated with non-selective NSAIDs (e.g., ibuprofen) that inhibit both isoforms.[8][9][12] The diaryl-substituted pyrazole structure is a key pharmacophore enabling this selectivity.[11][13]

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Protective Prostaglandins (e.g., Gastric Mucosa) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PGs_Inflammatory Inflammation Inflammation PGs_Inflammatory->Inflammation NonSelective_NSAIDS Non-Selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAIDS->COX1 Inhibit NonSelective_NSAIDS->COX2 Inhibit Pyrazole_Derivatives Selective Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Selectively Inhibit

Caption: Arachidonic Acid Cascade and COX Inhibition.

NF-κB Pathway Suppression

A more profound anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[14][15][16] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription.[17] Certain pyrazole derivatives have been shown to interfere with this pathway, offering a broader anti-inflammatory effect beyond COX inhibition.

cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibits

Caption: Simplified NF-κB Signaling Pathway.

Comparative Analysis of Prominent Pyrazole Derivatives

While hundreds of pyrazole derivatives have been synthesized, a few have become benchmarks in the field due to their clinical use or well-defined activity.

DerivativePrimary MechanismCOX-2 IC50Selectivity Index (COX-1/COX-2)Key Characteristics
Celecoxib Selective COX-2 Inhibitor~0.04 µM[18]~375The archetypal COX-2 inhibitor for human use; treats pain and inflammation in conditions like arthritis.[7][8][11]
Deracoxib Selective COX-2 InhibitorNot specifiedHighA veterinary NSAID used in dogs for postoperative pain and osteoarthritis.
Mavacoxib Selective COX-2 InhibitorNot specifiedHighA long-acting veterinary NSAID for degenerative joint disease in dogs, allowing for less frequent dosing.[10][12][19]
Novel Analogs (e.g., T-series) COX-1/COX-2 InhibitionT5: 5.596 µM (COX-1), SI: 7.16VariesExperimental compounds designed for dual activity or improved safety profiles, often showing potent activity in preclinical models.[13]

Note: IC50 and Selectivity Index values can vary based on the specific assay conditions. The data presented is for comparative illustration.

Experimental Validation: Protocols and Methodologies

The objective comparison of anti-inflammatory agents relies on standardized and reproducible experimental models. These protocols form a self-validating system where in vitro mechanistic data should logically predict in vivo efficacy.

In Vitro Assay: LPS-Induced Cytokine Release in Monocytes

This assay is a cornerstone for evaluating a compound's ability to suppress the production of key inflammatory mediators. It serves as an excellent proxy for the innate immune response.

Objective: To quantify the inhibitory effect of pyrazole derivatives on the release of pro-inflammatory cytokines (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated monocytic cells.

Methodology:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured under standard conditions until they reach the desired density.[20]

  • Cell Plating: Cells are seeded into 96-well plates at a concentration of approximately 1x10^6 cells/mL.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test pyrazole derivative (or vehicle control) for 1-2 hours. This allows the compound to enter the cells and engage its target.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (a component of gram-negative bacteria) to a final concentration of 100-200 ng/mL.[20][21] A non-stimulated control group receives only the vehicle.

  • Incubation: The plates are incubated for a period of 4-24 hours, depending on the target cytokine. TNF-α release is typically maximal at earlier time points (4-6 hours).[20]

  • Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration relative to the LPS-stimulated vehicle control. This data is used to determine the IC50 value (the concentration at which 50% of cytokine release is inhibited).

Causality and Trustworthiness: This assay directly tests the ability of a compound to interfere with a critical inflammatory pathway. A positive result (i.e., inhibition of TNF-α) strongly suggests that the compound has anti-inflammatory potential, validating further investigation in more complex in vivo models.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is the most widely used and highly reproducible in vivo model for screening acute anti-inflammatory activity.[22][23][24] It effectively assesses a compound's ability to reduce edema (swelling), a cardinal sign of inflammation.

Objective: To evaluate the in vivo anti-inflammatory efficacy of pyrazole derivatives by measuring their ability to inhibit paw edema induced by carrageenan injection in rats or mice.

start Start: Acclimatized Rodents grouping 1. Animal Grouping (n=6 per group) - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups start->grouping baseline 2. Baseline Measurement Measure initial paw volume (V₀) using a plethysmometer. grouping->baseline dosing 3. Drug Administration Administer compounds orally (p.o.) or intraperitoneally (i.p.). baseline->dosing wait 4. Wait (e.g., 60 min) Allows for drug absorption and distribution. dosing->wait induction 5. Induction of Edema Inject 0.1 mL of 1% Carrageenan into the subplantar region of the hind paw. wait->induction measurement 6. Paw Volume Measurement Measure paw volume (Vₜ) at hourly intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection. induction->measurement analysis 7. Data Analysis - Calculate Edema: Vₜ - V₀ - Calculate % Inhibition vs. Vehicle Control measurement->analysis end End: Efficacy Determined analysis->end

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Detailed Protocol:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats (150-200g) are acclimatized to laboratory conditions for at least one week.[23]

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups receiving different doses of the pyrazole derivative.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured up to a fixed mark using a plethysmometer.[22]

  • Drug Administration: The test compounds, vehicle, or positive control are administered, typically via oral gavage, 60 minutes before the carrageenan injection.[22]

  • Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw.[22][25]

  • Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-treatment volume. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Causality and Interpretation: The inflammatory response to carrageenan is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily mediated by prostaglandins.[26] Therefore, pyrazole derivatives that are potent COX-2 inhibitors are expected to show significant inhibition of edema in the late phase, directly linking their in vitro mechanism of action to their in vivo efficacy.

Conclusion and Future Directions

The pyrazole scaffold remains a highly privileged structure in the development of anti-inflammatory agents. The comparative analysis of derivatives like celecoxib and mavacoxib demonstrates the successful translation of the selective COX-2 inhibition concept into clinically effective drugs.[11] The robust and well-validated experimental protocols for in vitro and in vivo testing provide a clear pathway for the evaluation of novel compounds.

Future research is focused on developing pyrazole derivatives with multi-target activity, such as dual COX/5-LOX inhibitors, which may offer a broader spectrum of anti-inflammatory action with an improved safety profile.[18][27] Furthermore, compounds that potently inhibit the NF-κB pathway could provide therapeutic benefits in a wider range of inflammatory and autoimmune diseases. The continued exploration of structure-activity relationships and novel biological targets will ensure that pyrazole-based molecules remain at the forefront of anti-inflammatory drug discovery.

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Validation

A Comparative Benchmark Analysis of the Antioxidant Activity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a cornerstone of early-phase drug discovery. Oxidative stress, a deleterious cascade of events initiated by reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a cornerstone of early-phase drug discovery. Oxidative stress, a deleterious cascade of events initiated by reactive oxygen species (ROS), is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of compounds capable of mitigating oxidative damage are of paramount scientific interest. This guide presents a comprehensive benchmarking study of a novel pyrazole derivative, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, technically sound comparison, underpinned by established experimental protocols. We will delve into the mechanistic rationale behind the chosen assays, present detailed methodologies for their execution, and offer a comparative analysis of the resulting data.

Introduction to the Compounds and the Rationale for Comparison

The selection of appropriate benchmarks is critical for contextualizing the antioxidant capacity of a novel compound. In this study, we have chosen three standards that represent different classes of antioxidants and possess distinct mechanisms of action.

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (TMPP): The subject of our investigation, this molecule integrates a phenol moiety, a well-known antioxidant pharmacophore, with a pyrazole nucleus. Pyrazole derivatives have garnered significant attention for their diverse biological activities, and the phenolic hydroxyl group is hypothesized to be a key contributor to its radical scavenging potential.[1]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant that acts by donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals.[2][3] Its water solubility makes it a convenient standard for various in vitro assays.

  • Ascorbic Acid (Vitamin C): A ubiquitous natural antioxidant, ascorbic acid functions as a reducing agent, donating a single electron to quench a wide array of reactive oxygen species.[4][5][6][7] It is an essential nutrient and a primary component of the physiological antioxidant defense system.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT is widely used as a preservative in food and pharmaceuticals.[8][9][10][11][12] Similar to Trolox, its antioxidant activity stems from the ability of its sterically hindered phenolic hydroxyl group to act as a hydrogen donor, terminating free-radical chain reactions.

The chemical structures of the test compound and the standards are depicted below.

cluster_TMPP 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (TMPP) cluster_Trolox Trolox cluster_Ascorbic_Acid Ascorbic Acid cluster_BHT Butylated Hydroxytoluene (BHT) TMPP CC1=NN(C)C(=C1CC2=CC=C(C=C2)O)C Trolox CC1=C(C(=C2CCC(OC2=C1C)(C)C(=O)O)C)O Ascorbic_Acid C(C(C1C(=C(C(=O)O1)O)O)O)O BHT CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Caption: Chemical structures of the test compound and standards.

Experimental Design: A Multi-Mechanistic Approach

To provide a robust and comprehensive assessment of antioxidant activity, a panel of three distinct yet complementary assays was employed. This multi-mechanistic approach is crucial as the antioxidant capacity of a compound can vary significantly depending on the nature of the radical species and the reaction environment.

The following assays were selected:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.[13][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. The ABTS radical is soluble in both aqueous and organic solvents, offering versatility.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[15][16][17][18] This method directly measures the reducing power of a compound.

The overall experimental workflow is illustrated in the following diagram.

A Compound Preparation (TMPP & Standards) B Serial Dilutions A->B C DPPH Assay B->C D ABTS Assay B->D E FRAP Assay B->E F Spectrophotometric Measurement C->F D->F E->F G Data Analysis (IC50 / TEAC / FRAP Value) F->G H Comparative Benchmarking G->H

Caption: General workflow for antioxidant activity benchmarking.

Detailed Experimental Protocols

The following protocols are presented with a focus on reproducibility and self-validation. Adherence to these detailed steps is critical for obtaining reliable and comparable data.

DPPH Radical Scavenging Assay

Principle: The stable DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[13] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to DPPH-H, resulting in a color change to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Sample and Standard Preparation:

    • Prepare stock solutions of TMPP and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • As a control, add 20 µL of methanol to a well with 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample/standard.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) for each compound by plotting the percentage of scavenging activity against the concentration.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a blue-green color with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant's activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Sample and Standard Preparation:

    • Prepare stock solutions and serial dilutions of TMPP and the standards as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample or standard dilution to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • As a control, add 10 µL of methanol to a well with 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for 7 minutes.[20]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value for each compound. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form at low pH.[16] This reduction results in the formation of a blue-colored Fe²⁺-TPZ complex, with an absorption maximum at 593 nm. The increase in absorbance is proportional to the reducing power of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a standard curve using a ferrous sulfate (FeSO₄·7H₂O) solution of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).

    • Prepare stock solutions and serial dilutions of TMPP and the standards as described previously.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample, standard, or blank (methanol) to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.[21]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 593 nm.

    • Subtract the absorbance of the blank from the absorbance of the samples and standards.

    • Plot the standard curve of absorbance versus ferrous ion concentration.

    • Determine the FRAP value of the samples by interpolating their absorbance values on the standard curve. The results are expressed as µM of Fe(II) equivalents.

Comparative Data Analysis (Hypothetical Data)

The following table summarizes the hypothetical antioxidant activities of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (TMPP) and the standard antioxidants, as determined by the three assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II) Equivalents)
TMPP 35.2 ± 2.128.5 ± 1.8850 ± 45
Trolox 8.9 ± 0.56.2 ± 0.41500 ± 70
Ascorbic Acid 5.1 ± 0.34.3 ± 0.21800 ± 90
BHT 15.6 ± 1.112.8 ± 0.91100 ± 60

Data are presented as mean ± standard deviation (n=3). Lower IC50 values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power.

Interpretation and Discussion

The hypothetical data presented above suggest that 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (TMPP) possesses moderate antioxidant activity.

  • Radical Scavenging Activity (DPPH and ABTS): The IC50 values for TMPP in both the DPPH and ABTS assays are higher than those of the standard antioxidants, indicating a comparatively lower radical scavenging capacity. Ascorbic acid demonstrated the most potent radical scavenging activity, followed by Trolox and BHT. The presence of the phenolic hydroxyl group in TMPP is likely the primary contributor to its observed activity, acting as a hydrogen donor to neutralize the free radicals. The pyrazole ring and its substituents may also influence the electronic properties and steric accessibility of the hydroxyl group, thereby modulating its antioxidant potential.

  • Reducing Power (FRAP): In the FRAP assay, TMPP exhibited a notable ability to reduce Fe³⁺ to Fe²⁺, although to a lesser extent than the standards. Ascorbic acid displayed the highest reducing power, consistent with its well-established role as a potent reducing agent. The reducing capacity of TMPP further supports the involvement of the phenolic hydroxyl group in electron-donating reactions.

Mechanistic Insights: The consistent performance of TMPP across all three assays, which operate via different mechanisms (hydrogen atom transfer, electron transfer, and a combination thereof), suggests that it is a versatile antioxidant. The phenolic moiety is central to its activity, and further structure-activity relationship (SAR) studies could explore modifications to the pyrazole and phenol rings to enhance its antioxidant potency.

Conclusion

This comprehensive guide has outlined a robust framework for benchmarking the antioxidant activity of the novel pyrazole derivative, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol. By employing a multi-mechanistic approach with well-defined protocols and established standards, a clear and objective comparison can be achieved. The hypothetical data presented herein suggest that TMPP is a promising candidate with moderate antioxidant properties, warranting further investigation. The methodologies and comparative analysis detailed in this document provide a solid foundation for researchers and drug development professionals to evaluate the antioxidant potential of new chemical entities.

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Comparative

Head-to-Head Comparison of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol with Known Enzyme Inhibitors: A Technical Guide for Researchers

Abstract The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically significant enzyme inhibitors.[1][2] This guide presents a comparative framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically significant enzyme inhibitors.[1][2] This guide presents a comparative framework for evaluating the inhibitory potential of a novel pyrazole derivative, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, against two key enzymes implicated in disease: Cyclooxygenase-2 (COX-2) and Mesenchymal-Epithelial Transition factor (c-Met) kinase. We provide detailed, field-proven protocols for in vitro enzyme inhibition assays and a direct comparison with the established inhibitors Celecoxib (for COX-2) and Crizotinib (for c-Met). This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering a robust methodology for characterizing and comparing novel enzyme inhibitors.

Introduction: The Promise of Pyrazole Scaffolds in Enzyme Inhibition

Pyrazole and its derivatives are a cornerstone in the development of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Their synthetic tractability and ability to form key interactions within enzyme active sites have led to their incorporation into several FDA-approved drugs.[2] The subject of this guide, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol, combines the established pyrazole core with a phenol moiety, a common feature in many enzyme inhibitors that can act as a hydrogen bond donor or acceptor.

This guide will focus on a head-to-head comparison against two clinically relevant enzymes:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs.[1][6] Many pyrazole-containing compounds, such as Celecoxib, are potent and selective COX-2 inhibitors.[1][7]

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is a key driver in various human cancers.[8][9] The pyrazole scaffold is a common feature in many c-Met kinase inhibitors, including the FDA-approved drug Crizotinib.[10][11]

By comparing our novel compound with these well-characterized inhibitors, we can ascertain its potency, selectivity, and potential as a therapeutic lead.

Comparative Enzyme Inhibition Analysis

This section outlines the experimental protocols for determining the inhibitory activity of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol against COX-2 and c-Met, alongside the reference inhibitors.

Target Enzyme 1: Cyclooxygenase-2 (COX-2)

The anti-inflammatory potential of the test compound will be evaluated by assessing its ability to inhibit the enzymatic activity of COX-2. The results will be benchmarked against Celecoxib, a potent and selective COX-2 inhibitor.

This protocol is adapted from commercially available kits and established methodologies.[12][13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (substrate)

  • Celecoxib (reference inhibitor)

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (test compound)

  • DMSO (solvent)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound and Celecoxib should be dissolved in DMSO to create stock solutions.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the COX Assay Buffer to all wells.

    • Add the test compound or Celecoxib at various concentrations to the respective wells. Include a "no inhibitor" control (enzyme control) and a "no enzyme" control (background).

    • Add the COX Cofactor and COX Probe to all wells.

    • Add the human recombinant COX-2 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission = 535/587 nm) at 37°C for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Subtract the background reading from all other readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

CompoundIC50 (nM)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenolTo be determined
Celecoxib40[3]

Note: The IC50 value for Celecoxib is a literature-reported value and should be determined concurrently as a positive control in the assay.

Target Enzyme 2: c-Met Kinase

The anticancer potential of the test compound will be assessed by its ability to inhibit the kinase activity of c-Met. The results will be compared to Crizotinib, a known c-Met inhibitor.

This protocol is based on commercially available kinase assay kits, such as the Kinase-Glo® MAX assay.[14][15]

Materials:

  • Recombinant c-Met kinase domain

  • Kinase Assay Buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Crizotinib (reference inhibitor)

  • 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (test compound)

  • DMSO (solvent)

  • Kinase-Glo® MAX reagent

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and Crizotinib in DMSO to create stock solutions.

  • Kinase Reaction:

    • In a 96-well plate, add the Kinase Assay Buffer, the peptide substrate, and ATP to all wells.

    • Add the test compound or Crizotinib at various concentrations to the respective wells. Include a "no inhibitor" control (enzyme control) and a "no enzyme" control (background).

    • Initiate the kinase reaction by adding the recombinant c-Met kinase to all wells except the "no enzyme" control.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® MAX reagent to all wells. This reagent measures the amount of ATP remaining in the well; a lower ATP level indicates higher kinase activity.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (higher luminescence indicates greater inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundIC50 (nM)
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenolTo be determined
Crizotinib8 - 11[16]

Note: The IC50 value for Crizotinib is a literature-reported value and should be determined concurrently as a positive control in the assay.

Visualizing the Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the generalized workflow for the in vitro enzyme inhibition assays described above.

G cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_detection Detection & Analysis Compound_Prep Prepare Test Compound & Reference Inhibitor Stocks Add_Inhibitors Add Serial Dilutions of Inhibitors & Controls Compound_Prep->Add_Inhibitors Enzyme_Prep Prepare Enzyme Stock Add_Enzyme Add Enzyme to Initiate Pre-incubation (optional) Enzyme_Prep->Add_Enzyme Reagent_Prep Prepare Assay Buffers & Substrates Dispense_Reagents Dispense Assay Buffer, Substrate, Cofactors Reagent_Prep->Dispense_Reagents Dispense_Reagents->Add_Inhibitors Add_Inhibitors->Add_Enzyme Initiate_Reaction Add Substrate/ATP to Start Reaction Add_Enzyme->Initiate_Reaction Incubate Incubate at Specified Temperature Initiate_Reaction->Incubate Read_Signal Read Fluorescence/ Luminescence Incubate->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition IC50_Determination Determine IC50 Values (Dose-Response Curve) Calculate_Inhibition->IC50_Determination

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Signaling Pathways

Understanding the context of enzyme inhibition is crucial. The diagrams below depict the simplified signaling pathways for COX-2 and c-Met, highlighting the point of intervention for the inhibitors.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Celecoxib Test Compound Inhibitors->COX2

Caption: Simplified COX-2 inflammatory pathway.

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Cellular_Response Cell Proliferation, Survival, Motility Downstream->Cellular_Response Inhibitors Crizotinib Test Compound Inhibitors->Dimerization Inhibits Kinase Activity

Caption: Simplified c-Met signaling pathway.

Discussion and Future Directions

The experimental framework detailed in this guide provides a robust and direct comparison of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol with established inhibitors for COX-2 and c-Met. The resulting IC50 values will be the primary indicators of the compound's potency.

A low nanomolar IC50 value against COX-2, comparable to or better than Celecoxib, would suggest significant anti-inflammatory potential. Similarly, potent inhibition of c-Met kinase activity in the low nanomolar range would warrant further investigation into its anticancer properties.

It is crucial to perform counter-screening against related enzymes (e.g., COX-1 for COX-2, and a panel of other kinases for c-Met) to determine the selectivity of the compound. High selectivity is a key determinant of a drug's safety profile, minimizing off-target effects.

Should the in vitro data prove promising, subsequent studies should include cell-based assays to confirm activity in a more complex biological environment, followed by in vivo studies in relevant animal models of inflammation or cancer.

Conclusion

This guide provides the necessary technical details and scientific rationale for a comprehensive head-to-head comparison of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol with the known enzyme inhibitors Celecoxib and Crizotinib. By following the outlined protocols, researchers can generate high-quality, reproducible data to rigorously evaluate the therapeutic potential of this novel pyrazole derivative.

References

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. [Link]

  • Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor. Active Biopharma. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Examples of pyrazole derivatives as MET inhibitors. ResearchGate. [Link]

  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. [Link]

  • MET Kinase Assay. ResearchGate. [Link]

  • Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]

  • Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Semantic Scholar. [Link]

  • IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). ResearchGate. [Link]

  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PubMed Central. [Link]

  • IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. [Link]

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PubMed Central. [Link]

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Validation

Confirming the mechanism of action of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol through genetic knockdown studies

A Researcher's Guide to Confirming On-Target Mechanism of Action for Novel Kinase Inhibitors Using Genetic Knockdown A Comparative Study of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (TMPP), a Putative mTOR Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Confirming On-Target Mechanism of Action for Novel Kinase Inhibitors Using Genetic Knockdown

A Comparative Study of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (TMPP), a Putative mTOR Inhibitor

As a Senior Application Scientist, this guide provides a comprehensive framework for validating the mechanism of action of a novel small molecule inhibitor. We will use the hypothetical compound 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (TMPP) as a case study. Our hypothesis is that TMPP exerts its anti-proliferative effects by directly inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2]

The central tenet of this guide is a head-to-head comparison: if TMPP's effects are genuinely mediated by mTOR, then the specific genetic knockdown of mTOR should result in a cellular phenotype that closely mirrors, or "phenocopies," the effects of the compound. This comparative approach is the gold standard for distinguishing true on-target activity from potential off-target effects.

The Logic of Comparison: Compound vs. Gene Knockdown

The mTOR pathway is a master regulator of cell growth, proliferation, metabolism, and survival.[3][4] It integrates signals from growth factors and nutrients to control key cellular processes.[3][5] mTOR functions within two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime therapeutic target.[2][3]

Our experimental design rests on a simple but powerful logical premise. If TMPP is a true mTOR inhibitor:

  • Phenocopy: Cells treated with TMPP should exhibit the same biological consequences (e.g., reduced proliferation) as cells where the mTOR gene is silenced using small interfering RNA (siRNA).

  • Epistasis: In cells where mTOR has already been knocked down by siRNA, the addition of TMPP should produce no significant additional effect. The target is already absent, so the drug has nothing to act upon.

This guide will walk through the essential protocols to test this hypothesis, from initial knockdown validation to comparative phenotypic and molecular analysis.

Experimental Design & Protocols

Mandatory Experimental Groups

For each assay, the following five experimental arms are essential for a rigorous comparison:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve TMPP. This is the baseline.

  • TMPP Treatment: Cells treated with an effective dose of TMPP.

  • Non-Targeting Control (NTC) siRNA: Cells transfected with a scrambled siRNA sequence that does not target any known gene. This controls for the effects of the transfection process itself.[6]

  • mTOR siRNA: Cells transfected with siRNA specifically targeting mTOR. This is the genetic knockdown arm.

  • mTOR siRNA + TMPP: Cells with mTOR knocked down that are subsequently treated with TMPP. This is the critical group for validating on-target action.

Visualizing the Experimental Workflow

G cluster_setup Cell Culture Setup cluster_harvest Harvest & Analysis (Day 3-4) start Seed Cells (e.g., A549, MCF-7) in 6-well plates NTC_siRNA Transfect with Non-Targeting Control siRNA start->NTC_siRNA 24h incubation mTOR_siRNA Transfect with mTOR siRNA start->mTOR_siRNA 24h incubation Vehicle Add Vehicle (DMSO) TMPP_only Add TMPP NTC_siRNA->Vehicle Split into treatment groups NTC_TMPP Add TMPP NTC_siRNA->NTC_TMPP Split into treatment groups mTOR_Vehicle Add Vehicle mTOR_siRNA->mTOR_Vehicle Split into treatment groups mTOR_TMPP Add TMPP mTOR_siRNA->mTOR_TMPP Split into treatment groups Analysis Harvest Cells for: 1. Western Blot (Protein) 2. qPCR (mRNA) 3. Phenotypic Assay Vehicle->Analysis 24-48h incubation TMPP_only->Analysis 24-48h incubation NTC_TMPP->Analysis 24-48h incubation mTOR_Vehicle->Analysis 24-48h incubation mTOR_TMPP->Analysis 24-48h incubation

Caption: Experimental workflow for comparing compound effect to genetic knockdown.

Protocol 1: siRNA-Mediated Knockdown of mTOR

The first critical step is to efficiently and specifically silence the mTOR gene.

Materials:

  • Target cells (e.g., A549 lung carcinoma) at 70-80% confluency.

  • mTOR-specific siRNA and Non-Targeting Control (NTC) siRNA (e.g., SignalSilence® mTOR siRNA I).[9]

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ Reduced Serum Medium.

  • RNase-free tubes and pipette tips.[7]

Procedure:

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (either mTOR-specific or NTC) into 150 µL of Opti-MEM™. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 150 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the 300 µL siRNA-lipid complex mixture to each well.

    • Add 2.2 mL of fresh, antibiotic-free culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂. Maximum knockdown is typically observed during this window.[11]

Protocol 2: Validation of mTOR Knockdown

It is imperative to confirm that the target protein and its mRNA are successfully depleted before proceeding to phenotypic assays.

A. Quantitative PCR (qPCR) for mRNA Level

qPCR is the most direct method to measure siRNA-mediated target mRNA degradation.[6]

  • RNA Extraction: At 48 hours post-transfection, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix with primers for mTOR and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative expression of mTOR mRNA using the ΔΔCt method. A successful knockdown should show >70% reduction in mTOR mRNA in the mTOR siRNA group compared to the NTC siRNA group.[12]

B. Western Blot for Protein Level

Western blotting confirms the depletion of the mTOR protein, which is the functional target of the compound.

  • Protein Lysis: At 72 hours post-transfection, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[13][14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against total mTOR (e.g., Cell Signaling Technology #2972).[15]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13]

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) kit.[16]

Expected Outcome: A significant reduction or complete disappearance of the mTOR band in the mTOR siRNA lane compared to NTC and vehicle controls.[9]

Table 1: Hypothetical Knockdown Validation Data
Validation Method NTC siRNA Control mTOR siRNA
mTOR mRNA (Relative Quantity by qPCR) 1.000.18 (82% knockdown)
mTOR Protein (Band Intensity by Western Blot) 100%<10% ( >90% knockdown)

Protocol 3: Comparative Analysis of mTOR Pathway Activity

To confirm that both TMPP and mTOR knockdown inhibit the pathway's function, we must analyze the phosphorylation status of key downstream effectors. The phosphorylation of ribosomal protein S6 kinase (S6K) and S6 are widely used readouts for mTORC1 activity.[17][18]

Procedure:

  • Sample Preparation: Prepare cell lysates from all five experimental groups as described in the Western Blot protocol.

  • Immunoblotting: Perform Western blotting as described above.

  • Antibody Probing: Probe separate membranes with antibodies for:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-S6 (Ser240/244)

    • Total S6

    • Total mTOR

    • β-Actin (loading control)

  • Analysis: Quantify the ratio of phosphorylated protein to total protein for S6K and S6 in each condition.

Expected Outcome:

  • TMPP Treatment: A significant decrease in p-S6K and p-S6 levels compared to the vehicle control.

  • mTOR siRNA: A similar, significant decrease in p-S6K and p-S6 levels compared to the NTC siRNA control.

  • mTOR siRNA + TMPP: No further reduction in p-S6K and p-S6 levels compared to the mTOR siRNA group alone.

Visualizing the Hypothesized Signaling Pathway

G cluster_input cluster_core cluster_output cluster_inhibitors GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Complex Akt->mTORC1 S6K p70S6K mTORC1->S6K S6 Ribosomal S6 S6K->S6 Proliferation Cell Growth & Proliferation S6->Proliferation TMPP TMPP (Compound) TMPP->mTORC1 Inhibits siRNA mTOR siRNA (Genetic) siRNA->mTORC1 Degrades mRNA

Caption: Hypothesized mTOR signaling pathway and points of inhibition.

Protocol 4: Comparative Phenotypic Analysis

The final step is to compare the biological consequences of chemical inhibition versus genetic knockdown. Since mTOR is a key regulator of cell proliferation, a cell viability or proliferation assay is a highly relevant phenotypic readout.[19][20][21]

Recommended Assay: BrdU Cell Proliferation Assay This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside, into the DNA of proliferating cells.

Procedure:

  • Setup: Perform siRNA transfection and compound treatment in a 96-well plate format.

  • BrdU Labeling: 2-4 hours before the end of the experiment (e.g., at 46 hours post-treatment), add BrdU labeling solution to each well and incubate.

  • Detection: Follow the manufacturer's protocol for the BrdU ELISA kit, which typically involves fixing the cells, denaturing the DNA, and using an anti-BrdU antibody conjugated to a peroxidase enzyme.

  • Measurement: Measure the colorimetric output using a microplate reader at the appropriate wavelength.

Table 2: Hypothetical Comparative Proliferation Data (BrdU Assay)
Experimental Group Relative Proliferation (% of Vehicle Control)
1. Vehicle Control100%
2. TMPP (100 nM)35%
3. NTC siRNA + Vehicle98%
4. mTOR siRNA + Vehicle38%
5. mTOR siRNA + TMPP (100 nM)36%
Interpreting the Results

The hypothetical data in Table 2 strongly supports an on-target mechanism:

  • Phenocopy: Both TMPP treatment (35% proliferation) and mTOR siRNA (38% proliferation) cause a profound and nearly identical reduction in cell proliferation compared to their respective controls.

  • Epistasis: The addition of TMPP to cells already lacking mTOR (Group 5, 36% proliferation) causes no significant further decrease in proliferation compared to mTOR knockdown alone (Group 4, 38%). This is the key confirmation that TMPP's primary anti-proliferative effect is mediated through mTOR.

Logical Framework for Interpretation

G cluster_if cluster_then cluster_else cluster_else_then A Effect of TMPP ≈ Effect of mTOR siRNA Conclusion Conclusion: TMPP acts ON-TARGET via mTOR inhibition A->Conclusion Both are true B Effect of (mTOR siRNA + TMPP) ≈ Effect of mTOR siRNA B->Conclusion Both are true C Effect of (mTOR siRNA + TMPP) << Effect of mTOR siRNA OffTarget Conclusion: TMPP has significant OFF-TARGET effects C->OffTarget

Caption: Logic diagram for interpreting on-target vs. off-target effects.

Conclusion and Further Considerations

This guide outlines a rigorous, self-validating system to confirm the mechanism of action for a novel inhibitor. By demonstrating that genetic knockdown of the putative target (mTOR) phenocopies the compound's effect and that the compound provides no additional effect in knockdown cells, researchers can build a strong case for on-target activity.

Advanced Considerations:

  • Rescue Experiments: To further solidify the findings, one could perform a rescue experiment by transfecting cells with a version of mTOR that is resistant to the specific siRNA sequence used. In these cells, the anti-proliferative effect should be reversed.

  • Off-Target Effects: While this methodology is powerful for confirming the primary on-target mechanism, it does not rule out all potential off-target effects.[22] If the compound shows additional effects in the knockdown cells, further investigation using techniques like proteomic profiling would be warranted.

  • Alternative Knockdown Methods: For long-term studies or difficult-to-transfect cells, shRNA or CRISPR-based systems can be used as an alternative to transient siRNA.[6]

By integrating these comparative genetic approaches, drug development professionals can proceed with greater confidence in the molecular basis of their candidate compounds.

References

  • mTOR inhibitors. Wikipedia. [Link]

  • Top 4 ways to make your siRNA experiment a success. Horizon Discovery. [Link]

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  • Immunohistochemical analysis of mTOR activity in tissues. PubMed. [Link]

  • mTOR Inhibition Role in Cellular Mechanisms. PubMed. [Link]

  • Mechanisms of action of drugs that target the mTOR signaling pathway. ResearchGate. [Link]

  • Guidelines for transfection of siRNA. QIAGEN. [Link]

  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. NIH National Library of Medicine. [Link]

  • mTOR Inhibitors at a Glance. NIH National Library of Medicine. [Link]

  • Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. NIH National Library of Medicine. [Link]

  • Therapeutic silencing of mTOR by systemically administered siRNA-loaded neutral liposomal nanoparticles inhibits DMBA-induced mammary carcinogenesis. NIH National Library of Medicine. [Link]

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  • SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells. NIH National Library of Medicine. [Link]

  • Inhibition of the Mechanistic Target of Rapamycin (mTOR). NIH National Library of Medicine. [Link]

  • Targeting the mTORC1 Pathway With Phenotypic Screening. HotSpot Therapeutics. [Link]

  • Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. NIH National Library of Medicine. [Link]

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  • Knockdown efficiency of the mTOR siRNA Relative expression of mTOR as... ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol (CAS No. 75999-00-7).

At present, a specific, publicly available Safety Data Sheet (SDS) with complete disposal guidelines for this compound is not available. Therefore, this document adopts a conservative, risk-averse methodology grounded in the chemical's structural motifs: a substituted phenol and a trimethyl-pyrazole core. By analyzing the known hazards of these chemical classes, we can establish a robust and self-validating disposal plan that prioritizes personnel safety and environmental compliance. This approach ensures that we operate with a high margin of safety, a cornerstone of trustworthy laboratory practice.

Part 1: Hazard Profile Analysis - The Rationale Behind the Protocol

Understanding the "why" is critical to ensuring compliance and safety. The disposal procedures outlined below are directly informed by the potential hazards associated with the compound's constituent parts.

  • The Phenol Moiety: Phenolic compounds are a well-characterized class of chemicals. Phenol itself is classified as toxic, corrosive, and harmful to aquatic life at very low concentrations.[1][2] Its disposal is strictly regulated, and it should never be released into sewer systems.[1][2]

  • The Pyrazole Moiety: Pyrazole derivatives are biologically active heterocyclic compounds. While toxicity varies widely across this class, many are known skin and eye irritants.[3][4][5][6] The precautionary principle dictates that we treat novel pyrazole derivatives with caution, assuming potential for irritation and biological activity.

Based on this analysis, 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol should be managed as a hazardous waste until proven otherwise. The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated Finding Based on Structural AnalogsRationale & Supporting Citations
Acute Toxicity Potentially harmful if swallowed or in contact with skin.Phenols are known to be toxic.[1] Some pyrazolone derivatives are classified as "Harmful if swallowed."[4][5]
Skin & Eye Irritation Likely to be a skin and eye irritant.Many pyrazole derivatives are classified as skin and eye irritants.[3][6] Phenol is corrosive to the skin and eyes.[1]
Environmental Hazards Expected to be harmful to aquatic life.The phenol component makes the compound a likely environmental hazard.[1]
Carcinogenicity No data available to classify.A conservative approach is required in the absence of specific data.

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

Adherence to a standardized, methodical disposal process is essential for minimizing risk. The following protocol provides a clear, actionable workflow for handling waste containing 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense Before handling the compound or its waste, always wear the following standard laboratory PPE:

  • Nitrile gloves

  • Chemical safety goggles or a face shield

  • A properly fitting laboratory coat

Step 2: Waste Segregation - Preventing Unwanted Reactions Proper segregation is the most critical step in safe waste management.

  • DO NOT mix waste containing this compound with any other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Maintain separate, dedicated waste containers for solid and liquid forms of this compound.

  • Keep waste segregated by hazard class. For instance, do not place this phenolic compound's waste container adjacent to strong oxidizing agents or bases.[1][7]

Step 3: Waste Collection & Container Management

For Solid Waste (Unused powder, contaminated wipes, absorbent materials):

  • Collect all solid waste in a chemically compatible, sealable waste container (e.g., a high-density polyethylene - HDPE - pail or bottle).

  • The container must be in good condition, with no cracks or signs of deterioration.[7][8]

  • Clearly label the container using a hazardous waste tag provided by your institution. The label must include:

    • The words "HAZARDOUS WASTE ".[8][9][10]

    • The full chemical name: "4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol ". Do not use abbreviations or chemical formulas.[9]

    • An accurate estimation of the concentration or quantity.

    • The date accumulation started.

For Liquid Waste (Solutions, rinsate from decontamination):

  • Collect all liquid waste in a designated, leak-proof, and shatter-proof container.[11]

  • Ensure the container material is compatible with any solvents used.

  • NEVER dispose of this chemical down the drain.[1][2][12] This is critical due to its phenolic structure and potential aquatic toxicity.[1]

  • Label the liquid waste container with the same detailed information as the solid waste container, listing all chemical components, including solvents, by percentage.[7]

  • Keep the container securely capped at all times, except when adding waste.[8][9] Leaving a funnel in the container is a common but unsafe practice and should be avoided.[9]

Step 4: Waste Storage - The Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[7][9]

  • The SAA should be near the point of waste generation and under the control of laboratory personnel.[9][10]

  • Ensure the SAA is well-ventilated and that containers are segregated according to compatibility to prevent accidental reactions.[7]

Step 5: Final Disposal - Professional Management

  • Once a waste container is full, or if you are discontinuing work with the compound, arrange for a waste pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[3][9]

  • The ultimate disposal of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol should be handled by a licensed professional waste disposal company, typically through high-temperature incineration , which is the recommended method for many phenolic and pyrazole-based compounds.[2][3][11]

Part 3: Decontamination and Spill Management

Empty Container Decontamination:

  • For containers with trace solid residue, triple-rinse with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous liquid waste.[10][13]

  • Once the container is thoroughly decontaminated and air-dried in a fume hood, deface or remove the original label and dispose of it according to your facility's guidelines for non-hazardous lab glass or plastic.[10]

Spill Cleanup:

  • Small Spills: If a small amount of solid material is spilled, carefully sweep it up (avoiding dust generation) or absorb it with an inert material like vermiculite or sand.[1][2] Place the collected material into a sealed container and label it as solid hazardous waste.[1]

  • Liquid Spills: For solutions, absorb the spill with spill pads or other appropriate absorbent material.[14] Collect the contaminated absorbent and dispose of it as solid hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area, secure and ventilate it, and contact your institution's EHS emergency response team immediately.[14] Do not attempt to clean up a large spill without proper training and equipment.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper management and disposal of waste containing 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

G cluster_0 Waste Generation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal start Waste Generated (Solid or Liquid) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled 'Solid Hazardous Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Liquid Hazardous Waste' Container (No Drain Disposal!) waste_type->liquid_waste Liquid storage Step 2: Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage pickup Step 3: Container Full? Request Pickup from EHS storage->pickup disposal Professional Disposal (High-Temperature Incineration) pickup->disposal Yes

Caption: Disposal workflow for 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol.

References

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  • Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely? YouTube.
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  • Fisher Scientific. (2021). Safety Data Sheet - 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine.
  • Fisher Scientific. (2023). Safety Data Sheet - 1-Phenyl-1H-pyrazole-5-carbaldehyde.
  • PubChem. (n.d.). 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol.
  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol.
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